2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Description
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Properties
IUPAC Name |
(2,4-difluorophenyl) 4-(chloromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2/c15-8-9-1-3-10(4-2-9)14(18)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXMKVWCXKHIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381471 | |
| Record name | 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219500-09-1 | |
| Record name | 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Difluorophenyl 4-(Chloromethyl)Benzoate synthesis pathway
An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Abstract
This guide provides a comprehensive technical overview of the synthetic pathway for this compound (CAS No. 219500-09-1).[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of steps to deliver a field-proven perspective on the synthesis, emphasizing mechanistic rationale, process optimization, and validation. The core of the synthesis is a nucleophilic acyl substitution, specifically an esterification, between 2,4-difluorophenol and 4-(chloromethyl)benzoyl chloride. This guide is structured to provide researchers and drug development professionals with a robust framework for the reliable and efficient production of this valuable chemical intermediate, which finds applications in the synthesis of pharmaceuticals and agrochemicals.[3][4]
Strategic Overview: A Retrosynthetic Approach
The architecture of the target molecule, an aromatic ester, logically suggests a disconnection at the ester linkage. This retrosynthetic analysis simplifies the synthesis into two primary strategic phases: the preparation of a key bifunctional intermediate, 4-(chloromethyl)benzoyl chloride, and its subsequent esterification with 2,4-difluorophenol. This modular approach allows for the independent optimization of each phase, ensuring a high-purity final product.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate: 4-(Chloromethyl)benzoyl Chloride
4-(Chloromethyl)benzoyl chloride is a highly versatile building block due to its dual reactivity; the acyl chloride is susceptible to nucleophilic attack, while the benzylic chloride allows for subsequent nucleophilic substitutions.[3][5] Its synthesis from the readily available p-toluic acid can be approached via two primary, strategically different routes.
Route 1: Side-Chain Chlorination followed by Acyl Chloride Formation
This is a classic and widely used route that first functionalizes the methyl group before activating the carboxylic acid.
-
Step 1: Free-Radical Chlorination of p-Toluic Acid. The process begins with the chlorination of the benzylic methyl group of p-toluic acid to form 4-(chloromethyl)benzoic acid. This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.[5][6][7] Careful control of chlorine gas stoichiometry is critical to favor monochlorination and prevent the formation of di- and tri-chlorinated byproducts.[6]
-
Step 2: Conversion to Acyl Chloride. The intermediate 4-(chloromethyl)benzoic acid is then converted to the final acyl chloride. This is achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5][7] The addition of a catalytic amount of N,N-dimethylformamide (DMF) is highly recommended as it forms the Vilsmeier reagent in situ, which accelerates the reaction.[6][7]
Route 2: Acyl Chloride Formation followed by Side-Chain Chlorination
This alternative pathway reverses the order of operations, protecting the carboxylic acid as a less reactive acyl chloride prior to the radical chlorination step.
-
Step 1: Synthesis of p-Toluoyl Chloride. p-Toluic acid is first converted to p-toluoyl chloride using thionyl chloride or a similar reagent, as described in the previous route.
-
Step 2: Free-Radical Chlorination of p-Toluoyl Chloride. The resulting acyl chloride is then subjected to radical chlorination. This step must be carefully managed, as the reaction conditions can be aggressive.[6]
Comparative Analysis & Protocol
| Parameter | Route 1 | Route 2 |
| Starting Material | p-Toluic Acid | p-Toluic Acid |
| Key Advantage | More controlled side-chain chlorination on the acid. | Protects the carboxylic acid group during chlorination. |
| Key Challenge | Potential for over-chlorination if not controlled.[6] | Can be more difficult to control selectivity. |
| Reagents | 1. Cl₂, UV/Initiator2. SOCl₂/ (COCl)₂, cat. DMF | 1. SOCl₂/ (COCl)₂, cat. DMF2. Cl₂, UV/Initiator |
Detailed Experimental Protocol (Route 1)
Part A: Synthesis of 4-(Chloromethyl)benzoic Acid [5]
-
Suspend finely pulverized p-toluic acid in a chlorination-resistant solvent like carbon tetrachloride.
-
Heat the suspension to 85–115°C.
-
Bubble chlorine gas through the heated suspension while irradiating with a UV lamp.
-
Monitor the reaction's progress via Gas Chromatography (GC) to maximize the yield of the monochlorinated product.
-
Upon completion, cool the reaction mixture and purge with nitrogen to remove excess chlorine and HCl.
-
The product, 4-(chloromethyl)benzoic acid, typically crystallizes upon cooling and can be isolated by filtration.
Part B: Synthesis of 4-(Chloromethyl)benzoyl Chloride [6][8]
-
Suspend the dried 4-(chloromethyl)benzoic acid in a dry, inert solvent such as dichloromethane or toluene under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Add oxalyl chloride or thionyl chloride dropwise to the stirred suspension at room temperature. The reaction is exothermic and will evolve gas (CO₂, CO, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride), which must be scrubbed.
-
Stir the reaction mixture at ambient temperature until the reaction is complete (typically monitored by the cessation of gas evolution or FTIR analysis showing the disappearance of the carboxylic acid O-H stretch).[6]
-
Remove the excess chlorinating agent and solvent under reduced pressure. Vacuum distillation is the most common and effective method for purifying the final product, 4-(chloromethyl)benzoyl chloride.[6]
Core Synthesis: Esterification via Nucleophilic Acyl Substitution
The final step is the formation of the ester bond between the hydroxyl group of 2,4-difluorophenol and the highly electrophilic carbonyl carbon of 4-(chloromethyl)benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.[9]
Mechanism and Rationale
The reaction between a phenol and an acyl chloride is generally vigorous and proceeds readily at room temperature.[10][11] The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to form the stable ester and hydrogen chloride (HCl) gas.[9]
Expert Insight: While the reaction can proceed on its own, it is standard practice to include a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions:
-
Acid Scavenger: It neutralizes the HCl byproduct, preventing it from protonating the starting phenol (which would deactivate it) and driving the reaction equilibrium to completion.[12]
-
Activation (optional): For less reactive systems, the base can deprotonate the phenol to form a phenoxide ion. The phenoxide is a significantly stronger nucleophile than the neutral phenol, leading to a faster reaction rate.[11][13]
Caption: Nucleophilic acyl substitution mechanism.
Detailed Experimental Protocol: Synthesis of this compound
-
Reactor Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4-difluorophenol (1.0 eq.) in a dry aprotic solvent such as dichloromethane, diethyl ether, or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.2 eq.), to the solution and cool the mixture in an ice bath (0-5°C).
-
Acyl Chloride Addition: Dissolve 4-(chloromethyl)benzoyl chloride (1.05 eq.) in the same dry solvent and add it dropwise to the cooled phenol solution over 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. Monitor progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, dilute with a water-immiscible solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any unreacted acidic components), and finally with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[14]
-
The resulting crude product can be purified by recrystallization (e.g., from an ethanol/hexane mixture) or by column chromatography on silica gel to yield the pure this compound.
-
Product Characterization
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Analysis | Expected Result |
| Visual | White to light beige crystalline solid. |
| Molecular Formula | C₁₄H₉ClF₂O₂[2] |
| Molecular Weight | 282.67 g/mol [2][15] |
| ¹H NMR | Expect characteristic peaks for the aromatic protons on both rings and a key singlet for the benzylic -CH₂Cl protons (typically around 4.6 ppm). |
| ¹⁹F NMR | Expect two distinct signals corresponding to the two non-equivalent fluorine atoms on the phenyl ring.[16] |
| FTIR | Strong carbonyl (C=O) stretch of the ester group (typically ~1735-1750 cm⁻¹), C-O stretches, and aromatic C-H stretches. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
Safety and Handling
-
Acyl Chlorides: 4-(Chloromethyl)benzoyl chloride is corrosive and lachrymatory. It reacts violently with water and alcohols.[10][11] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Chlorinating Agents: Thionyl chloride and oxalyl chloride are highly toxic and corrosive. They release toxic gases upon reaction and must be handled with extreme care in a fume hood.
-
Solvents: Use dry, aprotic solvents for the esterification to prevent hydrolysis of the acyl chloride.
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process involving the preparation of 4-(chloromethyl)benzoyl chloride followed by its base-mediated esterification with 2,4-difluorophenol. By understanding the underlying mechanisms and carefully controlling reaction parameters, particularly during the chlorination and esterification steps, researchers can ensure a high yield and purity of this important chemical intermediate. This guide provides the necessary technical foundation and practical insights for the successful execution of this synthesis in a research or drug development setting.
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An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the physicochemical properties of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, a compound of interest in medicinal chemistry and materials science. The document details a probable synthetic route, outlines state-of-the-art analytical characterization methodologies, and discusses potential applications, all grounded in established scientific principles.
Introduction and Rationale
This compound is a halogenated aromatic ester. The presence of a difluorophenyl moiety can enhance metabolic stability and binding affinity in biological systems, a desirable trait in drug design.[1] The chloromethyl group provides a reactive site for further functionalization, making it a versatile intermediate for creating a library of derivative compounds.[2] This guide will serve as a foundational resource for researchers working with or considering this compound in their studies.
Synthesis of this compound
A logical and efficient method for the synthesis of this compound is the esterification of 2,4-difluorophenol with 4-(chloromethyl)benzoyl chloride. This reaction is a standard procedure in organic synthesis.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
-
Materials: 2,4-difluorophenol, 4-(chloromethyl)benzoyl chloride, pyridine, dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, brine, and anhydrous MgSO₄.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2,4-difluorophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the flask.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Physicochemical Properties
Due to the lack of specific experimental data in publicly available literature for this compound, the following properties are based on predictions and comparisons with analogous compounds like phenyl benzoate.[3][4][5][6]
| Property | Predicted Value |
| Molecular Formula | C₁₄H₉ClF₂O₂ |
| Molecular Weight | 282.67 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Estimated to be in the range of 70-100 °C |
| Boiling Point | Predicted to be above 300 °C at atmospheric pressure |
| Solubility | Likely insoluble in water; soluble in organic solvents. |
| Stability | Stable under normal conditions. |
Analytical Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the chloromethyl (-CH₂Cl) protons.[7][8]
-
¹³C NMR: The carbon NMR will provide information on the number and chemical environment of the carbon atoms.
-
¹⁹F NMR: The fluorine NMR will show signals corresponding to the two fluorine atoms on the phenyl ring, providing valuable structural confirmation.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z ≈ 282.67
-
Major Fragmentation Pathways:
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the synthesized compound. A reverse-phase C18 column is generally suitable for aromatic compounds.[12][13][14][15]
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point.
-
Detection: UV detection at a wavelength around 254 nm.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability and melting point of the compound.[16][17][18][19]
-
TGA: Will determine the decomposition temperature.
-
DSC: Will provide the precise melting point and information on any phase transitions.
Safety and Handling
The starting materials for the synthesis of this compound are hazardous.
-
4-(Chloromethyl)benzoyl chloride: Corrosive and causes severe skin burns and eye damage.[20][21][22]
-
2,4-Difluorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[23][24][25][26]
Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care and avoid inhalation, ingestion, and skin contact.
Potential Applications
The unique combination of a difluorophenyl group and a reactive chloromethyl handle makes this compound a promising candidate for various applications:
-
Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents. The fluorine atoms can improve metabolic stability and binding affinity.[1]
-
Agrochemicals: As an intermediate in the synthesis of new pesticides and herbicides.[27]
-
Materials Science: As a monomer or building block for the creation of specialty polymers with tailored properties.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. While specific experimental data for the final compound is not yet widely available, this document lays a strong foundation for researchers to work with this versatile molecule. The proposed synthetic route is robust, and the analytical methods described are industry-standard for ensuring the quality and identity of the compound. As with any chemical research, all handling and synthesis should be conducted with strict adherence to safety protocols.
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An In-Depth Technical Guide to 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical identity, including its CAS number, molecular formula, and weight. A significant focus is placed on a probable and detailed synthetic protocol via esterification, outlining the necessary reagents, reaction conditions, and purification methods. Furthermore, this guide delves into the instrumental analysis techniques for characterization, such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC). The pivotal role of the 2,4-difluorophenyl moiety in medicinal chemistry is discussed, highlighting its contribution to the pharmacokinetic and pharmacodynamic properties of drug candidates. This whitepaper serves as a crucial resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Properties
CAS Number: 219500-09-1[1][2][3]
Molecular Formula: C₁₄H₉ClF₂O₂[2][3]
Molecular Weight: 282.67 g/mol [2][3]
Synonyms: Benzoic acid, 4-(chloromethyl)-, 2,4-difluorophenyl ester[2]
| Property | Value | Source |
| CAS Number | 219500-09-1 | [1][2][3] |
| Molecular Formula | C₁₄H₉ClF₂O₂ | [2][3] |
| Molecular Weight | 282.67 g/mol | [2][3] |
| Appearance | Likely a solid at room temperature | Inferred from similar structures |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | Inferred from synthesis protocols of similar compounds |
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through the esterification of 2,4-difluorophenol with 4-(chloromethyl)benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The lone pair of electrons on the oxygen atom of the hydroxyl group of 2,4-difluorophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-(chloromethyl)benzoyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the ester bond. A mild base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.
Caption: Esterification of 2,4-difluorophenol with 4-(chloromethyl)benzoyl chloride.
Experimental Protocol: Esterification
This protocol is based on established methods for the synthesis of similar aryl esters.
Materials:
-
2,4-Difluorophenol
-
4-(Chloromethyl)benzoyl chloride
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluorophenol (1.0 eq.).
-
Solvent and Base Addition: Dissolve the 2,4-difluorophenol in anhydrous dichloromethane (10 mL per mmol of phenol). Add triethylamine (1.1 eq.) to the solution and stir.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-(chloromethyl)benzoyl chloride (1.05 eq.) in anhydrous DCM dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Instrumental Analysis and Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the difluorophenyl and chloromethylbenzoyl moieties, as well as a singlet for the chloromethyl (-CH₂Cl) protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for all the carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring, with characteristic fluorine-fluorine and fluorine-proton couplings.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a common starting point for method development. The purity is determined by the peak area percentage of the main product.
Role in Drug Discovery and Medicinal Chemistry
The 2,4-difluorophenyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological properties.
Modulation of Physicochemical Properties
The presence of two fluorine atoms on the phenyl ring can:
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
Bioisosteric Replacement
The 2,4-difluorophenyl group can act as a bioisostere for other aromatic systems, offering a way to fine-tune the steric and electronic properties of a lead compound to improve its activity and selectivity.
Application as a Pharmaceutical Intermediate
This compound serves as a versatile intermediate. The chloromethyl group is a reactive handle that can be readily converted to other functionalities through nucleophilic substitution, allowing for the introduction of diverse pharmacophores. This makes it a valuable building block for the synthesis of complex drug molecules. Pharmaceutical intermediates are crucial in the synthesis of Active Pharmaceutical Ingredients (APIs)[4][5][6].
Caption: Workflow illustrating the use of the title compound in drug discovery.
Suppliers
This compound is commercially available from several chemical suppliers, including:
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel compounds in the field of drug discovery. Its synthesis via esterification is a robust and scalable process. The presence of the 2,4-difluorophenyl group imparts desirable physicochemical properties that can lead to improved drug candidates. This technical guide provides the essential information for researchers to effectively utilize this compound in their synthetic and medicinal chemistry programs.
References
-
Pharma Noble Chem Ltd. Pharma API Intermediates. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluorophenyl 4-(chloromethyl)benzoate is a bi-functional organic molecule featuring a reactive benzylic chloride and a substituted aromatic ester. While its direct biological mechanism of action is not extensively documented in public literature, its structural motifs—particularly the electrophilic chloromethyl group—are characteristic of covalent inhibitors. This guide posits a primary mechanism centered on covalent modification of nucleophilic residues within protein targets. We provide a comprehensive framework for researchers to systematically investigate this hypothesis, from initial target identification using advanced chemical proteomics to rigorous validation and pathway analysis. The methodologies described herein are designed to be self-validating, providing a robust pathway to elucidate the compound's therapeutic potential and toxicological profile.
Introduction: Structural and Chemical Rationale
This compound (CAS No. 219500-09-1) is an ester of 4-(chloromethyl)benzoic acid and 2,4-difluorophenol.[1] Its chemical architecture is notable for two key features that dictate its potential biological activity:
-
The Electrophilic "Warhead" : The 4-(chloromethyl)benzoyl moiety contains a benzylic chloride. This group is a moderately reactive electrophile, susceptible to nucleophilic substitution by electron-rich functional groups found in biological macromolecules, such as the thiol of cysteine, the imidazole of histidine, or the amine of lysine.[2] This reactivity is the cornerstone of its potential as a covalent modifier.
-
The Specificity "Scaffold" : The 2,4-difluorophenyl group and the overall benzoate structure form a rigid scaffold. This part of the molecule is responsible for non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, π-stacking) that guide the molecule to specific protein binding pockets. The fluorine substitutions can enhance binding affinity and modulate metabolic stability.
Given these features, we hypothesize that the primary mechanism of action involves the targeted, covalent inactivation of one or more cellular proteins. The workflow to validate this hypothesis forms the core of this guide.
Postulated Mechanism of Action: Covalent Inhibition
The central hypothesis is that this compound acts as an irreversible or long-residence-time inhibitor. The process can be conceptualized as a two-step mechanism, analogous to that of many targeted covalent drugs:
-
Reversible Binding (E + I ⇌ E-I) : The compound first docks non-covalently into the active or an allosteric site of a target protein (E). This initial binding is driven by the molecular scaffold and determines target specificity.
-
Irreversible Covalent Modification (E-I → E-I') : Once optimally positioned, the nucleophilic side chain of a nearby amino acid residue attacks the benzylic carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond.
This proposed reaction is visualized in the diagram below.
Caption: Proposed two-step mechanism of covalent inhibition.
A Framework for Target Identification and Validation
To identify the cellular targets of this compound and validate the functional consequences of covalent modification, we propose a multi-stage experimental workflow grounded in chemical proteomics and classical biochemistry.
Stage 1: Target Identification via Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic strategy to identify the protein targets of small molecules in a complex biological system. The workflow requires synthesizing a probe molecule that retains the core reactivity of the parent compound but is appended with a reporter tag (e.g., an alkyne or azide for click chemistry).
A terminal alkyne is a bio-orthogonal handle that can be used for subsequent conjugation to a fluorescent dye or biotin via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The synthesis would involve replacing the chloro- group with a propargyl ether or similar alkyne-containing moiety, a modification that should not drastically alter the reactivity of the core structure.
-
Cell Culture & Treatment : Culture relevant human cell lines (e.g., MCF-7 breast cancer cells, given the known anti-proliferative activity of related benzothiazoles[3]) and treat with the alkyne-tagged probe at various concentrations and time points. Include a control group treated with the parent compound to assess competitive binding.
-
Cell Lysis : Harvest cells and prepare proteome lysates under non-denaturing conditions.
-
Click Chemistry : To the lysate, add a biotin-azide reporter tag, copper (I) catalyst, and a ligand (e.g., TBTA) to initiate the CuAAC reaction. This will ligate biotin to the probe-modified proteins.
-
Enrichment : Use streptavidin-coated beads to enrich the biotin-tagged proteins, effectively pulling down the covalent targets of the probe.
-
On-Bead Digestion & Mass Spectrometry : Wash the beads extensively to remove non-specific binders. Perform on-bead tryptic digestion to release peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Identify proteins that are significantly enriched in the probe-treated sample compared to controls. These are the high-confidence candidate targets.
The logical flow of this ABPP experiment is outlined below.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Stage 2: Target Validation and Mechanistic Elucidation
Once a list of candidate targets is generated, validation is crucial. This involves confirming the direct interaction and understanding its functional impact.
| Candidate Protein | Gene Name | Enrichment Fold-Change (Probe vs. DMSO) | p-value | Putative Function |
| Protein Kinase X | KINX | 15.2 | <0.001 | Signal Transduction |
| Dehydrogenase Y | DEHY | 11.8 | <0.001 | Metabolism |
| Protease Z | PROZ | 9.5 | <0.005 | Protein Turnover |
-
Recombinant Protein Expression : Express and purify the top candidate proteins (e.g., Protein Kinase X).
-
Intact Protein Mass Spectrometry : Incubate the purified protein with this compound. Analyze the sample using high-resolution mass spectrometry to observe a mass shift corresponding to the addition of the compound's mass minus HCl, confirming covalent modification.
-
Enzyme Activity Assay : If the target is an enzyme, perform a functional assay in the presence and absence of the compound. A time-dependent decrease in activity that is not recoverable by dialysis is a hallmark of irreversible covalent inhibition.
-
Site-of-Modification Mapping : Digest the modified protein with trypsin and analyze via LC-MS/MS. Search for peptides with a mass adduct corresponding to the compound. The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that has been modified.
-
Site-Directed Mutagenesis : Mutate the identified nucleophilic residue (e.g., Cys123Ala). The mutant protein should show significantly reduced or no covalent modification and a loss of functional inhibition by the compound, definitively confirming the site of action.
Conclusion and Future Directions
This guide outlines a scientifically rigorous, hypothesis-driven approach to deciphering the mechanism of action for this compound. By postulating a covalent mechanism of action, we provide a clear and actionable research plan. The combination of unbiased, proteome-wide screening with detailed biochemical validation ensures a high degree of confidence in the results. Successful identification of the molecular target(s) will be a critical step in translating this chemical entity into a potential therapeutic lead or a valuable tool compound for chemical biology.
References
- Benchchem. Methyl 3-(chloromethyl)benzoate | 34040-63-6.
- Smolecule. Buy Chloromethyl benzoate | 5335-05-7.
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Caroline, C., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Current Research in Pharmacology and Drug Discovery. Available from: [Link]
-
Al-Ostath, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available from: [Link]
- Shaanxi Dideu Medichem Co. Ltd. This compound cas no 219500-09-1. Echemi.
- BLD Pharm. 219500-09-1|this compound.
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National Center for Biotechnology Information. Chloromethyl benzoate | C8H7ClO2 | CID 79257. PubChem. Available from: [Link]
-
Williams, K. A., et al. (2019). The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces NFκB activity in drug-sensitive MCF7 cells. ResearchGate. Available from: [Link]
Sources
A Research Framework for Investigating the Potential Biological Activity of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
This document outlines a comprehensive, technically-grounded framework for the systematic investigation of the potential biological activity of the novel chemical entity, 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate. Based on a detailed analysis of its constituent chemical moieties—the 2,4-difluorophenyl group, known for enhancing pharmacological properties, and the 4-(chloromethyl)benzoyl group, a potential alkylating agent—we hypothesize that this compound may function as a targeted covalent inhibitor with significant therapeutic potential, particularly in oncology. This guide provides a phased, logic-driven experimental workflow, from initial in silico profiling and broad cytotoxic screening to complex mechanism of action elucidation and target validation. Detailed, field-proven protocols for key assays are provided, alongside data visualization strategies and workflow diagrams, to equip researchers with the necessary tools to rigorously evaluate this compound's biological promise.
Introduction and Core Hypothesis
The quest for novel therapeutic agents with improved efficacy and specificity is a central challenge in modern drug discovery. The compound this compound presents a compelling structural architecture that suggests a plausible and potent biological mechanism. While no direct biological activity data for this specific molecule is currently published, a systematic deconstruction of its structure allows for the formulation of a strong guiding hypothesis.
-
Structural Rationale: The molecule is composed of two key moieties:
-
A 2,4-Difluorophenyl Group: The incorporation of fluorine, particularly in a difluorophenyl arrangement, is a well-established strategy in medicinal chemistry. Fluorination can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Compounds containing this moiety are prevalent in various drug classes, including potent kinase inhibitors.[3][4]
-
A 4-(Chloromethyl)benzoyl Group: The chloromethyl group is a classic electrophilic "warhead."[5] It functions as a latent alkylating agent, capable of forming a stable covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Lysine, Histidine) within a protein's binding pocket.[6][7][8] This mechanism is the foundation for many highly effective anticancer drugs.[6][7][9]
-
-
Core Hypothesis: We hypothesize that This compound acts as a Targeted Covalent Inhibitor (TCI) . The 2,4-difluorophenyl portion of the molecule likely serves as the "affinity component," guiding the compound to a specific protein target through non-covalent interactions.[10] Once optimally positioned, the reactive chloromethyl group forms an irreversible covalent bond with a nearby nucleophilic residue, leading to sustained and potent inhibition of the target protein's function.[10][11] This mechanism of action suggests a high potential for anticancer activity, as alkylating agents are a cornerstone of chemotherapy.[8]
This guide provides a rigorous, multi-phased research plan to systematically test this hypothesis and fully characterize the compound's biological potential.
Phase 1: Initial Profiling - In Silico and Physicochemical Characterization
The initial phase focuses on predictive modeling and fundamental characterization to guide subsequent experimental work, ensuring a resource-efficient approach.
Causality Behind Experimental Choices
Before committing to costly and time-consuming wet lab experiments, in silico tools provide a critical first pass to assess the compound's drug-like properties and predict potential protein targets. This "fail early, fail cheap" strategy helps to prioritize compounds with a higher probability of success. Physicochemical analysis confirms the compound's identity, purity, and solubility—prerequisites for reliable biological data.
Experimental Protocols
-
In Silico Target Prediction:
-
Method: Utilize reverse docking and pharmacophore modeling software (e.g., PharmMapper, SuperPred) to screen the compound against a comprehensive database of known protein structures.
-
Procedure:
-
Generate a 3D conformer of this compound.
-
Submit the structure to the prediction server.
-
Analyze the output, which typically includes a ranked list of potential protein targets based on binding affinity scores and structural fit.
-
Prioritize targets that are known to be involved in disease pathways, particularly cancer, and possess a potentially targetable nucleophilic residue near the predicted binding site.
-
-
-
ADMET Prediction:
-
Method: Employ computational models (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.
-
Procedure:
-
Input the compound's structure (SMILES format) into the web-based tool.
-
Evaluate key parameters such as Lipinski's Rule of Five compliance, predicted aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity flags (e.g., mutagenicity).
-
-
-
Physicochemical Analysis:
-
Method: Confirm the identity, purity, and solubility of the synthesized compound.
-
Procedure:
-
Identity Confirmation: Use Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to ensure purity is >95%.
-
Solubility Determination: Measure the compound's solubility in relevant biological buffers (e.g., PBS) and organic solvents (e.g., DMSO) using standard protocols.
-
-
Workflow Visualization
Caption: Phase 1 Workflow: Initial computational and physical assessment.
Phase 2: In Vitro Biological Screening for Cytotoxic Activity
With favorable in silico and physicochemical profiles, the next logical step is to assess the compound's biological effect in a relevant disease model. Given the hypothesis of an alkylating mechanism, a broad screening against cancer cell lines is the most direct way to test for cytotoxic or anti-proliferative activity.
Causality Behind Experimental Choices
An anti-proliferative assay, such as the MTT or CellTiter-Glo® assay, is a robust, high-throughput method to determine if the compound has a cytotoxic effect on cancer cells. Using a diverse panel of cell lines (e.g., the NCI-60 panel or a custom panel representing different cancer types like breast, lung, and colon) is crucial. This approach not only confirms activity but can also reveal initial clues about selectivity; for instance, if the compound is more potent against certain cancer types, it may suggest a target that is overexpressed or critical in those specific malignancies.
Experimental Protocol: Cell Viability Assay (MTT)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., acidified isopropanol).
-
Microplate reader.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of the compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Data Presentation
Quantitative results should be summarized in a clear, tabular format.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 5.2 |
| HCT116 | Colorectal Carcinoma | 12.1 |
| PC-3 | Prostate Adenocarcinoma | 6.8 |
| U-87 MG | Glioblastoma | > 100 |
Table 1: Hypothetical cytotoxic activity of this compound across various cancer cell lines.
Phase 3: Mechanism of Action (MoA) Elucidation
If Phase 2 confirms cytotoxic activity, the critical next step is to validate the core hypothesis: does the compound act as a covalent inhibitor? This phase involves sophisticated techniques to confirm covalent binding and identify the specific protein target(s).
Causality Behind Experimental Choices
The MoA elucidation is a two-step process: first, confirm the type of interaction (covalent), and second, identify the partner in that interaction (the target protein).
-
Confirming Covalent Binding: Intact protein mass spectrometry is the gold standard for directly observing covalent modification.[12][13][14] An increase in the protein's mass corresponding to the mass of the compound (minus any leaving group) provides definitive evidence of a covalent bond.[12]
-
Identifying the Covalent Target: Once covalent binding is confirmed in principle, identifying the specific target(s) within the complex cellular proteome is essential. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for this purpose.[15][16][17][18] ABPP uses chemical probes to map the functional state of enzymes and can be adapted to competitively identify the targets of a small molecule inhibitor.[16][18]
Experimental Protocols
-
Protocol 1: Intact Protein Mass Spectrometry
-
Objective: To confirm covalent adduction of the compound to a model protein or a predicted target.
-
Procedure:
-
Incubate a purified protein (e.g., a candidate kinase from in silico screening) with a molar excess of the compound.
-
After incubation, remove unbound compound using a desalting column.
-
Analyze the protein sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Compare the resulting mass spectrum to that of the untreated protein. A mass shift equal to the molecular weight of the compound fragment that binds covalently confirms the interaction.[19][20][21]
-
-
-
Protocol 2: Target Identification via Competitive ABPP
-
Objective: To identify the protein target(s) of the compound in a complex biological sample (e.g., cell lysate).
-
Procedure:
-
Lysate Preparation: Prepare proteomes from cancer cells sensitive to the compound.
-
Competitive Incubation: Pre-incubate aliquots of the lysate with varying concentrations of this compound.
-
Probe Labeling: Add a broad-spectrum covalent probe that targets the same class of amino acid residues as the compound is hypothesized to (e.g., a cysteine-reactive iodoacetamide-alkyne probe). This probe will label all accessible sites not already blocked by the test compound.
-
Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin) to the alkyne-modified probe.
-
Enrichment & Digestion: Enrich the biotin-labeled proteins using streptavidin beads, wash away non-labeled proteins, and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: Proteins whose probe labeling is significantly reduced in the presence of the test compound are identified as its potential targets.
-
-
Workflow Visualization
Caption: Phase 3 Workflow: Confirming the covalent mechanism and identifying targets.
Phase 4: Target Validation and Pathway Analysis
Identifying a target is a major milestone, but it is not the endpoint. It is crucial to validate that the engagement of this specific target by the compound is responsible for the observed cellular phenotype (i.e., cytotoxicity).
Causality Behind Experimental Choices
Target validation links the molecular interaction to the biological outcome. Western Blotting is a fundamental technique to probe the activity of signaling pathways. If the identified target is a kinase, for example, treating cells with the compound should lead to a decrease in the phosphorylation of that kinase's known downstream substrates. This demonstrates that the compound not only binds its target but also functionally inhibits it within the cellular context, thereby disrupting the signaling pathway and leading to cell death.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Objective: To determine if the compound inhibits the signaling pathway downstream of the identified target protein (e.g., a protein kinase).
-
Procedure:
-
Cell Treatment: Treat sensitive cancer cells with the compound at its IC50 and 2x IC50 concentrations for a defined period (e.g., 6, 12, or 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a known substrate of the target kinase (e.g., anti-phospho-AKT).
-
Incubate with a corresponding primary antibody for the total amount of the substrate protein (e.g., anti-total-AKT) as a loading control.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: A decrease in the phosphorylated substrate signal (relative to the total substrate) in compound-treated cells compared to controls indicates successful target inhibition.
-
Signaling Pathway Visualization
Caption: Hypothetical inhibition of a pro-survival kinase pathway.
Discussion and Future Directions
This guide presents a structured and scientifically rigorous framework for evaluating the biological potential of this compound. The proposed workflow, progressing from in silico prediction to in vitro screening and mechanistic elucidation, provides a clear path to validate the central hypothesis of the compound acting as a targeted covalent inhibitor.
-
Potential Challenges: Key challenges include potential off-target reactivity of the chloromethyl group, which could lead to toxicity.[5] Glutathione conjugation assays can be employed to assess this liability.[5] Furthermore, the development of drug resistance, for instance through mutations in the target protein's binding site or upregulation of DNA repair mechanisms, is a common hurdle for alkylating agents.[7]
-
Future Directions: Should the compound prove to be a potent and selective inhibitor of a validated cancer target, future work would involve:
-
Lead Optimization: Synthesizing analogues to improve potency, selectivity, and ADMET properties.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models, such as patient-derived xenografts (PDXs).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determining the compound's behavior in a living system to establish a safe and effective dosing regimen.
-
By following this comprehensive guide, researchers can efficiently and thoroughly investigate the therapeutic potential of this promising chemical entity.
References
-
How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (n.d.). Liv Hospital. Retrieved January 21, 2026, from [Link]
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Nonomiya, J., Li, K., & Mulvihill, M. M. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(9), 4273–4281. [Link]
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Activity-based protein profiling for drug discovery. (n.d.). Leiden University. Retrieved January 21, 2026, from [Link]
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Alkylating antineoplastic agent. (2023, December 19). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Mechanism of action of alkylating agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Sharma, S., & Sharma, A. K. (2007). Alkylating agents and cancer therapy.
-
Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. (2015, November 30). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Yang, Y., & Liu, Y. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 108. [Link]
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Alkylating agent. (n.d.). In Britannica. Retrieved January 21, 2026, from [Link]
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Gersch, M., & Kley, J. (2022). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 3(1), 17-29. [Link]
-
Krysiak, J., & Breinbauer, R. (2012). Activity-based protein profiling for natural product target discovery. Topics in Current Chemistry, 324, 43-84. [Link]
-
Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. Retrieved January 21, 2026, from [Link]
-
Design and Synthesis of Covalent Inhibitors of FabA. (2023). ACS Omega. Retrieved January 21, 2026, from [Link]
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Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]
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Design and Synthesis of Covalent Inhibitors of FabA. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Structure-Based Design and Synthesis of Covalent Inhibitors for Deubiquitinase and Acetyltransferase ChlaDUB1 of Chlamydia trachomatis. (2024). ACS Publications. Retrieved January 21, 2026, from [Link]
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Targeted Covalent Inhibitor Synthesis. (2025). YouTube. Retrieved January 21, 2026, from [Link]
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Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. (2021). JoVE. Retrieved January 21, 2026, from [Link]
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Tang, T., Luo, J., Zhang, D., Lu, Y., Liao, W., & Zhang, J. (2025). Innovative design and potential applications of covalent strategy in drug discovery. European Journal of Medicinal Chemistry, 284, 117202. [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Covalent Inhibitors. (2023, January 19). Cambridge MedChem Consulting. Retrieved January 21, 2026, from [Link]
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Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). ACS Publications. Retrieved January 21, 2026, from [Link]
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Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Current Experimental Methods for Characterizing Protein–Protein Interactions. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (2009). ResearchGate. Retrieved January 21, 2026, from [Link]
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Li, Y., et al. (2017). Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy. European Journal of Medicinal Chemistry, 143, 1029-1049. [Link]
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Examples of difluoromethyl use in kinase inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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N-(2,4-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Fluorinated compounds present opportunities for drug discovery. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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On Safety Aspects of a Methyl Group in Drug Design. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Israel Journal of Chemistry. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. Retrieved January 21, 2026, from [Link]
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A Ligand-Based Drug Design. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Solubility of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate in organic solvents
An In-depth Technical Guide to the Solubility of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate in Organic Solvents
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, a profound understanding of a compound's physicochemical properties is not merely academic; it is the bedrock of innovation. The solubility of an active pharmaceutical ingredient (API) or a key intermediate, such as this compound, governs its behavior in synthesis, purification, formulation, and ultimately, its bioavailability. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a blend of theoretical insight and practical, field-tested methodologies. We will delve into the nuanced world of solubility, moving beyond mere data points to an understanding of the underlying molecular interactions that dictate a compound's behavior in various organic solvents. While extensive quantitative solubility data for this compound is not widely published, this guide provides a robust framework for its prediction, experimental determination, and practical application.
Physicochemical Profile of this compound
A thorough analysis of a molecule's structure is the first step in predicting its solubility. This compound (CAS No. 219500-09-1) is a multifaceted molecule with several key structural features that influence its interaction with organic solvents.[1][2]
-
Core Structure: The molecule is an ester, formed from 4-(chloromethyl)benzoic acid and 2,4-difluorophenol. It possesses two aromatic rings, which contribute to its rigidity and potential for π-π stacking interactions.
-
Key Functional Groups:
-
Ester Linkage (-COO-): This group introduces polarity and potential for hydrogen bond acceptance.
-
Difluorophenyl Group: The two fluorine atoms are strongly electronegative, creating localized dipoles and increasing the overall polarity of this part of the molecule. Fluorine can also participate in weak hydrogen bonding.
-
Chloromethyl Group (-CH₂Cl): The chlorine atom is also electronegative, contributing to the molecule's polarity. The benzyl chloride moiety is a reactive functional group, a fact to be considered during prolonged solubility studies at elevated temperatures.
-
Based on these features, we can apply the "like dissolves like" principle to predict its general solubility behavior. The presence of both nonpolar (aromatic rings) and polar (ester, fluoro, and chloro groups) functionalities suggests that this compound will be most soluble in solvents of intermediate polarity. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or very polar, protic solvents like water.
Predicted Solubility Profile: A Qualitative Assessment
In the absence of extensive published quantitative data, a qualitative assessment based on structural analysis and experience with similar molecules is invaluable. The following table summarizes the predicted solubility of this compound in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar, Aliphatic | n-Hexane, Cyclohexane | Poor | The molecule's polarity from the ester, fluoro, and chloro groups is too high for significant interaction with purely nonpolar solvents. |
| Nonpolar, Aromatic | Toluene, Benzene | Moderate | The aromatic rings of the solute can engage in favorable π-π stacking interactions with the aromatic solvents. |
| Polar, Aprotic | Acetone, Ethyl Acetate | Good to High | These solvents have a good balance of polarity to interact with the ester and halogenated parts of the molecule without the competing hydrogen bonding of protic solvents. Ethyl acetate, being an ester itself, is often an excellent solvent for other esters. |
| Polar, Aprotic (Halogenated) | Dichloromethane (DCM), Chloroform | Good to High | The polarity of these solvents is well-suited to dissolve the solute. DCM is often a good solvent for compounds with chlorinated moieties. |
| Polar, Protic | Methanol, Ethanol | Moderate to Low | While the ester can act as a hydrogen bond acceptor, the overall molecule is quite large and lacks strong hydrogen bond donating capabilities, limiting its solubility in alcohols. Solubility is expected to decrease with increasing chain length of the alcohol (e.g., isopropanol). |
| Highly Polar, Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are powerful, highly polar solvents capable of dissolving a wide range of organic compounds. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol provides a robust method for the experimental determination of the solubility of this compound. This protocol is designed to be self-validating and can be adapted for various solvents and temperatures.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of the target compound.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Stock Solutions for Calibration:
-
Accurately prepare a stock solution of this compound in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile or a solvent from the study).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.
-
-
Sample Preparation and Equilibration:
-
To a series of vials, add an excess amount of this compound (enough to ensure a saturated solution with undissolved solid remaining).
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated. The presence of undissolved solid at the end of the equilibration period is crucial.
-
-
Sampling and Analysis:
-
After equilibration, carefully remove the vials from the shaker and allow the excess solid to settle.
-
Withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples by HPLC.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.
-
Causality Behind Experimental Choices and Trustworthiness
The described protocol is designed to be a self-validating system. The use of an excess of the solid solute ensures that equilibrium is reached and the solution is truly saturated. The filtration step is critical to prevent artificially high results from undissolved solid particles. The use of a validated HPLC method with a proper calibration curve ensures the accuracy and precision of the concentration measurement. For trustworthiness, it is recommended to perform the experiment in triplicate to assess the reproducibility of the results.
Visualization of Key Relationships
The relationship between the molecular structure of this compound and its predicted solubility in different solvent classes can be visualized as follows:
Caption: Predicted interactions driving solubility.
Conclusion
References
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Retrieved from [Link]
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A Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Abstract
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, a key intermediate in pharmaceutical and materials science. We will dissect the ¹H and ¹³C NMR spectra, offering a detailed interpretation of chemical shifts, spin-spin coupling constants, and signal multiplicities. This guide is designed for researchers, scientists, and drug development professionals, providing both foundational understanding and field-proven insights into the structural elucidation of this complex molecule. Methodologies for sample preparation and data acquisition are also detailed to ensure reproducibility and scientific integrity.
Introduction
This compound is a bifunctional aromatic ester. The 4-(chloromethyl)benzoyl moiety serves as a reactive handle for introducing a benzyl group, while the 2,4-difluorophenyl portion modifies the electronic and lipophilic properties, a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity. Accurate and unambiguous structural confirmation is paramount for its use in synthesis. High-resolution NMR spectroscopy is the definitive technique for this purpose, providing precise information about the molecular framework and the electronic environment of each nucleus. This guide explains the causality behind the observed spectral features, grounded in the fundamental principles of NMR.
Molecular Structure and NMR Assignment Strategy
To facilitate a clear discussion, the protons and carbons of this compound are systematically numbered as shown below. The analysis will proceed by first examining the signals from the 4-(chloromethyl)benzoyl fragment, followed by the more complex, fluorine-coupled signals of the 2,4-difluorophenyl ring.
¹H NMR Spectral Analysis (500 MHz, CDCl₃)
The proton NMR spectrum provides a wealth of information through chemical shifts, integration, and coupling patterns. Aryl protons typically resonate between 6.5 and 8.0 ppm.[1][2] The electron-withdrawing nature of the ester, chlorine, and fluorine substituents will shift the signals of nearby protons downfield.
4-(Chloromethyl)benzoyl Moiety
-
H7' (Singlet, ~4.6 ppm): The two protons of the chloromethyl group (-CH₂Cl) are chemically equivalent and do not have any adjacent proton neighbors, resulting in a sharp singlet. Its chemical shift is significantly downfield from a typical alkyl proton due to the deshielding effect of the adjacent chlorine atom and the aromatic ring. Protons on carbons bonded to halogens typically appear in the 3-5 ppm range.[3]
-
H2'/H6' and H3'/H5' (Two Doublets, ~7.5 and ~8.1 ppm): The benzoyl ring exhibits a characteristic AA'BB' system, which often simplifies to a pair of doublets at higher field strengths.
-
The protons H3' and H5', which are ortho to the chloromethyl group, are expected to appear as a doublet around 7.5 ppm.
-
The protons H2' and H6', being ortho to the electron-withdrawing carbonyl group, are more deshielded and will appear further downfield as a doublet around 8.1 ppm.[4]
-
These two doublets will show coupling to each other with a typical ortho coupling constant (³JHH) of approximately 8 Hz.
-
2,4-Difluorophenyl Moiety
The signals for this ring are more complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. H-F coupling can occur over multiple bonds, with magnitudes that are often significant.[5]
-
H6 (Doublet of doublets, ~7.2-7.3 ppm): This proton is coupled to H5 (ortho H-H coupling, ³JHH ≈ 9 Hz) and to the fluorine at C2 (meta H-F coupling, ⁴JHF ≈ 5-6 Hz).
-
H5 (Multiplet, ~7.1-7.2 ppm): This proton is coupled to H6 (ortho H-H, ³JHH ≈ 9 Hz), H3 (meta H-H, ⁴JHH ≈ 2-3 Hz), and the fluorine at C4 (ortho H-F, ³JHF ≈ 8-10 Hz). This complex coupling will likely result in a triplet of doublets or a more complex multiplet.
-
H3 (Multiplet, ~7.0-7.1 ppm): This proton is coupled to H5 (meta H-H, ⁴JHH ≈ 2-3 Hz), the fluorine at C2 (ortho H-F, ³JHF ≈ 9-10 Hz), and the fluorine at C4 (meta H-F, ⁴JHF ≈ 6-7 Hz). This will also result in a complex multiplet, often appearing as a doublet of triplets.
Summary of ¹H NMR Data
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| H2', H6' | ~8.1 | Doublet (d) | ³JHH ≈ 8.0 | 2H |
| H3', H5' | ~7.5 | Doublet (d) | ³JHH ≈ 8.0 | 2H |
| H6 | ~7.25 | Doublet of Doublets (dd) | ³JHH ≈ 9.0, ⁴JHF ≈ 5.5 | 1H |
| H5 | ~7.15 | Multiplet (m) | - | 1H |
| H3 | ~7.05 | Multiplet (m) | - | 1H |
| H7' | ~4.6 | Singlet (s) | - | 2H |
¹³C NMR Spectral Analysis (125 MHz, CDCl₃)
In proton-decoupled ¹³C NMR spectra, each unique carbon atom produces a single peak. The key features for this molecule are the influence of the ester carbonyl group and the direct and long-range coupling of the carbons to the fluorine atoms (C-F coupling). Carbons in aromatic rings typically absorb in the 120-150 ppm range.[1]
4-(Chloromethyl)benzoyl Moiety
-
C=O (Carbonyl): The ester carbonyl carbon is significantly deshielded and appears far downfield, typically in the range of 164-166 ppm.[4][6]
-
C1': The ipso-carbon attached to the carbonyl group will be found around 129-130 ppm.
-
C4': The carbon bearing the chloromethyl group is expected around 142-144 ppm.
-
C2'/C6' & C3'/C5': These two pairs of equivalent aromatic carbons will appear in the 128-132 ppm region.
-
C7' (-CH₂Cl): The benzylic carbon attached to chlorine is expected to resonate around 45 ppm.[4][7]
2,4-Difluorophenyl Moiety
The chemical shifts and multiplicities of these carbons are dominated by C-F coupling. One-bond C-F coupling (¹JCF) is very large (240-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but significant (20-30 Hz and 5-10 Hz, respectively).[5][8][9]
-
C2 & C4 (Carbons bonded to F): These carbons will exhibit very large one-bond C-F couplings.
-
C4: This carbon is coupled to the directly attached fluorine (¹JCF ≈ 255 Hz) and the fluorine at C2 (³JCF ≈ 12 Hz), appearing as a doublet of doublets around 164 ppm.
-
C2: This carbon is coupled to its fluorine (¹JCF ≈ 253 Hz) and the fluorine at C4 (³JCF ≈ 12 Hz), also appearing as a doublet of doublets, but further upfield around 159 ppm due to the ortho-ester oxygen.[10]
-
-
C1 (Ipso-carbon): This carbon, attached to the ester oxygen, will be coupled to the fluorine at C2 (²JCF) and the fluorine at C4 (⁴JCF), appearing as a doublet of doublets around 146 ppm.
-
C6: This carbon will show coupling to the C2-Fluorine (²JCF) and the C4-Fluorine (⁴JCF), appearing as a doublet of doublets around 123 ppm.
-
C3: This carbon is coupled to both fluorines (²JCF and ²JCF), resulting in a doublet of doublets around 112 ppm.[10]
-
C5: This carbon is coupled to the C4-Fluorine (²JCF) and the C2-Fluorine (⁴JCF), appearing as a doublet of doublets around 105 ppm.
Summary of ¹³C NMR Data
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant(s) (J, Hz) |
| C=O | ~165.0 | Singlet (s) | - |
| C4 | ~164.0 | Doublet of Doublets (dd) | ¹JCF ≈ 255, ³JCF ≈ 12 |
| C2 | ~159.0 | Doublet of Doublets (dd) | ¹JCF ≈ 253, ³JCF ≈ 12 |
| C1 | ~146.0 | Doublet of Doublets (dd) | ²JCF ≈ 18, ⁴JCF ≈ 4 |
| C4' | ~143.0 | Singlet (s) | - |
| C2'/C6' | ~131.5 | Singlet (s) | - |
| C3'/C5' | ~129.0 | Singlet (s) | - |
| C1' | ~129.5 | Singlet (s) | - |
| C6 | ~123.0 | Doublet of Doublets (dd) | ²JCF ≈ 22, ⁴JCF ≈ 4 |
| C3 | ~112.5 | Doublet of Doublets (dd) | ²JCF ≈ 22, ²JCF ≈ 4 |
| C5 | ~105.0 | Doublet of Doublets (dd) | ²JCF ≈ 26, ⁴JCF ≈ 4 |
| C7' | ~45.2 | Singlet (s) | - |
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol must be rigorously followed. This methodology constitutes a self-validating system, where careful preparation and parameter selection minimize artifacts and guarantee data integrity.
Sample Preparation
-
Mass Determination: Accurately weigh 15-25 mg of this compound for ¹³C NMR (or 5-10 mg for ¹H NMR) and record the mass.[11][12] Higher concentrations are necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[11]
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8%+ D). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) which serves as a secondary chemical shift reference.
-
Dissolution: Transfer the weighed solid to a clean, dry vial. Add approximately 0.7 mL of CDCl₃.[12] Vortex the vial until the solid is completely dissolved. A clear, homogeneous solution free of particulate matter is critical for magnetic field homogeneity and high-resolution spectra.[11]
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter any microparticulates, carefully transfer the solution into a high-quality 5 mm NMR tube. The final sample height should be between 4-5 cm to ensure it is within the active region of the NMR coil.[11][12]
-
Standard Addition (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift calibration (δ = 0.00 ppm).
NMR Data Acquisition Workflow
Conclusion
The ¹H and ¹³C NMR spectra of this compound are information-rich and, when correctly interpreted, provide unambiguous confirmation of its structure. The key diagnostic features in the ¹H spectrum are the singlet for the chloromethyl group and the distinct patterns of the two aromatic rings. For the ¹³C spectrum, the presence of large, characteristic C-F coupling constants for the difluorophenyl ring carbons provides definitive evidence for the fluorine substitution pattern. This comprehensive spectral guide serves as an authoritative reference for scientists engaged in the synthesis and application of this versatile chemical intermediate.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH2Cl. Retrieved from [Link]
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Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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An In-depth Technical Guide to 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, a bifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of both a reactive benzylic chloride handle and an activated 2,4-difluorophenyl ester moiety makes this molecule a valuable tool for constructing complex molecular architectures, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This document delves into the synthesis, physicochemical properties, spectroscopic characterization, and unique reactivity of this compound. We will explore the mechanistic rationale behind its applications, provide detailed experimental protocols, and discuss its role as a key building block in the development of novel pharmaceutical agents.
Introduction: The Strategic Value of Fluorinated Bifunctional Reagents
In the landscape of modern drug discovery, the use of fluorinated building blocks has become a cornerstone of rational drug design. The introduction of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2] this compound (CAS No. 219500-09-1) is a prime example of a sophisticated building block that leverages the benefits of fluorine while offering dual reactivity.
This molecule uniquely combines two key functional groups:
-
A 4-(Chloromethyl)benzoyl Core: The benzylic chloride provides a readily accessible electrophilic site for nucleophilic substitution reactions (SN1 or SN2), enabling the covalent attachment of this moiety to various scaffolds, such as those containing amine or thiol functionalities.[3]
-
An Activated 2,4-Difluorophenyl Ester: The ester is not merely a protecting group but an activated leaving group. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, facilitating its reaction with nucleophiles. This "self-immolative" linker is more stable to spontaneous hydrolysis than common N-hydroxysuccinimide (NHS) esters but can be triggered to react, for instance, by proximal nucleophilic residues on a protein target.[4][5]
This dual functionality allows for a modular and powerful approach to synthesis, where one part of the molecule can be anchored to a substrate while the other remains available for subsequent transformations.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective use.
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 219500-09-1 | [6][7][8] |
| Molecular Formula | C₁₄H₉ClF₂O₂ | [6][8] |
| Molecular Weight | 282.67 g/mol | [6][8] |
| Predicted Boiling Point | 419.9 ± 45.0 °C | [7] |
| Predicted Density | 1.352 ± 0.06 g/cm³ | [7] |
Spectroscopic Data (Predicted and Analog-Based)
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~8.15 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons on the benzoate ring, ortho to the ester group.
-
δ ~7.55 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons on the benzoate ring, meta to the ester group.
-
δ ~7.30 - 7.10 ppm (m, 2H): Aromatic protons on the difluorophenyl ring.
-
δ ~7.00 - 6.85 ppm (m, 1H): Remaining aromatic proton on the difluorophenyl ring.
-
δ ~4.60 ppm (s, 2H): Methylene protons of the chloromethyl (-CH₂Cl) group.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
-
δ ~164 ppm: Carbonyl carbon (C=O) of the ester.
-
δ ~162 ppm (dd, J ≈ 250, 12 Hz): C-F carbon of the difluorophenyl ring.
-
δ ~159 ppm (dd, J ≈ 250, 12 Hz): C-F carbon of the difluorophenyl ring.
-
δ ~142 ppm: Quaternary carbon of the benzoate ring attached to the chloromethyl group.
-
δ ~131 ppm: Aromatic CH of the benzoate ring.
-
δ ~129 ppm: Aromatic CH of the benzoate ring.
-
δ ~125 ppm: Quaternary carbon of the benzoate ring attached to the ester group.
-
δ ~122 ppm: Aromatic CH of the difluorophenyl ring.
-
δ ~112 ppm (dd): Aromatic CH of the difluorophenyl ring.
-
δ ~105 ppm (t): Aromatic CH of the difluorophenyl ring situated between the two fluorine atoms.
-
δ ~45 ppm: Methylene carbon of the chloromethyl (-CH₂Cl) group.
Predicted FT-IR Spectrum:
-
~1740-1760 cm⁻¹ (Strong, Sharp): C=O stretch of the aryl ester.
-
~1250-1200 cm⁻¹ (Strong): C-O stretch of the ester.
-
~1200-1100 cm⁻¹ (Strong): C-F stretch of the difluorophenyl group.
-
~800-600 cm⁻¹ (Medium-Strong): C-Cl stretch of the chloromethyl group.
Synthesis and Reaction Mechanism
The most direct and common method for the synthesis of this compound is the esterification of 4-(Chloromethyl)benzoyl chloride with 2,4-difluorophenol.
Reaction Scheme
The overall transformation is a nucleophilic acyl substitution reaction. The lone pair on the oxygen of the 2,4-difluorophenol attacks the highly electrophilic carbonyl carbon of the 4-(Chloromethyl)benzoyl chloride. A base, typically a tertiary amine like triethylamine (TEA), is used to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Synthesis of this compound.
Representative Experimental Protocol
This protocol is based on well-established procedures for aryl ester synthesis from acid chlorides and phenols.[1][3]
Materials:
-
4-(Chloromethyl)benzoyl chloride (1.0 eq)
-
2,4-Difluorophenol (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,4-difluorophenol (1.05 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acid Chloride Addition: Dissolve 4-(Chloromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.
Reactivity and Applications in Drug Discovery
The utility of this compound stems from its ability to participate in sequential or orthogonal reactions, making it a powerful tool for building complex molecules.
The Role of the Chloromethyl Group: A Handle for Linkage
The primary role of the benzylic chloride is to serve as an electrophilic handle for covalent bond formation. It readily reacts with a wide range of nucleophiles, such as amines, thiols, and alcohols, via an SN2 mechanism. This is particularly useful for attaching the entire benzoate scaffold to a larger molecule.
Example Application: Synthesis of Kinase Inhibitors
Many kinase inhibitors, such as Sorafenib, feature a bi-aryl urea or amide core.[4][9][10][11] While no direct synthesis of a marketed drug using the title compound has been identified in the literature, its structure is ideally suited for the synthesis of Sorafenib analogues. The chloromethyl group can be used to alkylate a phenolic oxygen or a nitrogen atom in a heterocyclic core, a common strategy in the synthesis of such inhibitors.
Caption: General workflow for kinase inhibitor synthesis.
The 2,4-Difluorophenyl Ester: An Activated Moiety for Amide Formation
After the chloromethyl group has been utilized, the 2,4-difluorophenyl ester remains. This group is significantly more reactive towards nucleophilic attack than a simple alkyl or phenyl ester. This enhanced reactivity is due to the electron-withdrawing nature of the two fluorine atoms, which make the 2,4-difluorophenoxide a better leaving group.
This functionality is particularly valuable for the final steps of a synthesis, such as the formation of an amide bond with a key amine. This late-stage amide formation is a common feature in the synthesis of many kinase inhibitors. The reaction proceeds under mild conditions, which is advantageous when dealing with complex, multi-functional molecules.
Safety and Handling
As a bifunctional reagent containing an acid chloride precursor and a reactive benzylic chloride, this compound and its precursors should be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards of Precursors: 4-(Chloromethyl)benzoyl chloride is corrosive and a lachrymator. 2,4-Difluorophenol is toxic and an irritant. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Reactivity Hazards: The synthesis reaction is exothermic and produces HCl gas. The addition of the acid chloride should be controlled, and the reaction should be performed under an inert atmosphere to prevent hydrolysis of the acid chloride.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the specific reagents being used for complete and detailed safety information.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its dual reactivity, combining a site for nucleophilic alkylation with an activated ester for acylation, provides a powerful and modular approach for medicinal chemists. The presence of the difluoro-substituted phenyl ring not only activates the ester but also introduces fluorine, an element known to confer desirable properties in drug candidates. This technical guide has provided a framework for understanding its synthesis, properties, and strategic application, particularly in the rational design of targeted therapies like kinase inhibitors. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of such well-designed, multifunctional intermediates will continue to increase.
References
A comprehensive list of references will be compiled and provided in the final version of this document.
Sources
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- 2. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]
- 3. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 6. This compound | 219500-09-1 [amp.chemicalbook.com]
- 7. 219500-09-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
An In-depth Technical Guide to 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate: Discovery and History
This guide provides a comprehensive technical overview of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. It details the compound's chemical properties, a logical synthetic pathway based on established chemical principles, and its significance in the broader context of medicinal and industrial chemistry.
Introduction: The Emergence of a Versatile Building Block
This compound (CAS Number: 219500-09-1) is a bifunctional organic molecule that has garnered significant interest as a versatile building block in organic synthesis.[1] Its structure, featuring a 2,4-difluorophenyl ester moiety and a reactive chloromethyl group, makes it an ideal precursor for the construction of more complex molecules with potential biological activity. The presence of fluorine atoms is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.
Physicochemical Properties and Structural Elucidation
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 219500-09-1 | [1] |
| Molecular Formula | C₁₄H₉ClF₂O₂ | [1] |
| Molecular Weight | 282.67 g/mol | [1] |
| Appearance | White to off-white crystalline solid (typical) | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | Inferred from structure |
| Melting Point | Not publicly available |
Structural Formula:
Figure 1: Chemical Structure of this compound.
Synthesis and Mechanistic Insights
The most logical and industrially scalable synthesis of this compound involves the esterification of 4-(chloromethyl)benzoic acid or its more reactive acyl chloride derivative with 2,4-difluorophenol.
Proposed Synthetic Pathway
Figure 2: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard esterification methods.
Materials:
-
4-(Chloromethyl)benzoyl chloride
-
2,4-Difluorophenol
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-difluorophenol (1.0 equivalent) and anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 equivalents) dropwise.
-
Acylation: Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: 4-(Chloromethyl)benzoyl chloride is highly reactive and susceptible to hydrolysis. The use of anhydrous solvents and a nitrogen atmosphere prevents its decomposition to the unreactive carboxylic acid.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid produced during the esterification, driving the reaction to completion.
-
Aqueous Workup: The series of washes removes the triethylamine hydrochloride salt, any unreacted starting materials, and byproducts.
Historical Context and Applications in Synthesis
The utility of this compound lies in its ability to serve as a precursor to a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The 2,4-difluorophenyl group is a key pharmacophore in several active compounds, and the chloromethyl group provides a convenient handle for further chemical transformations.
While specific drug or pesticide synthesis pathways explicitly citing CAS 219500-09-1 are not prominently documented in readily accessible literature, its role can be inferred from the synthesis of analogous structures. For instance, in the synthesis of certain antifungal agents, a key step often involves the coupling of a heterocyclic moiety with a side chain containing a substituted phenyl group. The chloromethyl group of this compound is a reactive electrophile that can readily undergo nucleophilic substitution with a variety of nucleophiles, such as amines, thiols, and alcohols, to form new carbon-heteroatom bonds.
Figure 3: Role of this compound as a synthetic intermediate.
The development of this intermediate was likely a response to the need for more efficient and modular synthetic routes to high-value chemical entities. By providing a pre-functionalized building block, it simplifies the overall synthetic strategy and potentially improves yields.
Conclusion and Future Outlook
This compound stands as a testament to the ongoing evolution of synthetic organic chemistry, where the design and preparation of versatile intermediates are paramount to the efficient construction of complex target molecules. While its specific discovery may not be a singular, celebrated event, its value is evident in its utility as a building block for potentially life-saving drugs and innovative agrochemicals. Future applications of this intermediate will likely expand as researchers continue to explore new chemical space in the quest for novel therapeutic agents and crop protection solutions. The strategic incorporation of the 2,4-difluorophenyl moiety, facilitated by intermediates like this, will undoubtedly continue to be a valuable tool in the arsenal of the medicinal and agricultural chemist.
References
Sources
Thermodynamic properties of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
An In-Depth Technical Guide to the Thermodynamic Properties of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Introduction
This compound (CAS No. 219500-09-1) is a halogenated aromatic ester with the molecular formula C₁₄H₉ClF₂O₂.[1][2] As a functionalized organic molecule, it holds potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the presence of fluorine and a reactive chloromethyl group can be leveraged for molecular design and synthesis.[1][3]
A thorough understanding of the thermodynamic properties of such a compound is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and ensuring shelf-life stability. Properties such as melting point, thermal stability, and heat capacity dictate everything from reaction conditions and purification strategies (e.g., crystallization, distillation) to the ultimate performance and safety of the final product.
This guide provides a comprehensive framework for characterizing the core thermodynamic properties of this compound. As direct, experimentally-verified data for this specific molecule is not extensively published, we will focus on the authoritative, field-proven methodologies required to obtain this critical information. We will detail the principles behind essential analytical techniques, provide self-validating experimental protocols, and discuss the interpretation of the resulting data, empowering researchers to perform a robust and accurate thermodynamic assessment.
Core Thermodynamic Properties: The "What" and "Why"
For a crystalline organic solid like this compound, the following thermodynamic parameters are of primary importance:
-
Melting Point (Tₘ) and Enthalpy of Fusion (ΔHբ): The melting point is the temperature at which the material transitions from a solid to a liquid state. It is a fundamental indicator of purity. The enthalpy of fusion is the energy required to induce this phase change, providing insight into the strength of the crystal lattice. This data is crucial for designing crystallization processes and assessing compound stability.
-
Thermal Stability and Decomposition Temperature (TᏧ): This defines the temperature at which the molecule begins to chemically degrade.[4] Understanding a compound's thermal stability is paramount for safety, establishing maximum processing temperatures, and predicting storage stability.
-
Heat Capacity (Cₚ): Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. This parameter is essential for chemical process engineering, enabling accurate modeling of heat transfer in reactors and other processing equipment.
-
Glass Transition Temperature (T₉): If the compound can exist in an amorphous (non-crystalline) state, the glass transition temperature marks the point where it transitions from a hard, glassy state to a more rubbery, viscous state. This is highly relevant for the stability of amorphous solid dispersions, a common formulation strategy in the pharmaceutical industry.[5]
Experimental Characterization: A Methodological Deep Dive
The cornerstone of modern thermodynamic property determination lies in two primary thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle of Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6][7] When the sample undergoes a thermal event (like melting), it requires more (endothermic) or less (exothermic) energy than the reference to maintain the same temperature. This difference in heat flow is precisely measured, allowing for the quantitative determination of transition temperatures and enthalpies.[7]
Experimental Protocol: Determining Tₘ, ΔHբ, and T₉
This protocol is designed as a self-validating system, incorporating calibration and standardized procedures to ensure data integrity.
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., high-purity indium). This step is non-negotiable and ensures the accuracy of all subsequent measurements.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile substances during heating.
-
Prepare an identical empty, sealed pan to be used as the reference.
-
-
Experimental Program:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[8]
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled, linear rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).[9] A controlled heating rate is critical for resolution and accuracy.[9]
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan under the same conditions. The second scan is crucial for observing properties of the melt-quenched material, such as the glass transition (T₉), and for confirming the nature of the observed transitions.
-
-
Data Analysis:
-
Melting Point (Tₘ): Determined as the onset temperature or the peak maximum of the endothermic melting peak on the first heating scan.
-
Enthalpy of Fusion (ΔHբ): Calculated by integrating the area under the melting peak.
-
Glass Transition (T₉): Identified as a step-change in the heat capacity baseline, typically observed on the second heating scan if the material vitrifies upon cooling.
-
Data Visualization: DSC Experimental Workflow
Caption: Workflow for DSC Analysis.
Thermogravimetric Analysis (TGA)
Principle of Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11] Weight loss indicates decomposition, evaporation, or reduction, while weight gain can indicate oxidation.[4] This technique directly measures the thermal stability of a material by identifying the temperature at which it begins to lose mass due to chemical breakdown.[12]
Experimental Protocol: Determining Thermal Stability (TᏧ)
-
Instrument Calibration:
-
Perform temperature calibration using certified magnetic standards (materials with a known Curie temperature).
-
Verify the balance accuracy using calibration weights.
-
-
Sample Preparation:
-
Place a slightly larger sample (5-10 mg) of this compound into an open TGA pan (typically ceramic or platinum).
-
-
Experimental Program:
-
Place the sample pan onto the TGA balance mechanism.
-
Purge the furnace with the desired atmosphere. An inert atmosphere (nitrogen) is used to assess inherent thermal stability, while an oxidative atmosphere (air) is used to evaluate stability against oxidation.[11]
-
Equilibrate at a low starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled linear rate (e.g., 10 or 20 °C/min) to a high temperature where all material is expected to have decomposed (e.g., 600 °C).[13]
-
-
Data Analysis:
-
Decomposition Temperature (TᏧ): Typically reported as the onset temperature of weight loss, often defined as the temperature at which 5% of the initial mass has been lost (TᏧ₅%). The peak of the first derivative of the weight loss curve indicates the temperature of the maximum rate of decomposition.
-
Data Visualization: TGA Experimental Workflow
Caption: Workflow for TGA Analysis.
Data Summary and Interpretation
The data obtained from these analyses should be compiled for a clear, holistic view of the compound's thermodynamic profile.
Table 1: Summary of Thermodynamic Properties for this compound
| Property | Symbol | Experimental Value | Technique | Conditions |
| Melting Point | Tₘ | [To be determined] | DSC | 10 °C/min, N₂ |
| Enthalpy of Fusion | ΔHբ | [To be determined] | DSC | 10 °C/min, N₂ |
| Decomposition Temp (5% loss) | TᏧ₅% | [To be determined] | TGA | 20 °C/min, N₂ |
| Glass Transition Temp | T₉ | [To be determined] | DSC | 10 °C/min, N₂ (2nd heat) |
Integrated Analysis: The power of this approach lies in combining the results. For instance, an endothermic peak in the DSC thermogram that occurs at the same temperature as a significant weight loss in the TGA thermogram indicates that the material is decomposing upon melting or boiling. Conversely, a sharp DSC endotherm with no corresponding TGA weight loss is definitively a melting transition.
Computational Approaches: Predictive Insights
In the absence of experimental data, computational chemistry serves as a powerful predictive tool. Methods like Density Functional Theory (DFT) can be used to calculate the molecular structure and vibrational frequencies.[14][15] From these fundamental calculations, it is possible to estimate thermodynamic parameters like heat capacity and enthalpy.[16] While these in silico predictions provide valuable initial estimates and can help guide experimental design, they are not a substitute for empirical validation via the methods described above.[17]
Conclusion
A comprehensive characterization of the thermodynamic properties of this compound is essential for its effective development and application. By employing a systematic and rigorous approach using calibrated DSC and TGA instrumentation, researchers can reliably determine its melting point, enthalpy of fusion, and thermal stability. This data forms the bedrock for informed decisions in process chemistry, formulation science, and material stability assessment, ultimately accelerating the path from laboratory discovery to real-world application.
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- N-(2,4-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI.
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Wrzalik, R., Merkel, K., & Kocot, A. (2003). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Modeling, 9(4), 248–258. Retrieved from [Link]
- This compound cas no 219500-09-1. (n.d.). Echemi.
- Methyl 2,4-difluorobenzoate 97 106614-28-2. (n.d.). Sigma-Aldrich.
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Wrzalik, R., Merkel, K., & Kocot, A. (2003). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Modeling, 9(4), 248-58. Retrieved from [Link]
- phenyl benzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). NIST.
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Alamro, F. S., et al. (2021). Computational studies and mesophase behavior of newly prepared trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals. ResearchGate. Retrieved from [Link]
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Krystian, M., & Sikora, M. (2016). Differential Scanning Calorimetry for Determining the Thermodynamic Properties of Selected Honeys. ResearchGate. Retrieved from [Link]
- (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... (n.d.). ResearchGate.
- A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. (n.d.). Benchchem.
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Alamro, F. S., et al. (2021). Computational studies and mesophase behavior of newly prepared trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals. Taylor & Francis Online. Retrieved from [Link]
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Living Polymerization of Chiral O-Carboxyanhydride of Mandelic Acid and Precise Stereoblock Copolymer Syntheses Using Highly Active OOO-Tridentate Bis(phenolate) Zinc Complexes. (2021). ACS Publications. Retrieved from [Link]
-
Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. Retrieved from [Link]
- Mcnelis, E. J. (1963). Preparation of phenyl benzoate and conversion thereof to phenol. U.S. Patent No. 3,078,299. Washington, DC: U.S. Patent and Trademark Office.
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]
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Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]
-
Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]
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Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. Retrieved from [Link]
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Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved from [Link]
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Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2021). MDPI. Retrieved from [Link]
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Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018). ACS Publications. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate in Advanced Peptide Synthesis
Abstract
The synthesis of complex peptides for therapeutic and research applications demands a sophisticated toolkit of chemical reagents that offer precision, efficiency, and versatility. This document provides an in-depth technical guide on the strategic application of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, a bifunctional reagent uniquely positioned for advanced peptide modification and synthesis strategies. By combining the robust anchoring capabilities of a 4-(chloromethyl)benzoyl moiety with the tunable reactivity of a 2,4-difluorophenyl activated ester, this compound serves as a powerful tool for C-terminal functionalization, fragment condensation, and the development of customized solid supports. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical parameters that ensure successful implementation in both solution-phase and solid-phase methodologies.
Introduction: The Imperative for Versatility in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, remains the cornerstone of peptide manufacturing.[1] The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin.[2][3] This approach simplifies purification by allowing excess reagents and by-products to be washed away after each step.[2] The success of SPPS is critically dependent on two key chemical components: the Nα-protecting group strategy (typically Boc or Fmoc) and the linker that tethers the peptide to the resin.[4]
The 4-(chloromethyl)benzoyl group, the functional core of the original Merrifield resin, provides a stable benzyl ester linkage that is orthogonal to the acid-labile Nα-Boc protecting group, yet can be cleaved under strong acid conditions (e.g., HF) to release the final peptide.[1][3] Concurrently, the use of activated esters, particularly those involving fluorinated phenols, has become a preferred method for forming peptide bonds due to their high reactivity and reduced risk of side reactions like epimerization.[5][6]
This compound emerges as a reagent of significant interest by integrating these two functionalities into a single molecule. This guide elucidates its potential not as a direct coupling reagent in a standard SPPS cycle, but as a strategic tool for creating bespoke peptide constructs and functionalized materials.
Core Principles and Rationale for Use
The utility of this compound stems from the distinct and synergistic functions of its two key chemical domains.
The 4-(Chloromethyl)benzoyl Moiety: A Robust Covalent Anchor
The chloromethyl group serves as a stable and versatile electrophilic handle. In the context of SPPS, this group is fundamental to the Merrifield resin, where it forms a benzyl ester bond with the C-terminal amino acid.[1] This bond is characterized by its remarkable stability under the moderately acidic conditions required for removing Boc protecting groups (e.g., Trifluoroacetic Acid, TFA), making it an ideal choice for Boc-based synthesis strategies.[1][4] The final cleavage of this linkage requires strong acids, ensuring the peptide remains securely anchored throughout the synthesis.[1]
The 2,4-Difluorophenyl Ester: A Highly Activated Site for Amide Bond Formation
Fluorophenyl esters are well-established "active esters" in peptide coupling. The electron-withdrawing nature of the fluorine atoms polarizes the carbonyl carbon of the ester, making it highly susceptible to nucleophilic attack by the free amine of an amino acid or peptide. The degree of activation correlates with the number of fluorine substituents, with pentafluorophenyl esters being among the most reactive.[5][6] The 2,4-difluorophenyl ester represents a moderately activated system, offering a balance between high reactivity for efficient coupling and sufficient stability for handling and storage, while minimizing racemization.[5][7]
Figure 1: Bifunctional nature of the reagent.
Primary Application: C-Terminal Functionalization of Peptides in Solution
A primary and powerful application of this reagent is the post-synthesis or solution-phase C-terminal modification of peptides. This strategy allows for the introduction of a reactive "handle" onto a fully synthesized and purified peptide, opening avenues for subsequent conjugation, immobilization, or surface patterning.
The workflow involves reacting the free C-terminus of a protected or unprotected peptide with this compound. The activated ester end of the reagent efficiently couples with the N-terminal amine of an amino acid or peptide, resulting in the covalent attachment of the 4-(chloromethyl)benzoyl group at the C-terminus.
Figure 2: Workflow for peptide functionalization and immobilization.
Experimental Protocols
Disclaimer: These protocols are designed as a starting point. Researchers must optimize conditions based on the specific peptide sequence, scale, and available equipment. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: Solution-Phase C-Terminal Functionalization of a Model Peptide
This protocol describes the coupling of this compound to the N-terminus of a dipeptide (e.g., H-Ala-Phe-OMe) to functionalize its C-terminal equivalent end.
Materials:
-
Dipeptide Methyl Ester (e.g., H-Ala-Phe-OMe)
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
HPLC system for purification and analysis
Procedure:
-
Dissolution: Dissolve the dipeptide (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. The base ensures the N-terminal amine is deprotonated and nucleophilic.
-
Reagent Addition: In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring peptide solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Quenching and Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude functionalized peptide using flash column chromatography or preparative HPLC to obtain the final product.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
Protocol 4.2: Immobilization of Functionalized Peptide onto an Amine Resin
This protocol details the anchoring of the peptide, functionalized as per Protocol 4.1, onto a solid support.
Materials:
-
C-terminally functionalized peptide with a chloromethyl handle
-
Amine-functionalized resin (e.g., TentaGel NH₂, Amino-PEGA)
-
Anhydrous DMF
-
Potassium Iodide (KI) (optional, as catalyst)
-
DIPEA
Procedure:
-
Resin Swelling: Swell the amine-functionalized resin (1.0 eq of amine groups) in anhydrous DMF for 1 hour in a peptide synthesis vessel.
-
Reagent Solution: Dissolve the functionalized peptide (2.0-3.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and a catalytic amount of KI (0.1 eq). The iodide can accelerate the nucleophilic substitution reaction.
-
Coupling: Add the peptide solution to the swollen resin. Agitate the mixture at an elevated temperature (e.g., 40-50 °C) for 12-24 hours.
-
Washing: After the coupling reaction, drain the vessel and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove all unreacted peptide and reagents.
-
Capping (Optional): To block any unreacted amine sites on the resin, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. Wash again as in step 4.
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination: Determine the final loading of the peptide on the resin using a quantitative method like the picric acid test or by cleaving the peptide from a small sample of resin and quantifying by UV-Vis spectroscopy.
Data Presentation and Key Considerations
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₉ClF₂O₂ |
| Molecular Weight | 282.67 g/mol |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in DCM, DMF, THF, Ethyl Acetate |
Table 2: Comparative Stability of Linker-Peptide Bonds
| Linker Type | Nα-Strategy | Deprotection Condition | Cleavage Condition | Bond Stability |
| Benzyl Ester (Merrifield) | Boc | 25-50% TFA in DCM | Anhydrous HF or TFMSA | High [1][3] |
| Wang | Fmoc | 20% Piperidine in DMF | 95% TFA | Moderate |
| 2-Chlorotrityl | Fmoc | 20% Piperidine in DMF | 1-5% TFA in DCM | Very Low[4] |
This table contextualizes the high stability of the benzyl ester bond formed via the 4-(chloromethyl)benzoyl moiety, making it suitable for multi-step syntheses where robust anchoring is paramount.
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield (Protocol 4.1) | 1. Insufficient activation.2. Steric hindrance from peptide.3. Inactive N-terminus (protonated). | 1. Increase reaction time or temperature (monitor for side reactions).2. Use a more polar aprotic solvent like NMP.3. Ensure sufficient base (DIPEA) is present. |
| Incomplete Immobilization (Protocol 4.2) | 1. Low reactivity of the chloromethyl group.2. Poor resin swelling.3. Steric hindrance at the resin surface. | 1. Add a catalytic amount of KI and increase reaction temperature.2. Ensure resin is fully swollen in a compatible solvent (DMF, NMP).3. Use a resin with a longer spacer arm (e.g., PEGA). |
| Detection of Racemization | Base-catalyzed epimerization during activation or coupling. | Use a hindered base like DIPEA. Minimize reaction time and temperature. Avoid over-activation.[7] |
Conclusion
This compound is a specialized, bifunctional reagent that offers a sophisticated solution for the C-terminal modification of synthetic peptides. By providing a moderately activated ester for efficient coupling and a robust chloromethyl handle for subsequent covalent attachment, it bridges the gap between solution-phase synthesis and solid-phase applications. The protocols and principles outlined in this guide are intended to empower researchers to leverage this reagent's unique properties for creating advanced peptide conjugates, custom-functionalized resins, and novel biomaterials, thereby expanding the horizons of peptide-based drug discovery and development.
References
- Benchchem. Application Notes and Protocols: 4-(Chloromethyl)benzoyl Chloride in Solid-Phase Peptide Synthesis. Benchchem.
-
Al-Blewi, F. F., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8017. Available from: [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available from: [Link]
-
Singh, J., et al. (2003). Amino acid fluorides: viable tools for synthesis of peptides, peptidomimetics and enantiopure heterocycles. Chemical Society Reviews, 32(4), 180-194. Available from: [Link]
-
Renil, M., et al. (1996). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Journal of Chemical Sciences, 108(3), 183-190. Available from: [Link]
-
Mishra, R. K., & Mishra, V. (2012). Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy. ResearchGate. Available from: [Link]
- Merck & Co. (1992). Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. U.S. Patent 5,142,093.
-
Piekarska-Bartoszewicz, B., & Chorev, M. (1992). Kinetics of peptide synthesis studied by fluorescence of fluorophenyl esters. PubMed. Available from: [Link]
- Carpino, L. A. (1993). Synthesis and use of amino acid fluorides as peptide coupling reagent. U.S. Patent 5,250,687.
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available from: [Link]
- Zhang, Z., & Yim, N. C. (2002). Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. Organic Letters, 4(19), 3331-3334. Available from: https://pubmed.ncbi.nlm.nih.gov/12227749/
-
Li, H., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. Available from: [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available from: [Link]
-
AAPPTec. Cleavage Cocktails; Reagent K. AAPPTec. Available from: [Link]
-
AAPPTec. Planning a Peptide Synthesis. AAPPTec. Available from: [Link]
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Available from: [Link]
- CN108003661A. (2018). The synthetic method of 2,4 difluoro benzene methanamines. Google Patents.
-
Taylor, J. E., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Molecules, 26(23), 7358. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. Kinetics of peptide synthesis studied by fluorescence of fluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate as a Protecting Group Reagent for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategically Designed Reagent for Alcohol Protection
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. 2,4-Difluorophenyl 4-(chloromethyl)benzoate emerges as a specialized reagent for the protection of hydroxyl groups, offering a unique combination of stability and controlled cleavage. This document provides an in-depth guide to its application, from the underlying chemical principles to detailed experimental protocols.
The design of this reagent is twofold. Firstly, the 4-(chloromethyl)benzoyl moiety serves as the protective group, forming a robust benzoate ester with the target alcohol. This ester linkage is generally stable to a range of acidic conditions under which other protecting groups, such as silyl ethers, might be labile. Secondly, the 2,4-difluorophenyl group is an excellent leaving group, a feature attributed to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of the carbonyl carbon and facilitates the initial protection reaction.
Core Principles and Advantages
The use of this compound for alcohol protection is underpinned by several key advantages:
-
Robust Protection: The resulting 4-(chloromethyl)benzoate ester is stable to a variety of reaction conditions, particularly acidic media, allowing for selective transformations on other parts of the molecule.
-
Efficient Introduction: The activated nature of the reagent, due to the 2,4-difluorophenoxy leaving group, allows for mild and efficient esterification of alcohols.
-
Orthogonal Cleavage: The protecting group is readily removed under basic conditions (saponification), providing an orthogonal deprotection strategy to acid-labile (e.g., Boc, Trityl) or hydrogenolysis-labile (e.g., Bn, Cbz) protecting groups.[1]
-
Crystallinity and UV-Activity: Benzoylated compounds are often crystalline, which can aid in purification by recrystallization. The aromatic ring also provides a UV chromophore, simplifying reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[1]
Mechanism of Action
The protection and deprotection processes follow well-established reaction mechanisms in organic chemistry.
Protection: Nucleophilic Acyl Substitution
The protection of an alcohol with this compound is a nucleophilic acyl substitution reaction. The alcohol, often activated by a base to form an alkoxide, attacks the electrophilic carbonyl carbon of the reagent. The 2,4-difluorophenoxide ion is subsequently expelled as a stable leaving group. The reaction is typically facilitated by a non-nucleophilic base to neutralize any acidic byproducts.
Experimental Protocols
PART 1: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 equiv) or Pyridine (2.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 equiv, optional catalyst)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) and DMAP (0.05 equiv, if used) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equiv).
-
To the stirred solution, add a solution of this compound (1.1 equiv) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified 4-(chloromethyl)benzoate protected alcohol.
Workflow for Alcohol Protection
Sources
Application Note & Synthetic Protocol: Strategic N-Alkylation Utilizing 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate for Amine Functionalization
Introduction: The Strategic Imperative of N-Alkylation in Modern Chemistry
The introduction of alkyl groups to nitrogen atoms (N-alkylation) is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This transformation is fundamental to the construction of a vast array of biologically active molecules, where the nature of the N-substituent can profoundly influence potency, selectivity, and pharmacokinetic properties. While classic methods often employ simple alkyl halides, the demand for more sophisticated and functionalized building blocks has driven the development of specialized reagents.
This guide details the application of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate , a highly versatile and efficient reagent for the N-alkylation of primary and secondary amines. The reagent's design incorporates a benzyl chloride moiety, a well-established electrophile for this purpose, activated by an ester linkage. The 2,4-difluorophenyl group provides unique electronic properties and can serve as a useful spectroscopic marker for reaction monitoring or as a point of diversification in a synthetic route. This document provides a robust protocol for its use, grounded in established mechanistic principles, and offers insights into reaction optimization and scope.
Mechanistic Rationale: The SN2 Pathway
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.
The key steps are as follows:
-
Nucleophilic Attack: The amine's lone pair attacks the benzylic carbon of the 4-(chloromethyl)benzoate moiety.
-
Transition State: A five-coordinate transition state is formed where the N-C bond is forming concurrently with the C-Cl bond breaking.
-
Product Formation: The chloride ion is expelled, and a new C-N bond is formed, resulting in an ammonium salt intermediate.
-
Deprotonation: A mild base present in the reaction mixture neutralizes the resulting ammonium salt to yield the final, neutral N-alkylated amine product.[2]
The use of a base is crucial to prevent the protonated amine product from becoming the dominant species, which would halt the reaction.
Caption: SN2 Mechanism of N-Alkylation.
Detailed Experimental Protocol
This protocol provides a general method for the N-alkylation of a primary or secondary amine. Reaction conditions may require optimization based on the specific substrate.
Materials and Reagents
-
Amine Substrate (Primary or Secondary): 1.0 mmol, 1.0 eq.
-
This compound: 1.1 mmol, 1.1 eq.
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA), 2.0-3.0 eq.
-
Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), 5-10 mL.
-
Reaction Vessel: Round-bottom flask with a magnetic stir bar.
-
Inert Atmosphere: Nitrogen or Argon gas supply.
Rationale for Reagent Choices:
-
Base: Potassium carbonate is a cost-effective and moderately strong base suitable for many amines. For more sensitive substrates or to avoid potential side reactions, a non-nucleophilic organic base like DIPEA is recommended.
-
Solvent: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions. DMF can be used for less soluble substrates or when higher temperatures are required.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq.).
-
Add the chosen solvent (e.g., Acetonitrile, 5 mL) and stir until the amine is fully dissolved.
-
Add the base (e.g., K₂CO₃, 2.5 eq.).
-
-
Addition of Alkylating Agent:
-
In a separate vial, dissolve this compound (1.1 eq.) in a minimal amount of the reaction solvent.
-
Add the solution of the alkylating agent dropwise to the stirring amine/base suspension at room temperature.
-
-
Reaction Monitoring:
-
The reaction can be heated (e.g., to 50-80 °C) to increase the rate, particularly for less nucleophilic amines.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts (if K₂CO₃ was used) and rinse the filter cake with the solvent.[4]
-
If an organic base like DIPEA was used, proceed directly to the next step.
-
Transfer the filtrate to a separatory funnel and dilute with water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.[5]
-
Safety Precautions
-
This compound is a potential alkylating agent and should be handled with care.[6][7] Alkylating agents can be irritants and sensitizers.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8][9]
-
Avoid inhalation of dust or vapors and prevent skin and eye contact.[8]
Visualization of the Experimental Workflow
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
The Strategic Application of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic use of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures. 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate emerges as a pivotal building block, offering a unique combination of a biologically significant difluorophenyl motif and a reactive chloromethylbenzoyl linker. This guide provides an in-depth exploration of its application, particularly as a key intermediate in the synthesis of targeted therapies such as kinase inhibitors. The strategic incorporation of fluorine atoms into drug candidates is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability.[1] The 2,4-difluorophenyl group, in particular, is a prevalent feature in a multitude of pharmacologically active compounds, valued for its ability to modulate the physicochemical properties of a molecule.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols and insights into the practical application of this compound. While direct synthesis of a named drug using this specific intermediate is not extensively documented in publicly available literature, its structural components strongly suggest a primary role in the synthesis of kinase inhibitors and other targeted therapies. The protocols and applications described herein are based on established principles of organic synthesis and the known reactivity of its constituent functional groups.
Core Physicochemical & Reactive Properties
To effectively utilize this compound, a thorough understanding of its chemical properties is essential.
| Property | Value |
| CAS Number | 219500-09-1 |
| Molecular Formula | C₁₄H₉ClF₂O₂ |
| Molecular Weight | 282.67 g/mol |
| Appearance | Off-white to white crystalline solid |
The molecule's utility is rooted in its bifunctionality:
-
The 2,4-Difluorophenyl Ester: This moiety serves as a stable "warhead," a common structural feature in kinase inhibitors designed to interact with the target protein.[2][3] The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.[1]
-
The 4-(Chloromethyl)benzoyl Group: This portion of the molecule acts as a versatile linker. The chloromethyl group is a reactive electrophile, susceptible to nucleophilic substitution, making it ideal for covalently attaching the difluorophenyl "warhead" to a core molecular scaffold.[4][5]
Application in the Synthesis of Kinase Inhibitor Scaffolds
A primary and logical application of this compound is in the synthesis of molecules targeting protein kinases, a class of enzymes frequently implicated in cancer and other diseases. The general strategy involves the alkylation of a nucleophilic core, often a nitrogen-containing heterocycle, with the chloromethyl group of the title compound.
Hypothetical Synthetic Pathway: Synthesis of a Novel Kinase Inhibitor Precursor
This protocol details the synthesis of a hypothetical kinase inhibitor precursor, demonstrating the utility of this compound in coupling the 2,4-difluorophenyl moiety to a pyrazole core. Pyrazole derivatives are common scaffolds in the design of kinase inhibitors.
Caption: Hypothetical workflow for the synthesis of a kinase inhibitor precursor.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluorophenyl 4-((1H-pyrazol-4-ylamino)methyl)benzoate
This protocol outlines the nucleophilic substitution reaction between this compound and 4-amino-1H-pyrazole.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Amino-1H-pyrazole (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 4-amino-1H-pyrazole (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain the pure 2,4-difluorophenyl 4-((1H-pyrazol-4-ylamino)methyl)benzoate.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[6][7]
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and has a convenient boiling point for this transformation.
-
Temperature: Heating to 80°C provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
Data Presentation & Characterization
The successful synthesis of the target compound should be confirmed through various analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the pyrazole protons and the methylene bridge, and a shift in the signals of the benzoyl protons. |
| ¹³C NMR | Appearance of new carbon signals from the pyrazole ring and the methylene linker. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Presence of characteristic peaks for N-H stretching, C=O stretching (ester), and C-F stretching. |
Logical Relationships in Synthesis
The strategic use of this compound relies on the differential reactivity of its functional groups.
Caption: Logical flow of synthetic transformations.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile intermediate for medicinal chemists. Its strategic design allows for the efficient introduction of the biologically important 2,4-difluorophenyl moiety into a wide range of molecular scaffolds. While this guide has focused on its application in the synthesis of kinase inhibitors, the principles and protocols described are readily adaptable for the creation of other targeted therapies. The dual reactivity of this compound opens up numerous possibilities for the construction of complex and novel drug candidates, making it an essential tool in the drug discovery arsenal. As the demand for targeted and personalized medicines grows, the importance of such well-designed building blocks will undoubtedly continue to increase.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. BenchChem.
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to 4-(Chloromethyl)
- BenchChem Technical Support Team. (2025). Technical Support Center: 4-(Chloromethyl)benzoyl Chloride Reactions. BenchChem.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Synthesis: The Role of 4-(Chloromethyl)benzoyl Chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Complex Molecules with 4-(Chloromethyl)benzoyl Chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). 4-Chlorobenzyl Chloride: A Key Building Block for Pharmaceutical Synthesis. Retrieved from [Link]
- Hehir, N., & Gallagher, J.F. (2023). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023, M1717.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Mohamed, H. A., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. International Journal of Molecular Sciences, 23(10), 5585.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). The Role of 2,3-Difluorophenylacetic Acid in Pharmaceutical Synthesis. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. BenchChem.
-
Reddy, M. V. R., et al. (2021). Novel pyrido[2,3-b][4][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 12(10), 1729-1741.
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- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate as a Fluorescent Derivatization Reagent
A Note to the Researcher: A comprehensive review of scientific literature and patent databases reveals that while 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate is available commercially as a chemical entity, its application as a fluorescent derivatization reagent for analytical purposes is not documented in publicly accessible resources. Therefore, the creation of detailed, validated protocols and application notes, as requested, is not feasible while upholding the principles of scientific integrity and reliance on authoritative, verifiable sources.
The following sections are provided to offer a theoretical framework based on the chemical structure of the compound and to outline the necessary steps for its evaluation as a novel fluorescent derivatization reagent. This information is intended to guide researchers in the potential development and validation of new analytical methods.
Theoretical Profile of this compound as a Derivatization Reagent
Based on its molecular structure, this compound possesses key features that suggest a potential, yet unproven, utility in fluorescent derivatization.
-
The Reactive Moiety: The 4-(chloromethyl)benzoyl group is the active component for derivatization. The benzylic chloride is susceptible to nucleophilic substitution by functional groups such as primary and secondary amines, thiols (thiolates), and phenols (phenoxides). This reaction would form a stable ester, thioether, or ether linkage, respectively, covalently attaching the fluorophore to the analyte.
-
The Potential Fluorophore: The 2,4-difluorophenyl benzoate portion of the molecule is the likely source of any fluorescence. The extent of its fluorescence, including its excitation and emission wavelengths, quantum yield, and Stokes shift, would need to be experimentally determined both for the parent reagent and, more importantly, for its conjugated derivatives. The presence of fluorine atoms can sometimes enhance fluorescence quantum yields and photostability.
Hypothesized Reaction Mechanism
The derivatization reaction is anticipated to follow a standard nucleophilic substitution pathway. For instance, with a primary amine, the reaction would proceed as follows:
Caption: A typical workflow for validating a new derivatization reagent.
Protocol for Preliminary Evaluation of Derivatization
The following is a hypothetical, non-validated protocol to serve as a starting point for investigating the derivatization of a model primary amine, such as benzylamine.
Objective: To determine if this compound reacts with a primary amine to form a fluorescent product detectable by HPLC-FLD.
Materials:
-
This compound (the reagent)
-
Benzylamine (model analyte)
-
Triethylamine (TEA, as a basic catalyst)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
0.1 M Hydrochloric acid (for reaction quenching)
-
HPLC system with a fluorescence detector (FLD) and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of the reagent in ACN.
-
Prepare a 10 mM solution of benzylamine in ACN.
-
Prepare a 100 mM solution of TEA in ACN.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the benzylamine stock solution, 500 µL of the reagent stock solution, and 50 µL of the TEA stock solution.
-
Vortex the mixture gently and incubate at 60°C for 30 minutes.
-
Prepare a "blank" sample containing only the reagent, TEA, and ACN to check for fluorescent impurities or degradation products.
-
-
Reaction Quenching and Sample Preparation:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 10 µL of 0.1 M HCl to quench the reaction.
-
Dilute the sample 1:10 with ACN/water (50:50, v/v).
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.
-
-
HPLC-FLD Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detection:
-
Initially, scan a wide range of excitation and emission wavelengths to find the optimal settings for the potential derivative. A starting point could be an excitation wavelength (λex) of ~280 nm and an emission wavelength (λem) of ~350-450 nm.
-
Compare the chromatograms of the derivatized sample and the blank. A new, distinct peak in the derivatized sample would indicate the formation of the desired product.
-
-
Quantitative Data and Performance Metrics (To Be Determined)
Following successful preliminary tests, a full method validation would be required to establish the performance characteristics of the reagent and the analytical method. The data generated would typically be presented in tables as shown below.
Table 1: Photophysical Properties (Hypothetical)
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| Reagent in ACN | TBD | TBD | TBD |
| Benzylamine Derivative in ACN | TBD | TBD | TBD |
| Thiophenol Derivative in ACN | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Table 2: HPLC Method Validation Parameters (Hypothetical)
| Analyte | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Precision (%RSD) | Accuracy (% Recovery) |
| Benzylamine | TBD | TBD | TBD | TBD | TBD |
| Other Amines | TBD | TBD | TBD | TBD | TBD |
| Thiols | TBD | TBD | TBD | TBD | TBD |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Conclusion and Future Work
This compound presents a theoretical potential for use as a fluorescent derivatization reagent due to its reactive chloromethyl group. However, a complete lack of published data means that its efficacy, fluorescent properties, and optimal reaction conditions are unknown. The protocols and workflows described herein are intended as a guide for the necessary research and development required to validate this compound for analytical applications. Rigorous experimental work is needed to characterize the reagent and its derivatives and to develop robust, validated analytical methods. Until such work is published in peer-reviewed literature, the use of this compound for fluorescent derivatization remains speculative.
References
As of the current date, there are no available scientific publications or patents that describe the use of this compound as a fluorescent derivatization reagent. The references below are to general principles of fluorescent derivatization and are provided for context.
Application Notes and Protocols for the Utilization of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate in Synthetic Chemistry
Abstract
This document provides a comprehensive guide for the synthetic application of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, a bifunctional reagent of significant interest in medicinal chemistry and drug development. The presence of a reactive acylating agent and a 2,4-difluorophenyl moiety, a common structural motif in pharmacologically active compounds, makes this reagent a valuable building block.[1][2][3][4] This guide details a representative experimental protocol for the N-acylation of a model amine, providing step-by-step instructions, explanations of the chemical principles, and necessary safety precautions. The protocol is designed to be a robust starting point for researchers engaged in the synthesis of novel chemical entities.
Introduction: A Versatile Reagent in Drug Discovery
This compound is a chemical intermediate characterized by two key functional groups: the 4-(chloromethyl)benzoyl ester and the 2,4-difluorophenyl group. The benzoyl moiety is a privileged structure in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for other chemical groups.[5][6] The ester linkage to the 2,4-difluorophenyl group suggests a role as a stable precursor that can be later hydrolyzed if needed, or it may itself be an integral part of the final molecule's pharmacophore. The 2,4-difluorophenyl group is a well-established motif in numerous pharmaceuticals, contributing to enhanced metabolic stability, binding affinity, and improved pharmacokinetic properties.[3][4]
The primary utility of this reagent lies in its ability to act as an acylating agent, introducing the 4-(chloromethyl)benzoyl group to a variety of nucleophiles. The chloromethyl group, in turn, can serve as a handle for further synthetic transformations. This application note will focus on a foundational reaction in drug discovery: the N-acylation of an amine to form a stable amide bond. This reaction is a cornerstone of combinatorial chemistry and lead optimization.[7]
Chemical Properties and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 219500-09-1 |
| Molecular Formula | C₁₄H₉ClF₂O₂ |
| Molecular Weight | 282.67 g/mol |
| Appearance | White to off-white solid (predicted) |
Safety Information:
No specific safety data sheet is widely available for this compound. However, due to the presence of the 4-(chloromethyl)benzoyl moiety, it should be handled with the same precautions as 4-(chloromethyl)benzoyl chloride, which is a corrosive and lachrymatory substance.[8][9][10]
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.[8][9]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area, preferably in a chemical fume hood. Do not breathe dust or fumes. Wash hands thoroughly after handling.[8] In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
Experimental Protocol: N-Acylation of 4-Chloroaniline
This protocol details the N-acylation of a model amine, 4-chloroaniline, with this compound. This reaction is representative of the formation of an amide bond, a critical linkage in a vast array of pharmaceutical compounds.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[11][12][13]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| This compound | 282.67 | 1.0 g | 3.54 mmol |
| 4-Chloroaniline | 127.57 | 0.45 g | 3.54 mmol |
| Triethylamine (TEA) | 101.19 | 0.74 mL | 5.31 mmol |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chloroaniline (0.45 g, 3.54 mmol).
-
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask and stir until the 4-chloroaniline is completely dissolved.
-
Addition of Base: Add triethylamine (0.74 mL, 5.31 mmol) to the solution. Stir for 5 minutes at room temperature. The use of a base is crucial to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed.[12]
-
Preparation of Acylating Agent Solution: In a separate, dry vial, dissolve this compound (1.0 g, 3.54 mmol) in 10 mL of anhydrous DCM.
-
Acylation Reaction: Add the solution of this compound dropwise to the stirred solution of 4-chloroaniline and triethylamine over 10-15 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up - Quenching: Upon completion, carefully pour the reaction mixture into 30 mL of deionized water in a separatory funnel.
-
Work-up - Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers sequentially with 20 mL of 1M HCl, 20 mL of saturated aqueous NaHCO₃, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure N-(4-chlorophenyl)-4-(chloromethyl)benzamide.[14][15][16][17] The principle of recrystallization relies on the differential solubility of the desired product and impurities at varying temperatures.[15][17][18]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the N-acylation protocol.
Caption: Workflow for the N-acylation reaction.
Conclusion
This compound is a valuable synthetic intermediate for the introduction of the 4-(chloromethyl)benzoyl moiety into molecules of interest, particularly in the field of drug discovery. The provided N-acylation protocol offers a reliable and adaptable method for the formation of amide bonds. The experimental procedure is based on well-established chemical principles and can be modified to accommodate a range of amine nucleophiles. Adherence to the safety precautions outlined is essential for the safe handling of this reactive compound.
References
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Cerritos College. Purification of Impure Acetanilide. [Link]
-
National Center for Biotechnology Information. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. [Link]
-
Katritzky, A. R., et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 2020. [Link]
-
MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
-
Chemistry LibreTexts. Making Amides from Acyl Chlorides. [Link]
-
Darsi, S. S. P., et al. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 2011. [Link]
-
Scribd. Recrystallization of Acetanilide Experiment. [Link]
-
Arkat USA, Inc. N-Acylation in combinatorial chemistry. ARKIVOC, 2004. [Link]
-
Hannah, D. R., et al. Discovery of diflunisal. British Journal of Clinical Pharmacology, 1978. [Link]
-
MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
-
PubChem. 4-(Chloromethyl)benzoyl chloride. [Link]
-
ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
-
National Center for Biotechnology Information. Chemical and Pharmacological Properties of Diflunisal. [Link]
-
Royal Society of Chemistry. Purifying by recrystallisation. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines. [Link]
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]
-
Chemguide. Making amides from acyl chlorides. [Link]
-
ResearchGate. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
-
YouTube. Benzanilide : Schotten Baumann Benzoylation. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
ACS Publications. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. [Link]
-
ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. [Link]
-
YouTube. Recrystallization of Acetanilide. [Link]
-
ACS Publications. Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
ResearchGate. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
-
PubChem. Diflunisal. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
YouTube. The Role of Formulation in Benzene Formation in Benzoyl Peroxide Products. [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate Derivatives
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol herein is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and reproducibility. We delve into the mechanistic underpinnings of the synthesis, offer a detailed, step-by-step protocol, and address critical safety considerations for handling the reactive intermediates. The synthesis is centered around the esterification of 2,4-difluorophenol with 4-(chloromethyl)benzoyl chloride, a robust and efficient transformation.
Introduction and Scientific Context
This compound and its derivatives are valuable bifunctional building blocks in organic synthesis.[1][2] The molecule incorporates two key reactive sites: a stable ester linkage to a difluorinated aromatic ring, which is a common motif in agrochemicals and pharmaceuticals for enhancing metabolic stability and binding affinity, and a reactive benzylic chloride group. This chloromethyl moiety serves as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions.[3]
The primary synthetic route detailed in this guide is the esterification of 2,4-difluorophenol with 4-(chloromethyl)benzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the acyl chloride. The choice of 4-(chloromethyl)benzoyl chloride as a starting material is strategic; its dual reactivity makes it a powerful intermediate for constructing complex molecules.[3] However, its high reactivity also presents significant handling challenges, necessitating stringent safety protocols.[4][5]
Reaction Scheme and Mechanism
The core of the synthesis is the formation of an ester bond between 2,4-difluorophenol and 4-(chloromethyl)benzoyl chloride. An organic base, such as triethylamine (TEA) or pyridine, is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Overall Reaction:
Figure 1: Esterification of 2,4-difluorophenol with 4-(chloromethyl)benzoyl chloride.
Mechanistic Pathway: The reaction follows a classic nucleophilic acyl substitution pathway.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2,4-difluorophenol attacks the electrophilic carbonyl carbon of 4-(chloromethyl)benzoyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The added base (e.g., Triethylamine) deprotonates the positively charged oxygen, yielding the final ester product and triethylammonium chloride.
Sources
Use of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate in polymer chemistry
An Application Guide for Polymer Synthesis Utilizing 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Introduction: A Novel Functional Initiator in Polymer Chemistry
The relentless pursuit of advanced polymeric materials with tailored properties necessitates the development of novel monomers and initiators. This compound is an organic compound featuring two key functional regions: a reactive benzylic chloride group and a difluorophenyl ester moiety. While its direct application in polymer chemistry is not extensively documented in mainstream literature, its structure presents a compelling case for its use as a functional initiator in controlled radical polymerization techniques.
The presence of fluorine atoms in polymers is known to impart a range of desirable properties, including high thermal stability, chemical resistance, low surface energy (hydrophobicity and lipophobicity), and unique dielectric characteristics.[1][2][3] By employing this compound as an initiator, it is possible to precisely install a difluorophenyl group at the α-terminus of a polymer chain. This end-group functionalization strategy allows for the modification of the bulk properties of commodity polymers, creating materials with enhanced performance characteristics suitable for high-value applications such as specialty coatings, advanced composites, and biomedical devices.[2]
This guide details the application of this compound as a novel initiator for Atom Transfer Radical Polymerization (ATRP), a robust and versatile method for synthesizing well-defined polymers.[4][5][6] We provide a plausible synthesis route for the initiator, a detailed protocol for the controlled polymerization of styrene as a model system, and methods for polymer characterization.
Part 1: Synthesis and Characterization of the Initiator
While this compound can be sourced commercially, a reliable laboratory-scale synthesis protocol is invaluable. The most direct route is the esterification of 2,4-difluorophenol with 4-(chloromethyl)benzoyl chloride.
Synthesis Protocol
Reaction Scheme:
Caption: Synthesis of the ATRP initiator.
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 2,4-Difluorophenol | 130.09 | 5.00 g | 38.4 mmol |
| 4-(Chloromethyl)benzoyl chloride | 189.03 | 7.65 g | 40.5 mmol |
| Triethylamine (Et₃N) | 101.19 | 5.84 mL | 42.2 mmol |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2,4-difluorophenol and anhydrous dichloromethane.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution. The triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
In a separate flask, dissolve 4-(chloromethyl)benzoyl chloride in anhydrous DCM (50 mL).
-
Add the 4-(chloromethyl)benzoyl chloride solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield the final product as a white solid.
Characterization
The structure and purity of the synthesized initiator should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the aromatic protons and the benzylic methylene protons (-CH₂Cl).
-
¹³C NMR: Confirmation of the number of unique carbon environments.
-
FT-IR: Presence of the ester carbonyl stretch (~1740 cm⁻¹) and C-Cl bond vibrations.
-
Melting Point: A sharp melting point indicates high purity.
Part 2: Principles of Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful controlled radical polymerization method that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[6][7] The control is achieved through a reversible equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species (alkyl halides).[4][8]
The catalytic cycle is typically mediated by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. The initiator, in this case this compound (R-X), is activated by the Cu(I) complex, which abstracts the chlorine atom to form a radical (R•) and the oxidized Cu(II) complex (X-Cu(II)/L). This radical then propagates by adding to monomer units. The deactivation process, where the Cu(II) complex transfers the halogen back to the propagating chain end, is rapid, ensuring a low radical concentration and minimizing termination reactions.[8][9]
Caption: The core equilibrium of ATRP.
Part 3: Protocol for ATRP of Styrene
This protocol details the polymerization of styrene initiated by this compound. The target degree of polymerization (DP) is 100, aiming for a predictable molecular weight.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Ratio |
| Styrene (M) | 104.15 | 5.21 g (5.75 mL) | 50.0 mmol | 100 |
| This compound (I) | 282.67 | 141.3 mg | 0.50 mmol | 1 |
| Copper(I) Bromide (CuBr) | 143.45 | 35.9 mg | 0.25 mmol | 0.5 |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 173.30 | 86.7 mg (106 µL) | 0.50 mmol | 1 |
| Anisole (Solvent) | - | 5.0 mL | - | - |
Note: Styrene must be passed through a column of basic alumina prior to use to remove the inhibitor.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Procedure
-
Setup: Add the initiator (141.3 mg) and CuBr (35.9 mg) to a flame-dried 25 mL Schlenk flask containing a magnetic stir bar. Seal the flask with a rubber septum.
-
Degassing (Solids): Evacuate the flask under vacuum and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The removal of oxygen is critical as it can terminate the propagating radicals and interfere with the catalyst.
-
Addition of Liquids: In a separate vial, mix the purified styrene (5.75 mL), PMDETA (106 µL), and anisole (5.0 mL). Degas this mixture by bubbling with nitrogen for 20 minutes. Transfer this solution to the Schlenk flask via a nitrogen-purged syringe.
-
Degassing (Solution): Subject the complete reaction mixture to three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. After the final cycle, backfill the flask with nitrogen.
-
Polymerization: Place the sealed flask into a preheated oil bath at 110 °C. Start stirring to begin the polymerization. The solution should become homogeneous and may turn greenish/brown, which is characteristic of the Cu(II) species.
-
Monitoring: After a set time (e.g., 6 hours), take a small sample using a purged syringe to determine monomer conversion via Gas Chromatography (GC) or ¹H NMR.
-
Termination: To stop the polymerization, cool the flask to room temperature and open it to the air. The exposure to oxygen deactivates the copper catalyst by oxidizing Cu(I) to Cu(II).
-
Purification: Dilute the viscous solution with ~5 mL of THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst complex. Concentrate the resulting solution and precipitate the polymer by slowly adding it to a large volume of cold methanol (~200 mL) with vigorous stirring.
-
Isolation: Collect the white, stringy polystyrene precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 50 °C to a constant weight.
Part 4: Polymer Characterization and Expected Results
The success of the controlled polymerization is validated by characterizing the final polymer product.
Molecular Weight Analysis
-
Technique: Gel Permeation Chromatography (GPC).
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Expected Results: For a controlled polymerization, the PDI should be low (typically < 1.3). The experimental Mₙ should be close to the theoretical value, calculated as follows:
Mₙ (theoretical) = ([M]₀ / [I]₀) × M.W.ₘₙₘₙₘₙₙ × Conversion + M.W.ᵢₙᵢₜᵢₐₜₒᵣ
For 90% conversion: Mₙ (theoretical) = (100) × 104.15 g/mol × 0.90 + 282.67 g/mol ≈ 9,656 g/mol .
Structural Analysis
-
Technique: ¹H NMR Spectroscopy.
-
Purpose: To confirm the polymer structure and the presence of the initiator fragment.
-
Expected Results: The spectrum will show broad peaks corresponding to the polystyrene backbone (aromatic protons at ~6.5-7.2 ppm and aliphatic protons at ~1.4-2.0 ppm). Crucially, signals corresponding to the 2,4-difluorophenyl group from the initiator should be visible at the chain end, providing direct evidence of successful initiation.
Thermal Properties
-
Technique: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Purpose: To evaluate the influence of the fluorinated end-group on the polymer's thermal properties.
-
Expected Results: The presence of the fluorinated moiety may slightly increase the glass transition temperature (T₉) and enhance the thermal degradation temperature compared to polystyrene synthesized with a non-fluorinated initiator.[1]
Conclusion
This compound serves as a highly effective functional initiator for Atom Transfer Radical Polymerization. Its use provides a straightforward and reliable method for synthesizing end-functionalized polymers with controlled molecular weights and narrow polydispersity. The incorporation of the difluorophenyl group at the chain terminus offers a strategic approach to modifying polymer properties, opening avenues for the development of new materials for specialized, high-performance applications. The protocols described herein provide a solid foundation for researchers exploring the synthesis of novel polymer architectures.
References
- Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC. (n.d.).
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC - NIH. (n.d.).
- Fluorinated polymers: Liquid crystalline properties and applications in lithography. (n.d.).
- Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives | Accounts of Materials Research. (2021). ACS Publications.
- Mechanism of ATRP with a copper catalyst; X denotes a halide, L denotes a ligand... - ResearchGate. (n.d.).
- Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers. (n.d.).
- Fluorinated Hyperbranched Polymers - Sigma-Aldrich. (n.d.).
- Controlled/“Living” Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initiation Systems. (n.d.).
- Simultaneous atom transfer and nitroxide mediated controlled free radical polymerization of styrene†. (n.d.).
- ATRP Initiators - Polymer / BOC Sciences. (n.d.).
- Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group. (n.d.).
- Effects of Initiator Structure on Activation Rate Constants in ATRP - ACS Publications. (n.d.).
- Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.).
- New Amine-Based Tripodal Copper Catalysts for Atom Transfer Radical Polymerization - Sci-Hub. (n.d.).
- Fundamentals of an ATRP Reaction - Matyjaszewski Polymer Group. (n.d.).
- Examples of ATRP Initiators and RAFT Agents Employed in the Synthesis of Bioconjugates... - ResearchGate. (n.d.).
- Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials**. (n.d.).
- Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.).
- US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. (n.d.).
- Controlled/"living"radical polymerization of methyl methacrylate catalyzed by benzyl chloride/iron dichloride tetrahydrate/triphenyl phosphine - Beijing Institute of Technology. (n.d.).
- Atom transfer radical polymerization - Wikipedia. (n.d.).
- Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization | Macromolecules. (n.d.). ACS Publications.
- Atom transfer radical polymerization of styrene initiated by triphenylmethyl chloride | Request PDF. (n.d.).
- "Living"/controlied radical polymerization of styrene catalyzed by benzyl chloride/iron dichloride tetrahydrate/triphenyl phosphine - Beijing Institute of Technology. (n.d.).
- ATRP of Methyl Methacrylate Initiated with a Bifunctional Initiator Bearing Bromomethyl Functional Groups: Synthesis of the Block and Graft Copolymers - CORE. (n.d.).
- Atom Transfer Radical Polymerization of Styrene Using a Novel Octafunctional Initiator: Synthesis of Well-Defined Polystyrene Stars | Macromolecules. (n.d.). ACS Publications.
- CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents. (n.d.).
- 2,4-Dichloro-alpha-(chloromethyl)benzenemethanol methanesulfonate synthesis - chemicalbook. (n.d.).
- 5942387 - Hollinshead (45) Date of Patent - Googleapis.com. (n.d.).
- The synthetic method of 2,4 difluoro benzene methanamines - Google Patents. (n.d.).
Sources
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated Hyperbranched Polymers [sigmaaldrich.com]
- 4. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamentals of an ATRP Reaction - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Note & Protocol: In Situ Generation and Synthetic Utility of Reactive Intermediates from 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Abstract
This comprehensive guide details the in situ generation of versatile reactive intermediates from 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate. This precursor, possessing a latent reactive benzylic chloride, can be controllably converted into either a benzylic carbocation or a benzylic radical. This dual reactivity opens avenues for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable tool for researchers, particularly in the fields of medicinal chemistry and drug development. This document provides the theoretical framework, detailed experimental protocols, and mechanistic insights for harnessing the synthetic potential of this compound.
Introduction: The Strategic Advantage of this compound
In the landscape of modern organic synthesis, the development of precursors that can be selectively activated to generate highly reactive intermediates is of paramount importance. This compound is one such molecule, designed with a strategically positioned chloromethyl group that serves as a springboard for generating potent reactive species. The presence of both a reactive acyl chloride precursor and a benzylic chloride makes related compounds highly functionalized intermediates.[1][2] This dual nature allows for a diverse array of chemical transformations.
The 2,4-difluorophenyl ester moiety provides several key advantages:
-
Electronic Modulation: The electron-withdrawing nature of the difluorinated ring can influence the stability and reactivity of the generated intermediates.
-
Solubility and Crystallinity: This group can enhance the solubility of the precursor in organic solvents and potentially facilitate the crystallization of products.
-
Tracer for Analytical Monitoring: The fluorine atoms can serve as useful probes for characterization by ¹⁹F NMR spectroscopy.
This application note will explore two primary pathways for the in situ generation of reactive intermediates from this precursor:
-
Path A: Lewis Acid-Mediated Generation of a Benzylic Carbocation.
-
Path B: Initiator-Induced Generation of a Benzylic Radical.
We will provide detailed, step-by-step protocols for each pathway and demonstrate their synthetic utility through trapping with various nucleophiles and radical acceptors.
Mechanistic Principles: Unlocking Reactivity
The synthetic versatility of this compound stems from the selective cleavage of the C-Cl bond in the chloromethyl group. The choice of reaction conditions dictates whether this cleavage occurs heterolytically to form a carbocation or homolytically to yield a radical.
Pathway A: Generation of the 4-(2,4-Difluorophenoxycarbonyl)benzyl Carbocation
The treatment of benzylic chlorides with a Lewis acid is a classic method for generating benzylic carbocations.[3] The Lewis acid coordinates to the chlorine atom, weakening the C-Cl bond and facilitating its departure as a chloride anion, which is stabilized by the Lewis acid.
Caption: Lewis Acid-Mediated Generation of a Benzylic Carbocation.
The resulting benzylic carbocation is a potent electrophile that can be trapped by a wide range of nucleophiles, enabling the formation of new C-C, C-O, C-N, and C-S bonds. The stability of this carbocation is influenced by the resonance delocalization of the positive charge into the aromatic ring.
Pathway B: Generation of the 4-(2,4-Difluorophenoxycarbonyl)benzyl Radical
The homolytic cleavage of the C-Cl bond in the benzylic position can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis.[4][5] This process generates a benzylic radical, a neutral, odd-electron species.
Caption: In Situ Generation of a Benzylic Radical.
Benzylic radicals can participate in a variety of reactions, including addition to multiple bonds and atom transfer reactions. The use of 4-(chloromethyl)benzoyl chloride as an atom transfer radical polymerization (ATRP) initiator highlights the accessibility of this radical pathway.
Experimental Protocols
Safety Precaution: this compound is expected to be a lachrymator and an irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Lewis Acid-Mediated Alkylation of an Aromatic Compound (Friedel-Crafts Type Reaction)
This protocol describes the in situ generation of the benzylic carbocation and its subsequent trapping with an electron-rich aromatic compound.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole (or other electron-rich arene)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) and anisole (1.5 equivalents) in anhydrous DCM.
-
Slowly add the solution from step 3 to the stirred suspension of AlCl₃ in DCM at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diarylmethane product.
| Parameter | Condition | Rationale |
| Lewis Acid | Anhydrous AlCl₃ | Potent Lewis acid to facilitate carbocation formation. |
| Solvent | Anhydrous DCM | Inert solvent that is suitable for Friedel-Crafts reactions. |
| Temperature | 0 °C to RT | Initial low temperature to control the exothermic reaction, followed by warming to drive the reaction to completion. |
| Work-up | Acidic quench | To decompose the aluminum chloride complexes and protonate any remaining Lewis basic species. |
Protocol 2: Radical-Mediated Addition to an Alkene
This protocol details the in situ generation of the benzylic radical and its addition to an electron-deficient alkene.
Materials:
-
This compound
-
Acrylonitrile (or other suitable alkene)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert atmosphere setup.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 equivalent) and acrylonitrile (2.0 equivalents) in anhydrous toluene.
-
Add a catalytic amount of AIBN (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired adduct.
| Parameter | Condition | Rationale |
| Initiator | AIBN | Thermal initiator that decomposes to form radicals at a convenient temperature. |
| Solvent | Anhydrous Toluene | High-boiling, non-participating solvent suitable for radical reactions. |
| Temperature | Reflux | To ensure the thermal decomposition of AIBN and initiate the radical chain reaction. |
| Stoichiometry | Excess Alkene | To favor the trapping of the benzylic radical and minimize side reactions. |
Characterization of Products
The successful synthesis of the desired products from the above protocols should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the formation of the new C-C or C-heteroatom bond.
-
¹⁹F NMR Spectroscopy: To verify the presence of the 2,4-difluorophenyl group.
-
Mass Spectrometry (e.g., GC-MS or LC-MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups in the product molecule.
Conclusion
This compound is a versatile precursor for the in situ generation of reactive intermediates. By carefully selecting the reaction conditions, chemists can access either benzylic carbocations or benzylic radicals, which can then be utilized in a wide array of synthetic transformations. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this valuable building block in their own research, particularly in the rapid diversification of molecular scaffolds for drug discovery and materials science.
References
- Enhancing Synthesis: The Role of 4-(Chloromethyl)benzoyl Chloride. (URL not available)
-
Benzyl chloride - Wikipedia. ([Link])
-
Nucleophilic trapping of carbocations generated facilitated by the mesolytic cleavage of C(sp³) - ResearchGate. ([Link])
-
BENZYL CHLORIDE via free radical halogenation PART 1 - YouTube. ([Link])
-
4-(Chloromethyl)benzoyl Chloride CAS 876-08-4 - Home Sunshine Pharma. ([Link])
-
Radical cations of benzyl chlorides and bromides formed by radiolysis. An electron spin resonance study - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). ([Link])
-
Understanding the Synthesis of Complex Molecules with 4-(Chloromethyl)benzoyl Chloride from NINGBO INNO PHARMCHEM CO.,LTD. ([Link])
-
BENZYL CHLORIDE via free radical halogenation PART 7 - YouTube. ([Link])
-
The Reaction of Benzyl Radical Produced from Benzyl Chloride in the Presence of Iron and Water | Journal of the American Chemical Society. ([Link])
-
Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation - NIH. ([Link])
-
Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters - ACS Publications. ([Link])
-
Benzyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal. ([Link])
-
Synthesis of β–Heteroaryl Propionates via Trapping of Carbocations with π-Nucleophiles - PMC - NIH. ([Link])
-
Haloalkanes and Haloarenes | Unacademy. ([Link])
-
Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC. ([Link])
-
Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PubMed. ([Link])
-
Haloalkanes and Haloarenes - NCERT. ([Link])
-
Benzyl Chloride, Benzal Chloride, and Benzotrichloride | Request PDF - ResearchGate. ([Link])
-
Benzyl radical addition reaction through the homolytic cleavage of a benzylic C–H bond - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
-
Synthesis of benzyl chloride by the free radical chlorination of toluene using TCCA. ([Link])
-
Synthesis of Benzoic Acid From Benzyl Chloride | PDF - Scribd. ([Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate by Chromatography
Welcome to the technical support center for the chromatographic purification of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we address common and complex issues encountered during purification, providing in-depth, experience-driven advice and validated protocols to enhance the purity and yield of your target compound.
Section 1: Troubleshooting Common Purification Problems
This section is formatted as a series of frequently asked questions (FAQs) to directly address the challenges you may face during the chromatographic purification of this compound.
FAQ 1: Poor Separation and Peak Tailing
Question: I'm observing poor separation between my product and impurities, and the product peak is tailing significantly. What are the likely causes and how can I fix this?
Answer: Poor separation and peak tailing are common issues in the chromatography of halogenated compounds.[1] The primary causes often revolve around interactions with the stationary phase and suboptimal mobile phase composition.
Potential Causes & Solutions:
-
Secondary Interactions with Silica Gel: The fluorine and chlorine atoms in your compound can lead to undesirable interactions with the acidic silanol groups on the surface of standard silica gel, causing peak tailing.[2][3]
-
Solution 1: Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine. A common practice is to add a small percentage (e.g., 0.1-1%) of triethylamine to your mobile phase. This will cap the active silanol sites and improve peak shape.
-
Solution 2: Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase. Bonded phases like Diol or Cyano (CN) can offer different selectivity and reduce the strong interactions causing tailing.[4] For particularly challenging separations, alumina or florisil might be viable alternatives, though a new method development would be required.[5]
-
-
Inappropriate Mobile Phase Polarity: An incorrect solvent system can lead to either too strong or too weak an interaction with the stationary phase, resulting in poor separation or excessive retention and band broadening.
-
Solution: Systematic Mobile Phase Optimization: The key is to find a solvent system that provides good solubility for your compound while allowing for differential migration of the components.[6] A typical starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] Systematically vary the ratio of these solvents to achieve an optimal retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate before scaling up to a column.
-
-
Column Overload: Injecting too much sample onto the column can lead to broad, tailing peaks as the stationary phase becomes saturated.
-
Solution: Reduce Sample Load: As a rule of thumb, the sample load should not exceed 1-5% of the total weight of the stationary phase in your column. If you are using a pre-packed column, consult the manufacturer's guidelines for loading capacity.
-
FAQ 2: Product Degradation on the Column
Question: I suspect my product is degrading during purification. My collected fractions show new, unexpected spots on TLC analysis. How can I confirm and prevent this?
Answer: Compound stability on the stationary phase is a critical factor, especially for molecules with potentially labile functional groups.[5] The chloromethyl group in your compound could be susceptible to nucleophilic attack, and the ester linkage could undergo hydrolysis under acidic or basic conditions.[7][8][9]
Troubleshooting Workflow for Suspected Degradation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. santaisci.com [santaisci.com]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Product Formation in Reactions of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Welcome to the technical support center for 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the identification and mitigation of side products in reactions involving this versatile bifunctional reagent. Our goal is to empower you with the knowledge to anticipate and address common challenges, ensuring the integrity and success of your experiments.
I. Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its two distinct reactive sites: a labile ester and a benzylic chloride. This dual functionality allows for a variety of subsequent transformations. However, it also presents a challenge in controlling selectivity and preventing the formation of unwanted side products.
The synthesis of this compound typically involves the esterification of 2,4-difluorophenol with 4-(chloromethyl)benzoyl chloride. The purity of the final product is highly dependent on the quality of the starting materials and the precise control of reaction conditions.
II. Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but my NMR spectrum shows unreacted starting materials. How can I remove them?
A1: The presence of unreacted 2,4-difluorophenol and 4-(chloromethyl)benzoic acid (from the hydrolysis of the benzoyl chloride) is a common issue.[1]
-
Causality: Incomplete reaction or exposure to moisture during workup can lead to these impurities. 4-(Chloromethyl)benzoyl chloride is particularly moisture-sensitive.[2]
-
Troubleshooting:
-
Aqueous Base Wash: A wash with a mild aqueous base, such as sodium bicarbonate solution, will deprotonate the acidic 2,4-difluorophenol and 4-(chloromethyl)benzoic acid, converting them into their respective water-soluble salts, which can then be separated in the aqueous layer.
-
Chromatography: If the impurities persist, column chromatography on silica gel is an effective purification method. The polar starting materials will have different retention factors than the desired, less polar ester product.
-
Q2: My mass spectrometry results indicate the presence of compounds with higher molecular weights than my target product. What could these be?
A2: Higher molecular weight species can arise from several side reactions, primarily involving the reactive benzylic chloride.
-
Dimerization/Polymerization: The benzylic chloride can undergo self-condensation, especially in the presence of a base or Lewis acid catalyst, leading to the formation of dimers or oligomers.
-
Reaction with Nucleophiles: If your reaction mixture contains other nucleophilic species, they can displace the chloride, leading to a variety of higher molecular weight byproducts.
Q3: I am performing a nucleophilic substitution on the chloromethyl group, but I am also observing cleavage of the ester. How can I prevent this?
A3: The ester group is also an electrophilic site and can be attacked by strong nucleophiles, leading to the formation of 2,4-difluorophenol and the corresponding amide or carboxylate from your nucleophile.
-
Causality: This is a competing reaction pathway, particularly with strong, hard nucleophiles or under harsh reaction conditions (e.g., high temperatures).
-
Troubleshooting:
-
Choice of Nucleophile: Use softer, less basic nucleophiles where possible.
-
Reaction Conditions: Employ milder reaction conditions, such as lower temperatures and shorter reaction times.
-
Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to temporarily mask the ester functionality.
-
Q4: What are the likely impurities in the 4-(chloromethyl)benzoyl chloride starting material that could affect my reaction?
A4: The purity of your 4-(chloromethyl)benzoyl chloride is critical. Common impurities include:
-
Over-chlorinated species: Such as 4-(dichloromethyl)benzoyl chloride and 4-(trichloromethyl)benzoyl chloride, which can arise during the synthesis of the starting material.[3] These will lead to the corresponding ester impurities in your final product.
It is recommended to use freshly prepared or purchased 4-(chloromethyl)benzoyl chloride and to handle it under anhydrous conditions.[2]
III. Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a more detailed look at potential side products and strategies to minimize their formation.
| Side Product | Origin | Identification Methods | Mitigation Strategies |
| 2,4-Difluorophenol | Incomplete esterification or hydrolysis of the product. | GC-MS, HPLC, NMR | Ensure complete reaction; use anhydrous conditions during reaction and workup; purify via aqueous base wash or chromatography. |
| 4-(Chloromethyl)benzoic Acid | Hydrolysis of 4-(chloromethyl)benzoyl chloride starting material or the ester product.[1][3] | HPLC, NMR, IR (broad O-H stretch) | Use high-purity, dry 4-(chloromethyl)benzoyl chloride; perform the reaction under an inert atmosphere; purify via aqueous base wash. |
| Bis(4-(2,4-difluorophenoxycarbonyl)benzyl) ether | Reaction of the chloromethyl group with 2,4-difluorophenoxide (formed in situ). | LC-MS, NMR | Use a non-nucleophilic base for the esterification; control stoichiometry carefully. |
| 4-(Hydroxymethyl)phenyl 2,4-difluorobenzoate | Hydrolysis of the chloromethyl group. | LC-MS, NMR | Strict anhydrous conditions; avoid prolonged heating in the presence of water. |
| Positional Isomers (ortho-acylation) | Friedel-Crafts acylation side reaction if synthesis route involves acylation of 2,4-difluorobenzene. | GC-MS, HPLC, NMR | While the primary synthesis is esterification, if an alternative Friedel-Crafts route is used, steric hindrance generally favors the para product. Lower reaction temperatures can increase para-selectivity.[4] |
IV. Experimental Protocols for Impurity Analysis
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust method for quantifying the purity of this compound and detecting less volatile impurities.[5]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended to resolve a range of polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a known quantity of the sample in acetonitrile, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for identifying volatile impurities and residual starting materials.
-
Instrumentation: Standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the expected concentration of impurities.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) will be necessary to elute all components.
-
MS Detection: Electron ionization (EI) at 70 eV.
V. Visualizing Reaction Pathways and Workflows
Diagram 1: Synthesis and Primary Side Reactions
Caption: A logical workflow for identifying and addressing impurities.
VI. References
-
PubChem Compound Summary for CID 70136, 4-(Chloromethyl)benzoyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
The preparation method of 4- chloromethyl benzoic acid chlorides. Google Patents. Available at:
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]
-
Esterification of polyvinyl alcohol (PVA) with 4-(chloromethyl)benzoyl chloride. ResearchGate. Available at: [Link]
-
Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. Google Patents. Available at:
-
Investigation of the reaction conditions of phosgene production. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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New process for friedel-crafts reaction, and catalyst therefore. Google Patents. Available at:
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Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]
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Properties of Phosgene. American Chemistry Council. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Phosgene. ResearchGate. Available at: [Link]
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Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]
-
impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences. Available at: [Link]
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PHOSGENE. National Center for Biotechnology Information. Available at: [Link]
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Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. PubMed. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]
-
Benzyl Chloride-impurities. Pharmaffiliates. Available at: [Link]
-
Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. ACS Publications. Available at: [Link]
-
SN1 Reaction with Carbocation Rearrangement. Organic Chemistry I. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society. Available at: [Link]
-
Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences. Available at: [Link]
-
4-(Trichloromethyl)Benzoyl Chloride. SynZeal. Available at: [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Available at: [Link]
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Proceeding of International Conference on Drug Development of Natural Resources. Available at: [Link]
Sources
Technical Support Center: Degradation and Stability Studies of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Introduction: Welcome to the technical support center for 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its chemical stability is paramount to ensuring the purity, safety, and efficacy of the final products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers, scientists, and drug development professionals may encounter during its handling and stability assessment. The protocols and explanations herein are grounded in established chemical principles and regulatory expectations, primarily the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability critical?
A1: this compound is a benzoate ester derivative. It possesses three key functional groups that influence its reactivity and stability:
-
Ester Linkage: Prone to hydrolysis under both acidic and basic conditions.
-
Benzylic Chloride (Chloromethyl group): A reactive site susceptible to nucleophilic substitution.
-
Fluorinated Phenyl Rings: Generally stable, but the fluorine atoms influence the electronic properties and reactivity of the entire molecule.
Stability studies are critical because any degradation can lead to the formation of impurities. These impurities can potentially be toxic, alter the pharmacological properties of the final active pharmaceutical ingredient (API), or reduce the yield and purity of subsequent synthetic steps. Regulatory bodies like the FDA require comprehensive stability data to ensure product quality and safety.[6][7]
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on its structure, the two most anticipated degradation pathways are:
-
Hydrolysis of the ester bond: This is the most common degradation route for benzoate esters.[8] It results in the formation of 2,4-difluorophenol and 4-(chloromethyl)benzoic acid. This reaction can be catalyzed by acid or, more rapidly, by base.
-
Hydrolysis/Nucleophilic Substitution of the chloromethyl group: The benzylic chloride is reactive and can be hydrolyzed to the corresponding alcohol, 2,4-difluorophenyl 4-(hydroxymethyl)benzoate, especially under neutral or slightly acidic conditions with heat. Other nucleophiles present in a formulation could also react at this site.
Q3: What is a "stability-indicating method," and why is it essential for these studies?
A3: A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients.[9][10] Its primary characteristic is specificity . For this compound, this means your analytical method—typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)—must be able to separate the parent compound from all potential degradants generated during forced degradation studies. Without this, you cannot accurately determine the rate of degradation or establish a valid shelf-life for the substance.[11]
Q4: Which regulatory guidelines should I primarily follow for these studies?
A4: The foundational guidelines are provided by the International Council for Harmonisation (ICH). The key documents to consult are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This provides the core principles for stability testing, including conditions for long-term, intermediate, and accelerated studies.[4]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This outlines the requirements for testing the effects of light exposure.[11]
-
ICH Q2(R1): Validation of Analytical Procedures. This details the parameters required to validate your stability-indicating method.
Section 2: Troubleshooting Guide: Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of understanding a molecule's intrinsic stability.[7] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged to detect and resolve the resulting degradants.
Issue 1: Hydrolytic Degradation - "My hydrolysis experiments show either 0% or 100% degradation. How can I achieve the target degradation level?"
Causality: This is a common issue of reaction kinetics. Ester hydrolysis is highly dependent on pH, temperature, and time. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis. If conditions are too harsh (e.g., high concentration of base, high temperature), the reaction goes to completion quickly. If they are too mild, no significant degradation occurs in a reasonable timeframe.
Troubleshooting Protocol:
-
Initial Screening: Start with milder conditions and escalate. A common starting point is 0.1 M HCl and 0.1 M NaOH at a moderately elevated temperature (e.g., 60°C). Also, run a neutral hydrolysis control (in water) at the same temperature.
-
Adjusting Conditions for Fast Degradation (Base Hydrolysis):
-
If 100% degradation occurs rapidly with 0.1 M NaOH at 60°C, reduce the temperature. Perform the experiment at room temperature (~25°C) or even in an ice bath (0-4°C).
-
If it's still too fast, reduce the concentration of NaOH to 0.01 M or 0.001 M.
-
-
Adjusting Conditions for Slow Degradation (Acid Hydrolysis):
-
If no significant degradation is seen with 0.1 M HCl at 60°C after 24 hours, increase the temperature to 80°C.
-
If degradation is still insufficient, increase the acid concentration to 1 M HCl.
-
-
Time Sampling: Take samples at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to capture the degradation profile and identify the time at which 5-20% degradation is achieved.
-
Quenching: Immediately neutralize samples after collection to stop the reaction. For acidic samples, add an equivalent amount of base, and vice-versa. This ensures the degradation measured is accurate for that time point.
Issue 2: Oxidative Degradation - "I am unsure which oxidizing agent to use and how to control the reaction."
Causality: The choice of oxidizing agent and its concentration are key. Hydrogen peroxide (H₂O₂) is a common choice as it mimics potential oxidative conditions involving peroxide contaminants. The chloromethyl group is the most likely site of oxidation, though it is relatively stable. Overly harsh conditions can lead to complex, irrelevant degradation profiles.
Troubleshooting Protocol:
-
Reagent Selection: Use a 3-10% solution of hydrogen peroxide (H₂O₂). This is generally sufficient for most drug substances.
-
Reaction Conditions:
-
Begin by treating a solution of the compound (e.g., in methanol or acetonitrile) with 3% H₂O₂ at room temperature.
-
Protect the reaction from light to prevent photolytic interference.
-
-
Controlling the Reaction:
-
If no degradation is observed, gently heat the solution to 40-60°C.
-
If the reaction is too slow, you can try a higher concentration of H₂O₂, but this increases the risk of unrealistic side reactions.
-
-
Analysis: Be aware that high concentrations of residual H₂O₂ can damage HPLC columns. If possible, dilute the sample significantly before injection or use a peroxide-resistant column.
Issue 3: Photostability - "How do I set up a compliant photostability study and interpret the results?"
Causality: Photodegradation occurs when the molecule absorbs light energy, leading to bond cleavage or rearrangement. ICH Q1B provides clear guidelines to standardize the light exposure to ensure reproducible and meaningful results. A common pitfall is neglecting the control sample.
Troubleshooting Protocol:
-
ICH Q1B Conditions: The guideline requires exposure to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[11]
-
Experimental Setup:
-
Use a validated photostability chamber that can control both light and temperature.
-
Expose the drug substance directly as a thin solid layer and also in a solution.
-
Use chemically inert, transparent containers (e.g., quartz).
-
-
The Crucial Control: A dark control is mandatory. This is a sample wrapped in aluminum foil and placed in the same chamber. It allows you to distinguish between degradation caused by light versus degradation caused by heat generated within the chamber.
-
Interpretation:
-
If the exposed sample shows more degradation than the dark control, the compound is confirmed to be photolabile.
-
If both samples degrade to a similar extent, the degradation is primarily thermal.
-
Section 3: Troubleshooting Guide: Stability-Indicating Method Development
Issue: Poor Resolution - "My parent peak is co-eluting with a degradant peak. How do I improve the separation?"
Causality: Co-elution occurs when the chromatographic conditions (mobile phase, stationary phase, temperature, etc.) fail to differentiate between two or more compounds. Achieving adequate resolution (Rs > 2.0) between the parent peak and all degradant peaks is the primary goal of method development.
Troubleshooting Protocol:
-
Analyze a Mixed Sample: The most powerful tool is a "cocktail" solution containing the undegraded parent compound mixed with aliquots from all forced degradation experiments (acid, base, peroxide, light, heat). This single injection will show you all relevant peaks that need to be separated.
-
Modify the Mobile Phase:
-
Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can significantly alter peak elution order.
-
pH: The pH of the aqueous portion of the mobile phase is critical, especially if degradants are acidic or basic. Screen a range of pH values using appropriate buffers (e.g., phosphate buffer at pH 3.0 and 7.0, ammonium acetate at pH 5.0). For example, the degradation product 4-(chloromethyl)benzoic acid will have different retention behavior depending on whether it is ionized or not.
-
-
Adjust the Gradient:
-
If peaks are bunched together, use a shallower gradient (e.g., increase the organic phase by 1% per minute instead of 5% per minute). This gives the compounds more time to interact with the stationary phase, improving separation.
-
-
Change the Stationary Phase: If mobile phase adjustments fail, the column chemistry may not be suitable.
-
If using a standard C18 column, try a C8 column for less hydrophobic retention.
-
For aromatic compounds, a phenyl-hexyl column can provide alternative selectivity through pi-pi interactions.
-
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. If a peak is pure, its UV-Vis spectrum will be consistent across the entire peak width. Impure peaks will show spectral differences, confirming co-elution.
Section 4: Data Interpretation and Summary
After conducting forced degradation studies, summarizing the data is crucial for reporting and risk assessment. The table below provides an example of how to present these findings.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Parameters | Time | % Assay of Parent | % Degradation | Major Degradants Formed |
| Acid Hydrolysis | 1 M HCl | 24 h | 89.5% | 10.5% | 2,4-Difluorophenol, 4-(Chloromethyl)benzoic Acid |
| Base Hydrolysis | 0.01 M NaOH | 4 h | 85.2% | 14.8% | 2,4-Difluorophenol, 4-(Chloromethyl)benzoic Acid |
| Neutral Hydrolysis | Deionized Water | 48 h | 98.1% | 1.9% | 2,4-Difluorophenyl 4-(Hydroxymethyl)benzoate |
| Oxidative | 10% H₂O₂ | 12 h | 95.7% | 4.3% | Minor unknown polar degradants |
| Thermal (Solid) | 80°C Dry Heat | 72 h | 99.2% | 0.8% | Negligible |
| Photolytic (Solid) | ICH Q1B Conditions | - | 96.5% | 3.5% | Minor unknown degradants |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Section 5: References
-
Eawag. (1997). 2,4-Dichlorobenzoate Degradation Pathway. Eawag-BBD. [Link]
-
ResearchGate. (2017). Degradation pathway of 2,4-dichlorobenzoic acid by strain... [Link]
-
U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
-
Journal of Pharmaceutical Analysis. (2021). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir. [Link]
-
National Institutes of Health. (2022). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. [Link]
-
Research Journal of Pharmacy and Technology. (2014). Stability Indicating Forced Degradation Studies. [Link]
-
Asian Journal of Pharmaceutical Analysis. (2016). Development and Validation of stability indicating RP-HPLC method... [Link]
-
PubMed. (2000). Determination of the 2-bromomethyl-2-(2,4-dichlorophenyl)-1, 3-dioxolan-4-yl)methyl benzoate diastereoisomers by supercritical fluid chromatography. [Link]
-
International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
PubMed. (2013). Degradation of 2,4 dichlorobiphenyl via meta-cleavage pathway by Pseudomonas spp. consortium. [Link]
-
ResearchGate. (2018). Summary of forced degradation results. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. [Link]
-
European Medicines Agency. (2005). Stability testing of existing active substances and related finished products. [Link]
-
Google Patents. (1992). Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
-
International Council for Harmonisation. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
ScienceDirect. (2015). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. [Link]
-
MDPI. (2021). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]
-
ResearchGate. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method... [Link]
-
Bajpai, M. (2012). Stability Testing of Pharmaceutical Products. [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
MDPI. (2023). Inhibiting the Production of Polychlorinated Organic Pollutants in the Hydrolysis Oxidation Process of 1,2-Dichlorobenzene. [Link]
-
MedCrave. (2016). Forced degradation studies. [Link]
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- 1. 2,4-Dichlorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 2. echemi.com [echemi.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. japsonline.com [japsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
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- 11. medcraveonline.com [medcraveonline.com]
Troubleshooting guide for reactions involving 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals utilizing this versatile reagent in their synthetic workflows. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome experimental challenges.
I. Frequently Asked Questions (FAQs)
Here we address common queries regarding the handling, reactivity, and applications of this compound.
Q1: What are the primary reactive sites of this compound and how does this influence its use in synthesis?
A1: this compound possesses two key reactive sites: the ester carbonyl group and the benzylic chloride. The ester is susceptible to nucleophilic acyl substitution, while the chloromethyl group is reactive towards nucleophilic substitution.[1][2][3] This dual functionality makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The relative reactivity of these sites can be influenced by the choice of reagents and reaction conditions.
Q2: How should this compound be properly stored and handled to ensure its stability and reactivity?
A2: Due to the presence of the reactive ester and benzylic chloride moieties, this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Some suppliers may even recommend cold-chain transportation.[4] Hydrolysis of the ester group can occur in the presence of water, leading to the formation of 4-(chloromethyl)benzoic acid and 2,4-difluorophenol, which can complicate subsequent reactions.
Q3: What are the typical applications of this compound in drug development and material science?
A3: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[2][3] The 2,4-difluorophenyl group is a common structural motif in many modern pharmaceuticals. The chloromethyl group allows for the facile introduction of a benzyl-type linker, which can be further functionalized. In material science, it can be used as a precursor for novel polymers and specialty coatings, where its incorporation can enhance thermal stability and chemical resistance.[2]
Q4: Can the difluorophenyl group itself undergo nucleophilic aromatic substitution (SNA r)?
A4: While nucleophilic aromatic substitution on unactivated fluoroarenes is generally challenging, it is possible under specific conditions.[5] The presence of two electron-withdrawing fluorine atoms on the phenyl ring makes it more susceptible to SNAr than a non-fluorinated ring.[6][7] However, in most reactions involving this compound, the ester and benzylic chloride sites are significantly more reactive. Any potential for SNAr on the difluorophenyl ring would likely require harsh conditions or specialized catalytic systems.[5]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered in reactions involving this compound.
Issue 1: Low or No Yield of the Desired Product
A low or non-existent yield is a frequent challenge in organic synthesis. The following decision tree can help pinpoint the root cause.
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
1. Verify the Quality of this compound:
-
Problem: The reagent may have degraded due to improper storage, leading to hydrolysis.
-
Solution:
-
Use a fresh bottle or a properly stored sample.
-
Confirm the integrity of the starting material via techniques like NMR or IR spectroscopy. Look for the characteristic signals of the ester and chloromethyl groups and the absence of significant amounts of 4-(chloromethyl)benzoic acid.
-
2. Optimize Reaction Conditions:
-
Problem: The reaction conditions (temperature, solvent, base) may not be suitable for the specific transformation.
-
Solution:
-
Temperature: While initial additions might be performed at low temperatures (e.g., 0 °C) to control exotherms, the reaction may require warming to room temperature or gentle heating to proceed to completion.[8]
-
Solvent: Use anhydrous, non-protic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene to prevent solvolysis of the starting material.[9]
-
Base: For reactions involving nucleophiles that require a base (e.g., alcohols or amines), use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with the primary nucleophile.[8]
-
3. Re-evaluate the Work-up and Purification Protocol:
-
Problem: The desired product might be lost during aqueous work-up or purification.
-
Solution:
-
If the product is susceptible to hydrolysis, minimize contact with aqueous layers.
-
A final wash with brine can help remove residual water from the organic layer before drying.[9]
-
If column chromatography is used, ensure the chosen solvent system provides good separation between the product and any unreacted starting materials or byproducts.
-
Issue 2: Formation of Multiple Products or Unexpected Side Reactions
The presence of multiple reactive sites can sometimes lead to undesired side reactions.
Caption: Troubleshooting guide for common side reactions.
Common Side Reactions and Their Mitigation:
| Side Reaction | Cause | Troubleshooting Strategy |
| Hydrolysis | Presence of water in reagents or glassware. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. |
| Reaction at the Benzylic Chloride | The nucleophile or base attacks the chloromethyl group instead of, or in addition to, the ester. | Use milder reaction conditions (e.g., lower temperatures).[1] Carefully control the stoichiometry of the nucleophile. |
| Polymerization | Self-alkylation of the aromatic ring via a Friedel-Crafts-type reaction catalyzed by Lewis acids or heat.[1] | Maintain a low reaction temperature and ensure slow, controlled addition of the reagent to the reaction mixture.[1] |
| Formation of 4-(Chloromethyl)benzoic Acid | Hydrolysis of the starting material prior to or during the reaction. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during work-up to remove the acidic impurity.[9] |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Purification Strategies:
-
Aqueous Wash: As mentioned, an aqueous base wash (e.g., NaHCO₃ solution) is effective for removing the 4-(chloromethyl)benzoic acid byproduct.[9] This is followed by a dilute acid wash to remove any organic base and a final brine wash.[9]
-
Column Chromatography: Silica gel chromatography is a powerful tool for separating the desired product from impurities. A typical eluent system would be a mixture of hexane and ethyl acetate. The more polar 4-(chloromethyl)benzoic acid will have a lower Rf value than the less polar ester product.[9]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.
III. Experimental Protocols
The following are generalized, step-by-step protocols for common reactions involving this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Esterification/Amidation
This protocol outlines a typical reaction with a nucleophile (alcohol or amine).
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF). If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq.) can be added.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise to the stirred mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive nucleophiles.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Nucleophilic Substitution at the Benzylic Position
This protocol is for reactions where the primary target is the chloromethyl group.
-
Preparation: In a round-bottom flask, dissolve the nucleophile (1.0-1.2 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile. A base (e.g., K₂CO₃ or NaH) may be required depending on the nucleophile.
-
Reagent Addition: Add this compound (1.0 eq.) to the stirred solution at room temperature.
-
Reaction: The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC.
-
Work-up and Purification: Follow a similar procedure to Protocol 1, adjusting the aqueous washes based on the nature of the nucleophile and byproducts.
IV. References
-
BenchChem. (n.d.). Troubleshooting low conversion in esterification with 2-(Trifluoromethyl)benzoyl chloride. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: 4-(Chloromethyl)benzoyl Chloride Reactions. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 4-(Chloromethyl)benzoyl chloride. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Reactions with 4-(Chloromethyl)benzoyl Chloride. Retrieved from
-
BLD Pharm. (n.d.). This compound. Retrieved from
-
ChemicalBook. (n.d.). This compound | 219500-09-1. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-(Chloromethyl)benzoyl Chloride: Properties, Applications, and Synthesis Intermediate. Retrieved from
-
(n.d.). Retrieved from
-
(2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from
-
(2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Retrieved from
-
(2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from
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- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Parameters for 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Welcome to the Technical Support Center for the synthesis and optimization of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific esterification. The information herein is curated to ensure scientific integrity and provide actionable, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the esterification reaction between 4-(chloromethyl)benzoyl chloride and 2,4-difluorophenol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is critical for optimizing the reaction yield and purity.
Q2: Why is 4-(chloromethyl)benzoyl chloride a challenging starting material?
A2: 4-(Chloromethyl)benzoyl chloride possesses two reactive sites: the highly reactive acyl chloride and the benzylic chloride.[1] This bifunctionality can lead to side reactions if the reaction conditions are not carefully controlled. The primary challenge is to achieve selective acylation of the phenol at the acyl chloride group without inducing reactions at the benzylic chloride position.[1]
Q3: What are the primary side products I should be aware of?
A3: The main side products can include:
-
4-(Chloromethyl)benzoic acid: This results from the hydrolysis of the starting material, 4-(chloromethyl)benzoyl chloride, if any moisture is present in the reaction.[2]
-
Polymerization products: Under certain conditions, especially at higher temperatures, the benzylic chloride can react with other nucleophiles present, leading to the formation of oligomers or polymers.[3]
-
Products from reaction with the solvent: Some solvents can react with the highly reactive starting materials.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. The ester product is typically less polar than the starting 2,4-difluorophenol and 4-(chloromethyl)benzoic acid (hydrolysis product). A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can effectively separate these components on a silica gel plate.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Ester
A common frustration in organic synthesis is a lower-than-expected yield. Several factors can contribute to this issue.
Potential Causes & Solutions
| Cause | Explanation & Solution |
| Inactive 4-(Chloromethyl)benzoyl Chloride | The acyl chloride is highly susceptible to hydrolysis from atmospheric moisture, converting it to the unreactive 4-(chloromethyl)benzoic acid.[2] Solution: Ensure you are using a fresh or properly stored bottle of the reagent. Always work under anhydrous conditions, using dry solvents and glassware, and maintain an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Poor Nucleophilicity of 2,4-Difluorophenol | The electron-withdrawing fluorine atoms decrease the nucleophilicity of the phenolic oxygen, potentially slowing down the reaction. Solution: The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of sterically hindered or electron-deficient alcohols.[2] |
| Inappropriate Base | The base must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions with the benzylic chloride. Solution: Tertiary amines like triethylamine or diisopropylethylamine (DIPEA) are commonly used.[1] Pyridine can also be used and may act as a nucleophilic catalyst. |
| Inadequate Reaction Temperature | Some reactions require thermal energy to proceed at a reasonable rate. However, excessive heat can lead to decomposition and side reactions involving the benzylic chloride.[2][3] Solution: Monitor the reaction by TLC to determine the optimal temperature. Starting at 0°C and slowly warming to room temperature is a common strategy.[1] |
| Product Loss During Workup | The desired ester might have some solubility in the aqueous layers during extraction. Solution: Minimize this by ensuring the pH of the aqueous phase is neutral to slightly basic. Back-extracting the aqueous layers with the organic solvent can help recover any dissolved product.[4] A final wash with brine can also reduce the solubility of the organic product in the aqueous phase.[2] |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Issue 2: Presence of Starting Materials or Byproducts in the Final Product
Even with a successful reaction, purification can be challenging. The presence of unreacted starting materials or side products is a common issue.
Potential Causes & Solutions
| Impurity | Identification & Removal |
| 4-(Chloromethyl)benzoic Acid | This impurity is more polar than the ester product. Identification: Shows a lower Rf value on TLC and a broad O-H stretch in the IR spectrum.[5] Removal: A thorough wash of the organic layer with a saturated aqueous sodium bicarbonate solution during workup is crucial.[4] If this fails, column chromatography on silica gel is very effective.[4] |
| Unreacted 2,4-Difluorophenol | This starting material is also polar and acidic. Identification: Can be visualized on TLC, often with a different staining response than the product. Removal: Washing the organic layer with a dilute aqueous sodium hydroxide solution will extract the acidic phenol into the aqueous layer. Be cautious not to use a concentrated base, which could hydrolyze the ester product. |
| Polymeric Byproducts | These are typically high molecular weight and may be insoluble. Identification: Often appear as a baseline streak on TLC or as an insoluble solid. Removal: Filtration can remove insoluble polymers. Column chromatography can separate soluble oligomers from the desired product. |
Purification Strategy
Caption: General workflow for the purification of the final product.
Issue 3: Difficulty in Purifying an Oily Product
If the final product is an oil, purification by recrystallization is not an option.
Solution: Column Chromatography
For oily products, column chromatography is the most effective purification method.[4]
-
Choosing a Solvent System: The ideal mobile phase should provide good separation between the product and impurities on a TLC plate. A typical starting point for aryl esters is a mixture of hexanes and ethyl acetate. The goal is to have the Rf value of the desired product around 0.3-0.4.
-
Running the Column:
-
Dry-load the crude product onto a small amount of silica gel for better separation.
-
Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase to elute the product.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[4]
-
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales and equipment.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-difluorophenol (1.0 equivalent) and a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1] Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.2 - 1.5 equivalents) dropwise to the stirred solution.[1]
-
Acyl Chloride Addition: In a separate flask, dissolve 4-(chloromethyl)benzoyl chloride (1.05 - 1.2 equivalents) in the same anhydrous solvent.[1] Add this solution dropwise to the cooled phenol solution over 10-15 minutes with vigorous stirring.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[1] Monitor the reaction's progress by TLC.[1]
-
Workup: Upon completion, quench the reaction with water or a saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6] Purify the crude product by column chromatography or recrystallization.
References
- BenchChem Technical Support. (2025). Technical Support Center: Purification of Products from 4-(Chloromethyl)benzoyl Chloride Reactions.
- BenchChem Technical Support. (2025). Technical Support Center: Reactions with 4-(Chloromethyl)benzoyl Chloride.
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
-
Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 2988–2991. [Link]
- BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 4-(Chloromethyl)benzoyl chloride.
-
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]
- BenchChem Technical Support. (2025). Technical Support Center: Controlling Polymerization in Reactions Involving 4-(Chloromethyl)benzoyl Chloride.
-
Organic Syntheses. Procedure for purification. [Link]
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Technical Support Center: Purification of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Introduction
Welcome to the technical support guide for the purification of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this key chemical intermediate. Successful synthesis is contingent not just on the reaction itself, but on the rigorous removal of unreacted starting materials and side products. This guide provides a structured, causality-driven approach to troubleshooting common purification issues, ensuring the isolation of high-purity material suitable for downstream applications.
The primary impurities encountered during the synthesis of this compound via esterification are typically unreacted starting materials: 2,4-Difluorophenol and 4-(Chloromethyl)benzoyl chloride . Additionally, hydrolysis of the acyl chloride can introduce 4-(Chloromethyl)benzoic acid . Each impurity presents a unique challenge, and this guide will outline systematic methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile is largely dependent on reaction conditions, but typically includes:
-
Unreacted 4-(Chloromethyl)benzoyl chloride: A highly reactive electrophile that must be quenched or removed.
-
Unreacted 2,4-Difluorophenol: A polar, acidic starting material.
-
4-(Chloromethyl)benzoic acid: The hydrolysis byproduct of the starting acyl chloride, particularly if moisture is present.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[1][2][3] It allows for rapid, qualitative assessment of the presence of starting materials, product, and byproducts. A typical three-lane TLC setup—spotting the starting material, the reaction mixture, and a "co-spot" of both—is highly effective for tracking the consumption of reactants.[4] The ideal mobile phase (eluent) should provide a retention factor (Rf) of 0.2-0.4 for the desired product.[5]
Q3: What are the primary strategies for purifying this compound?
A3: A multi-step approach is generally most effective:
-
Aqueous Workup/Extraction: This is the first line of defense. It involves using aqueous solutions of mild bases (e.g., NaHCO₃) to remove acidic impurities and quench reactive electrophiles.[6][7][8]
-
Flash Column Chromatography: This is the most powerful method for separating compounds with different polarities.[5] It is essential when impurities have polarities similar to the product.
-
Recrystallization: This is the final polishing step for obtaining a highly pure, crystalline solid product.[9][10]
Q4: What physical properties should I consider when designing a purification strategy?
A4: Understanding the differences in polarity, acidity, and solubility between your product and impurities is critical. The following table summarizes key properties that inform the separation techniques discussed in this guide.
| Compound | Molecular Formula | Mol. Wt. ( g/mol ) | Polarity | Key Feature for Separation |
| This compound (Product) | C₁₄H₉ClF₂O₂ | 282.67[11][12] | Moderately Polar | Desired compound; target for isolation. |
| 4-(Chloromethyl)benzoyl chloride (Starting Material) | C₈H₆Cl₂O | 189.04 | Polar, Reactive | Highly reactive acyl chloride; readily quenched with aqueous base. |
| 2,4-Difluorophenol (Starting Material) | C₆H₄F₂O | 130.09 | Polar, Acidic | Phenolic proton is acidic (pKa ~9-10); can be deprotonated and extracted with dilute base. |
| 4-(Chloromethyl)benzoic acid (Byproduct) | C₈H₇ClO₂ | 170.59 | Polar, Acidic | Carboxylic acid is acidic (pKa ~4-5); readily converted to a water-soluble salt with a mild base like NaHCO₃. |
Troubleshooting and Step-by-Step Guides
This section addresses specific purification challenges in a question-and-answer format, providing both the underlying chemical principles and detailed experimental protocols.
Issue 1: TLC analysis of my crude product shows a significant amount of unreacted 4-(Chloromethyl)benzoyl chloride.
Why is this a problem? Acyl chlorides are highly reactive electrophiles. Their presence will lead to unwanted side reactions in subsequent steps and can cause decomposition of the product during purification (e.g., on silica gel).
Solution: Quench and Aqueous Extraction
The most effective method to remove residual acyl chloride is to hydrolyze it to the corresponding carboxylic acid salt using a mild aqueous base, which can then be easily removed from the organic layer.
Protocol 1: Bicarbonate Quench and Extractive Workup
-
Cool the Reaction: After the reaction is complete, cool the reaction mixture to 0-5 °C using an ice bath. This moderates the exothermic reaction between the acyl chloride and water.
-
Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Continue addition until CO₂ evolution ceases. This neutralizes any acid catalyst and converts the unreacted 4-(chloromethyl)benzoyl chloride into the water-soluble sodium 4-(chloromethyl)benzoate.[6][7]
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an immiscible organic solvent like ethyl acetate or dichloromethane to extract the product.
-
Wash: a. Wash the organic layer with the saturated NaHCO₃ solution (2 x volumes). b. Wash with deionized water (1 x volume). c. Wash with brine (saturated aqueous NaCl solution) to remove dissolved water (1 x volume).[13]
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Issue 2: My product is contaminated with the starting 2,4-Difluorophenol.
Why is this a problem? 2,4-Difluorophenol is a polar impurity that can co-elute with the product during chromatography if the solvent system is not optimized. Its presence will lower the yield and purity of the final product.
Solution: Dilute Base Extraction
The phenolic proton of 2,4-difluorophenol is acidic and can be removed by a dilute base, converting the phenol into its water-soluble phenoxide salt.
Protocol 2: Dilute Hydroxide Wash
-
Important: This step should be performed after the bicarbonate wash (Protocol 1) has removed all acyl chlorides and strong acids. Using a strong base like NaOH in the presence of an acyl chloride can promote unwanted side reactions.
-
Dissolve: Dissolve the crude product from the initial workup in an organic solvent like ethyl acetate.
-
Extract: Wash the organic solution with a cold (0-5 °C), dilute (e.g., 1M) aqueous solution of sodium hydroxide (NaOH). Perform this wash quickly to minimize the risk of base-catalyzed hydrolysis of the desired ester product.[14]
-
Separate: Immediately separate the organic layer.
-
Neutralize and Dry: Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Verify: Confirm the removal of the phenol by TLC analysis.
Issue 3: TLC shows poor separation between my product and impurities. How do I purify it with chromatography?
Why is this a problem? When TLC spots are close together, it signifies that the components have similar polarities, making separation by extraction insufficient. Flash column chromatography is required for effective purification.[15]
Solution: Optimized Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
Workflow Diagram: Purification Strategy
Caption: Overall workflow for the purification of this compound.
Protocol 3: Flash Column Chromatography
-
TLC Optimization: a. On a TLC plate, spot your crude material. b. Develop the plate in various solvent systems of increasing polarity. A good starting point is a mixture of hexanes and ethyl acetate.[5] c. The goal is to find a solvent ratio where the product has an Rf value of ~0.2-0.4, with clear separation from all impurity spots.[16]
-
Column Packing: a. Select an appropriately sized column (typically, use 50-100g of silica gel per 1g of crude material). b. Prepare a slurry of silica gel in the optimized non-polar eluent (e.g., hexanes). c. Pour the slurry into the column and use pressure to pack it into a stable bed. Ensure there are no cracks or air bubbles.[9]
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the chromatography eluent or a volatile solvent like dichloromethane. b. Alternatively, adsorb the crude product onto a small amount of silica gel by concentrating the mixture to a dry powder (dry loading). c. Carefully apply the sample to the top of the silica bed.
-
Elution and Fraction Collection: a. Begin eluting with the optimized solvent system. b. Collect fractions in test tubes or vials. c. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Logic for Chromatography
Caption: Decision-making workflow for selecting the appropriate purification method based on TLC analysis.
Issue 4: My purified product is an oil instead of a solid.
Why is this a problem? "Oiling out" during an attempt at crystallization indicates that the melting point of your compound is lower than the boiling point of the solvent, or that residual impurities are preventing the formation of a crystal lattice.[9]
Solution: Optimized Recrystallization
Recrystallization purifies solids by leveraging differences in solubility. The ideal solvent dissolves the compound completely when hot and very poorly when cold.
Protocol 4: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof). The goal is to find a solvent or solvent pair that dissolves the product when heated but allows it to crash out upon cooling.
-
Dissolution: Place the oily product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material. Add the solvent in small portions near its boiling point.[9]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Crystallization: Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[9]
-
Troubleshooting: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" of the pure compound.
-
Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
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- BenchChem. (2025). Technical Support Center: Purification of (Chloromethyl)(triphenyl)silane. BenchChem Technical Support.
- University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- PrepChem.com. (n.d.).
- NileRed. (2016). Making Benzyl Chloride [Video]. YouTube.
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- PubMed. (1986).
- BLD Pharm. (n.d.). 219500-09-1|2,4-Difluorophenyl 4-(chloromethyl)
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Safe handling and storage protocols for 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Technical Support Center: 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Abstract: This guide provides comprehensive safety protocols, handling procedures, and storage requirements for this compound (CAS No. 219500-09-1). Additionally, a troubleshooting section addresses potential issues that researchers, scientists, and drug development professionals may encounter during its experimental use. This document is intended to ensure laboratory safety and experimental success.
Section 1: Safety and Hazard Information
Emergency Overview & Hazard Identification
This compound is a chemical intermediate that requires careful handling due to its potential hazards. While specific toxicity data for this compound is not extensively published, its structural components—a benzoate ester and a chloromethyl group—suggest potential for irritation and reactivity. The primary routes of exposure are inhalation, skin contact, and eye contact.
Potential Health Effects:
-
Eye Contact: May cause serious eye irritation or damage.[1][2][3]
-
Skin Contact: May cause skin irritation or burns upon prolonged contact.[1][2][3]
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
First Aid Measures
Immediate action is crucial in the event of an exposure. Always have an eyewash station and safety shower readily accessible.[4][5]
| Exposure Type | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Rinse skin with plenty of soap and water for at least 15 minutes.[6][4] Seek medical attention if irritation develops or persists.[5] |
| Inhalation | Move the exposed individual to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[4] Wash out mouth with water.[4] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[8] |
Section 2: Handling and Storage Protocols
Personal Protective Equipment (PPE)
To minimize exposure risk, the following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[4] A lab coat or other protective clothing is required to prevent skin contact.[8]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[4][8][9]
Safe Handling Workflow
Safe handling practices are essential to prevent accidental exposure and contamination.
For containment, use an inert absorbent material like sand, silica gel, or vermiculite. [8][9]Avoid generating dust during cleanup. [5]
Waste Disposal
Chemical waste must be disposed of in accordance with local, state, and federal regulations. [5]Collect waste material in a clearly labeled, sealed container. [9]Do not dispose of down the drain or in general waste. [8][9]
Section 4: Troubleshooting and FAQs
This section addresses potential issues that may arise during the use of this compound in a research setting.
Q1: My reaction yield is consistently low when using this compound as an alkylating agent. What could be the cause?
A1: Low yields in reactions with this compound can often be attributed to a few key factors:
-
Steric Hindrance: The bulky 2,4-difluorophenyl group can sterically hinder the approach of a nucleophile to the chloromethyl's electrophilic carbon. This is a common issue in substitution reactions. [10]* Reactivity of the Ester: The ester group itself can be susceptible to hydrolysis or other nucleophilic attacks, especially if the reaction conditions are not optimized.
-
Moisture: The presence of water can lead to hydrolysis of the ester or reaction with the chloromethyl group, reducing the amount of starting material available for the desired reaction.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Consider increasing the reaction temperature to overcome the activation energy barrier caused by steric hindrance. However, monitor for side product formation. [10]2. Choice of Solvent: Use an appropriate polar aprotic solvent (e.g., DMF, DMSO) to better solvate the reactants. [10]3. Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly before starting the reaction to minimize moisture.
Q2: I am observing an unexpected side product in my reaction. What are the likely possibilities?
A2: The bifunctional nature of this compound provides two primary reactive sites: the chloromethyl group and the ester.
-
Reaction at the Ester: Your nucleophile may be attacking the ester carbonyl, leading to cleavage of the ester bond and formation of 4-(chloromethyl)benzoic acid or its derivatives.
-
Hydrolysis: As mentioned, if there is moisture present, hydrolysis can lead to the formation of 4-(chloromethyl)benzoic acid and 2,4-difluorophenol.
Troubleshooting Steps:
-
Characterize the Side Product: Use analytical techniques such as NMR, LC-MS, or GC-MS to identify the structure of the side product. This will give you crucial information about the unintended reaction pathway.
-
Protecting Groups: If the ester's reactivity is the issue, consider a synthetic route where the ester is formed after the desired reaction at the chloromethyl site.
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants to favor the desired reaction pathway.
Q3: The solid material has changed in appearance (e.g., color change, clumping). Is it still usable?
A3: A change in appearance could indicate degradation or contamination.
-
Clumping: This may be due to the absorption of moisture. The compound is described as a crystalline powder, and moisture can cause it to clump. [11]* Color Change: A color change (e.g., to yellow or brown) can be a sign of decomposition, possibly due to exposure to light, air, or impurities over time.
Troubleshooting Steps:
-
Check Purity: Before use, it is advisable to check the purity of the material using a suitable analytical method like HPLC or TLC.
-
Re-purification: If the material is deemed impure but potentially salvageable, consider recrystallization to purify it.
-
Proper Storage: To prevent future issues, always store the compound under the recommended conditions (cool, dry, tightly sealed). [4][12]
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- CymitQuimica. (2023, July 31). Methyl 3,5-dichloro-4-fluoro-benzoate.
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- TCI EUROPE N.V. (2025, January 23). SAFETY DATA SHEET.
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- Sigma-Aldrich Inc. (2024, September 6). SAFETY DATA SHEET.
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluorophenylboronic acid.
- Thermo Scientific Chemicals. (n.d.). 4-(Chloromethyl)benzoic acid, 98% 50 g.
- Zhishang Chemical. (n.d.). 4-(Chloromethyl)benzoic acid CAS 1642-81-5.
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- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. combi-blocks.com [combi-blocks.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicintermediate.com [organicintermediate.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Synthesis of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate Analogs
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate and its analogs. The esterification of an electron-deficient phenol with a bifunctional acyl chloride presents unique challenges that can often lead to suboptimal yields and complex purification profiles. This document moves beyond standard protocols to address the mechanistic underpinnings of common pitfalls, providing you with field-proven troubleshooting strategies and robust methodologies to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions to ground your experimental approach in sound chemical principles.
Q1: Why is the esterification of 2,4-difluorophenol often slow and low-yielding compared to reactions with simple alcohols like ethanol?
A1: The primary reason lies in the reduced nucleophilicity of the 2,4-difluorophenol oxygen atom. Unlike an aliphatic alcohol, the lone pairs on the phenolic oxygen are delocalized into the benzene ring through resonance.[1] This delocalization reduces their availability to attack the electrophilic carbonyl carbon of the acyl chloride.[2] The two electron-withdrawing fluorine atoms further exacerbate this effect by inductively pulling electron density from the ring, making the oxygen atom even less nucleophilic.[3] Therefore, while the phenol is more acidic, its effectiveness as a nucleophile is significantly diminished, necessitating more reactive coupling partners or catalytic activation.[4]
Q2: What is the precise role of a tertiary amine base, such as triethylamine or pyridine, in this reaction?
A2: The base serves two critical functions. First, it acts as an acid scavenger. The esterification reaction produces one equivalent of hydrogen chloride (HCl) gas.[5][6] This acidic byproduct can protonate the starting phenol, rendering it non-nucleophilic and halting the reaction. The tertiary amine base neutralizes the HCl as it forms, creating a salt (e.g., triethylammonium chloride) and allowing the reaction to proceed to completion.[7] Second, in some cases, particularly with pyridine, the base can act as a nucleophilic catalyst. It can react with the highly electrophilic 4-(chloromethyl)benzoyl chloride to form a more reactive N-acylpyridinium intermediate, which is then more readily attacked by the weakly nucleophilic phenol.[8]
Q3: My 4-(chloromethyl)benzoyl chloride reagent is a low-melting solid. Is it still viable for my reaction?
A3: Yes, this is perfectly normal. 4-(Chloromethyl)benzoyl chloride has a reported melting point between 29-33 °C.[9] It can appear as a colorless liquid or a white to light beige crystalline mass depending on the ambient temperature.[10] The critical factor is not its physical state but its purity and dryness. It is extremely sensitive to moisture and will readily hydrolyze to 4-(chloromethyl)benzoic acid.[5][9] Always handle it under an inert atmosphere (Nitrogen or Argon) and ensure all glassware and solvents are scrupulously dry.[11][12]
Q4: What are the most probable impurities I should anticipate in my crude product mixture?
A4: The most common impurities are:
-
4-(chloromethyl)benzoic acid: Formed from the hydrolysis of the starting acyl chloride by adventitious water.[5]
-
Unreacted 2,4-difluorophenol: Due to an incomplete reaction.
-
Polymeric or self-condensation byproducts: While less common under controlled conditions, the bifunctional nature of the starting material could potentially lead to side reactions, especially if reaction temperatures are too high or reaction times are excessively long. The benzylic chloride can react with nucleophiles present in the mixture.[11]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
| Problem ID | Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| P1 | Low or No Product Yield | 1. Reagent Degradation: The 4-(chloromethyl)benzoyl chloride has hydrolyzed due to improper storage or handling.[9] 2. Insufficient Reactivity: The reaction conditions are not forcing enough to overcome the low nucleophilicity of the 2,4-difluorophenol.[2] 3. Inadequate Acid Scavenging: The HCl byproduct is inhibiting the reaction. | 1. Use a fresh bottle of acyl chloride or purify by distillation under reduced pressure. Handle exclusively under a dry, inert atmosphere. 2. Ensure at least one equivalent of a suitable base (e.g., triethylamine) is used. Consider a slight elevation in temperature (e.g., 40 °C) after the initial addition. 3. Verify the stoichiometry and purity of the base. Ensure it is added before the acyl chloride. |
| P2 | Complex Mixture on TLC/LC-MS; Difficult Purification | 1. Widespread Hydrolysis: Significant presence of water in the solvent or on the glassware.[5] 2. Side Reactions: The reaction temperature may be too high, or an inappropriate (nucleophilic) base was used, causing reactions at the benzylic chloride position.[11] 3. Product Degradation: The ester product is being hydrolyzed during an aggressive aqueous workup (e.g., strong base wash, high heat).[13] | 1. Use freshly distilled, anhydrous solvents. Oven- or flame-dry all glassware immediately before use. See Protocol 2. 2. Add the acyl chloride dropwise at 0 °C to control the exotherm. Use a non-nucleophilic tertiary amine base like triethylamine or diisopropylethylamine. 3. Perform the aqueous workup with mild solutions (e.g., saturated sodium bicarbonate, brine) and without heating. |
| P3 | Reaction Stalls and Does Not Proceed to Completion | 1. Poor Solubility: One or more reactants are not fully dissolved in the chosen solvent. 2. Catalyst Poisoning: The base may be contaminated or of insufficient quality. 3. Incorrect Stoichiometry: An error in the molar equivalents of the reactants or base. | 1. Choose a solvent that fully dissolves all components at the reaction temperature (e.g., anhydrous Dichloromethane, THF, Acetone).[8] 2. Use a high-purity grade of the amine base. 3. Carefully recalculate and re-weigh all reagents. It is often beneficial to use a slight excess (1.05-1.1 eq.) of the acyl chloride. |
Section 3: Methodologies & Visual Workflows
Protocol 1: Recommended Synthesis of this compound
This protocol is designed to mitigate the common pitfalls discussed above.
Materials:
-
2,4-Difluorophenol (1.0 eq.)
-
4-(Chloromethyl)benzoyl chloride (1.1 eq.)
-
Triethylamine (Et₃N), high purity (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Oven-dry all glassware (round-bottom flask, addition funnel, condenser) at 120 °C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Reaction Setup: Assemble the glassware and purge the system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the round-bottom flask, add 2,4-difluorophenol (1.0 eq.) and dissolve it in anhydrous DCM. Add triethylamine (1.2 eq.) via syringe and stir the solution.
-
Acyl Chloride Addition: Dissolve 4-(chloromethyl)benzoyl chloride (1.1 eq.) in a separate portion of anhydrous DCM and add it to the addition funnel. Cool the main reaction flask to 0 °C using an ice-water bath.
-
Add the acyl chloride solution dropwise to the stirred phenol/base mixture over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 2,4-difluorophenol starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel.
Protocol 2: Preparation of Anhydrous Dichloromethane (DCM)
Procedure:
-
Add calcium hydride (CaH₂) to a bottle of commercial-grade DCM.
-
Loosely cap the bottle and allow it to stand overnight in a fume hood to allow for the evolution of hydrogen gas.
-
Set up a distillation apparatus (flame-dried) and distill the DCM under a nitrogen atmosphere, collecting the fraction that boils at 39-40 °C.
-
Store the freshly distilled anhydrous DCM over molecular sieves (3Å or 4Å) in a sealed bottle under nitrogen.
Visual Workflow: Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for the ester synthesis.
Visual Workflow: Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
References
-
Home Sunshine Pharma. 4-(Chloromethyl)benzoyl Chloride CAS 876-08-4. [Link]
-
Reddit. Why is the reaction between acyl chloride and phenol less vigorous compared to the reaction between acyl chloride and alcohol, despite phenol being a stronger acid? r/chemistry. [Link]
-
Clark, J. some more reactions of phenol. Chemguide. [Link]
-
Clark, J. acyl chlorides and water, alcohols or phenol. Chemguide. [Link]
-
Dakota Chemicals. Enhancing Synthesis: The Role of 4-(Chloromethyl)benzoyl Chloride. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides Involving Oxygen Compounds. [Link]
-
Natalia, D., et al. "Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review." PMC - PubMed Central, 2022. [Link]
- Zambon S.p.A. Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. U.S.
- Shanghai Institute of Pharmaceutical Industry. Chloromethylation method of benzoic acid derivative.
-
Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Natalia, D., et al. "Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review." ResearchGate, 2022. [Link]
-
Michigan State University. Chapter 9 Solutions to Problems – Alcohols, Phenols, Ethers, Thiols, Sulfides. [Link]
-
Khan Academy. Alcohols, phenols and acids | Grade 12 | Chemistry. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
-
Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]
-
Reddy, M. S., et al. "Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole." PMC - NIH, 2011. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
- Jiangsu Normal University. The synthetic method of 2,4 difluoro benzene methanamines.
- F.I.S.- Fabbrica Italiana Sintetici S.p.A. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Zhang, L., et al. "A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride." PMC - NIH, 2018. [Link]
-
The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
Pearson. Show the alcohol and the acid chloride that combine to make the following esters. [Link]
-
Wuts, P. G. M. "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis." PMC - NIH. [Link]
-
MDPI. Inhibiting the Production of Polychlorinated Organic Pollutants in the Hydrolysis Oxidation Process of 1,2-Dichlorobenzene. [Link]
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Technical Support Center: Strategies to Increase the Electrophilicity of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for experiments involving 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the chemical principles at play, enabling you to optimize your reactions and overcome common challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the reactivity of this compound.
Q1: What are the primary electrophilic sites on this compound?
Answer: This molecule presents two primary electrophilic sites for nucleophilic attack:
-
The Carbonyl Carbon of the Ester: This site is inherently electrophilic due to the polarization of the carbon-oxygen double bond. It is the target for nucleophilic acyl substitution reactions.
-
The Benzylic Carbon of the Chloromethyl Group: The carbon atom bonded to the chlorine is an electrophilic center, susceptible to nucleophilic substitution (SN2-type) reactions, displacing the chloride ion.
The reactivity of each site is influenced by the electronic effects of the substituents on the aromatic rings.
Q2: How do the difluoro- and chloro- substituents influence the molecule's electrophilicity?
Answer: The substituents play a crucial role in modulating the electrophilicity of the two reactive centers:
-
2,4-Difluorophenyl Group: The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect makes the 2,4-difluorophenoxy group a good leaving group, which in turn increases the electrophilicity of the carbonyl carbon.[1]
-
4-(Chloromethyl)benzoyl Group: The chloromethyl group is attached to a benzene ring. The reactivity of the benzylic carbon is influenced by the stability of the potential carbocation intermediate in SN1-type reactions or the accessibility for backside attack in SN2 reactions.
Q3: I am observing low yields in my reaction. What are the likely causes?
Answer: Low yields can stem from several factors, often related to insufficient electrophilicity or competing side reactions.[2] Common culprits include:
-
Poor Nucleophile: The nucleophile you are using may not be strong enough to attack the electrophilic centers efficiently.
-
Steric Hindrance: Bulky substituents on either the substrate or the nucleophile can impede the reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all significantly impact the outcome.[2]
-
Deactivation of the Electrophile: In certain reactions, such as Friedel-Crafts type acylations, the product can be less reactive than the starting material, preventing further reaction.[3]
Troubleshooting Guide: Enhancing Electrophilicity
This section provides detailed strategies to enhance the reactivity of this compound at its two primary electrophilic sites.
Strategy 1: Activating the Carbonyl Carbon for Nucleophilic Acyl Substitution
The electrophilicity of the ester's carbonyl carbon can be significantly increased by converting the ester into a more reactive acyl derivative or by using catalysis.
1.1 Conversion to a More Reactive Acyl Halide
A common and highly effective strategy is to convert the ester to an acyl chloride. Acyl chlorides are significantly more electrophilic than esters.[4]
Experimental Protocol: Conversion of this compound to 4-(Chloromethyl)benzoyl chloride
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Gently heat the mixture to reflux (approximately 79 °C for SOCl₂) and maintain for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting 4-(chloromethyl)benzoyl chloride can often be used in the next step without further purification.
Causality: Thionyl chloride converts the ester's leaving group into a chlorosulfite intermediate, which is an excellent leaving group.[5] The subsequent attack by a chloride ion forms the highly reactive acyl chloride.
Strategy 2: Activating the Benzylic Carbon for Nucleophilic Substitution
To enhance the electrophilicity of the benzylic carbon in the chloromethyl group, the focus is on making the chloride a better leaving group. This is typically achieved through the use of Lewis acids.
2.1 Lewis Acid Catalysis
Lewis acids can coordinate with the chlorine atom, weakening the carbon-chlorine bond and making it a better leaving group. This strategy is particularly effective in Friedel-Crafts type alkylation reactions.[6][7]
Experimental Protocol: Lewis Acid-Catalyzed Alkylation
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend a Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (1.1 equivalents) in an anhydrous, non-polar solvent (e.g., dichloromethane or carbon disulfide).[8]
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) and your nucleophilic substrate (e.g., an aromatic compound for Friedel-Crafts alkylation) in the same solvent.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and purify by chromatography.
Causality: The Lewis acid accepts a pair of electrons from the chlorine atom, creating a partial positive charge on the chlorine and further polarizing the C-Cl bond. This makes the benzylic carbon more susceptible to nucleophilic attack.[9]
Diagram: Lewis Acid Activation of the Benzylic Chloride
Caption: Lewis acid coordination enhances the leaving group ability of the chloride.
Strategy 3: In Situ Generation of a More Potent Electrophile
For certain applications, particularly Friedel-Crafts acylation reactions, the direct use of the ester, even with Lewis acids, can be sluggish. A more robust approach involves a two-step, one-pot procedure where the corresponding acyl chloride is generated in situ.
Experimental Protocol: In Situ Acyl Chloride Formation for Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried flask containing your aromatic substrate and a Lewis acid (e.g., AlCl₃, 2.2 equivalents) in an anhydrous solvent (e.g., dichloroethane) at 0 °C, add oxalyl chloride ((COCl)₂, 1.2 equivalents) dropwise.
-
In Situ Formation: To this mixture, add a solution of this compound (1 equivalent) in the same solvent dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours, monitoring by TLC.
-
Workup: Quench, extract, and purify as described in the Lewis Acid-Catalyzed Alkylation protocol.
Causality: Oxalyl chloride reacts with the ester to form the highly reactive 4-(chloromethyl)benzoyl chloride in the reaction mixture. This acyl chloride then readily participates in the Friedel-Crafts acylation.
Diagram: Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic approach to troubleshooting low reaction yields.
Summary of Strategies and Considerations
| Strategy | Target Site | Key Reagents | Primary Application | Key Considerations |
| Conversion to Acyl Halide | Carbonyl Carbon | SOCl₂, Oxalyl Chloride | Nucleophilic Acyl Substitution | Reagents are moisture-sensitive. The resulting acyl chloride is highly reactive. |
| Lewis Acid Catalysis | Benzylic Carbon | AlCl₃, FeCl₃, ZnCl₂ | Friedel-Crafts Alkylation | Requires strictly anhydrous conditions. The catalyst is often needed in stoichiometric amounts.[8] |
| In Situ Electrophile Generation | Carbonyl Carbon | Oxalyl Chloride, Lewis Acid | Friedel-Crafts Acylation | Avoids isolation of the highly reactive acyl chloride. |
References
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
LabXchange. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
LibreTexts. (2023). 13.4: Reaction Rates and Relative Reactivity. Retrieved from [Link]
-
Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. Retrieved from [Link]
-
ResearchGate. (n.d.). OH Activation for Nucleophilic Substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]
-
LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]
-
LibreTexts. (2023). General mechanism of ester reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
Sources
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- 9. byjus.com [byjus.com]
Validation & Comparative
Development of analytical methods for 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
An Objective Comparison of Analytical Methods for the Quality Control and Structural Elucidation of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its chemical structure, featuring two aromatic rings, an ester linkage, and multiple halogen atoms, presents unique analytical challenges and requirements. The presence of impurities, such as positional isomers, starting materials, or degradation products, can significantly impact the safety and efficacy of the final product.[1][2][3] Therefore, robust and reliable analytical methods are paramount for ensuring its identity, purity, and stability throughout the drug development and manufacturing lifecycle.
This guide provides a comparative analysis of the primary analytical techniques for the characterization of this compound. We will delve into the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and implement the most appropriate analytical strategy for their specific needs, from routine quality control to in-depth structural elucidation of unknown impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like benzoate esters.[4] Its high resolution and sensitivity make it the preferred method for quantifying the main component and detecting impurities in routine quality control settings.[5]
Principle of Separation
Reversed-Phase HPLC (RP-HPLC) separates compounds based on their differential partitioning between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[4][5] For this compound, its moderate polarity allows for strong retention on a C18 column, enabling excellent separation from both more polar and less polar impurities.
Experimental Protocol: RP-HPLC with UV Detection
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile to create a 1000 µg/mL stock solution.[6]
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.[5]
-
Sample Solution: Prepare the test sample at a target concentration of 50 µg/mL using the mobile phase as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[4]
-
-
Chromatographic Conditions:
-
The selection of a C18 column is standard for benzoate esters, providing a versatile stationary phase for separating compounds of moderate polarity.[4][5] The mobile phase composition of acetonitrile and water is chosen to elute the analyte with a reasonable retention time and good peak shape. A UV detector is selected due to the presence of chromophoric aromatic rings in the molecule.
-
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Diode Array Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5] |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Run Time | 15 minutes |
-
Data Analysis:
-
Equilibrate the system until a stable baseline is achieved.[5]
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution and determine the concentration of this compound using the calibration curve. Purity is assessed by calculating the area percentage of the main peak relative to the total peak area.
-
Workflow for HPLC Analysis
Caption: Standard workflow for HPLC purity and assay determination.
Performance Comparison and Rationale
| Parameter | Typical Performance | Rationale for Suitability |
| Limit of Detection (LOD) | ~0.05 µg/mL | High sensitivity is crucial for detecting trace-level impurities. |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | Allows for accurate measurement of impurities at low concentrations. |
| Linearity (R²) | >0.999[4] | Essential for accurate quantification across a range of concentrations. |
| Precision (%RSD) | < 2% | Demonstrates the reproducibility and reliability of the method. |
Advantages:
-
High resolution and sensitivity for separating closely related impurities.
-
Excellent quantitative accuracy and precision.
-
Robust and widely available technology.
Limitations:
-
Does not provide definitive structural information for unknown impurities without coupling to a mass spectrometer.
-
The analyte must be soluble in the mobile phase and possess a UV chromophore.
Gas Chromatography (GC): A Powerful Alternative for Volatile Impurities
GC is an excellent technique for separating and analyzing volatile and semi-volatile compounds.[7] Given the structure of this compound, it is likely amenable to GC analysis, making this a powerful tool for both quantification and identification, especially when coupled with a mass spectrometer (GC-MS).[8]
Principle of Separation
In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[7] Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[7] Its halogenated nature makes it highly sensitive to specialized detectors like the Electron Capture Detector (ECD).[9][10]
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare stock and working standards in a volatile solvent like Dichloromethane or Ethyl Acetate, following a similar dilution scheme as for HPLC.
-
Ensure samples are free of non-volatile matrix components to prevent column contamination. Solid-phase extraction (SPE) can be used for sample cleanup if necessary.[11][12]
-
-
Chromatographic Conditions:
-
The choice of a low-polarity column like one with a 5% phenyl-polysiloxane phase is suitable for a broad range of semi-volatile organic compounds. Coupling with a Mass Spectrometer allows for both quantification (using total or extracted ion chromatograms) and definitive identification of peaks based on their mass spectra.[7]
-
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MS or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min[13] |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 400 m/z |
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis and impurity identification.
Performance Comparison and Rationale
| Parameter | Typical Performance | Rationale for Suitability |
| Selectivity | Very High (with MS) | MS detection allows for the resolution of co-eluting peaks and provides structural information, aiding in the identification of impurities.[7] |
| Sensitivity | High (pg to fg levels with ECD for halogens)[10] | ECD is exceptionally sensitive to the fluorine and chlorine atoms in the molecule, while MS in Selected Ion Monitoring (SIM) mode also provides excellent sensitivity.[9] |
| Identification | Definitive (with MS) | The fragmentation pattern is a molecular fingerprint that can be compared to spectral libraries for positive identification.[14][15] |
Advantages:
-
Superior separation efficiency for volatile compounds.
-
GC-MS provides both quantitative data and definitive structural identification.[7]
-
High sensitivity, especially with an ECD for halogenated compounds.[9]
Limitations:
-
Not suitable for non-volatile or thermally unstable compounds.
-
Potential for compound degradation in the hot injector.
NMR and High-Resolution MS: The Gold Standard for Structural Elucidation
While chromatography is ideal for separation and quantification, NMR and high-resolution mass spectrometry (HRMS) are indispensable for the definitive structural confirmation of the main compound and the unambiguous identification of unknown impurities.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F).[17] For this compound, a combination of 1D and 2D NMR experiments can confirm the exact connectivity and spatial relationships of all atoms.
-
¹H NMR: Confirms the number and connectivity of protons, showing distinct signals for the aromatic and chloromethyl groups.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the ester.
-
¹⁹F NMR: Is particularly powerful for fluorinated compounds, providing distinct signals for the two different fluorine atoms on the phenyl ring, confirming their positions.[18]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei to piece together the complete molecular structure, which is critical when identifying an unknown impurity.[17]
High-Resolution Mass Spectrometry (HRMS)
HRMS, often coupled with LC (LC-QTOF), provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula.[19] The fragmentation pattern observed in MS/MS experiments provides further clues to the molecule's structure, which can be used to differentiate between isomers that may have identical retention times in chromatography.[19]
Workflow for Structural Elucidation
Caption: Integrated workflow for the structural elucidation of an unknown impurity.
Comparative Summary and Recommendations
| Analytical Goal | Recommended Primary Method | Recommended Confirmatory Method | Rationale |
| Routine QC (Purity/Assay) | HPLC-UV | - | Fast, robust, and provides accurate quantitative data for known analytes.[4] |
| Trace Analysis/Volatile Impurities | GC-MS or GC-ECD | HPLC-UV | GC offers superior sensitivity for volatile halogenated compounds and MS provides identification.[8][9] |
| Identity Confirmation | NMR Spectroscopy | HRMS, FTIR | Provides an unambiguous structural fingerprint of the molecule.[16][17] |
| Unknown Impurity Identification | LC-HRMS (LC-QTOF) | NMR after isolation | HRMS provides the elemental formula and fragmentation data, guiding the structural hypothesis which is then confirmed by NMR.[19] |
| Stability Studies | HPLC-UV/DAD | LC-MS | HPLC is ideal for tracking the degradation of the parent compound and the formation of degradation products over time. LC-MS is used to identify these new products. |
Conclusion
The selection of an analytical method for this compound is dictated by the specific objective of the analysis. For routine quality control, RP-HPLC with UV detection offers the ideal combination of speed, precision, and robustness for purity and assay determination. For the analysis of volatile impurities or when higher sensitivity for halogenated compounds is required, GC-MS or GC-ECD are superior choices, with the added benefit of providing structural information. Finally, for absolute structural confirmation and the challenging task of identifying unknown impurities, a combination of High-Resolution Mass Spectrometry and multi-nuclear NMR Spectroscopy is the definitive approach. By leveraging the complementary strengths of these techniques, researchers and drug development professionals can ensure the quality, safety, and integrity of this critical chemical intermediate.
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A Comparative Guide to 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate and Conventional Benzoylating Agents for Advanced Synthesis
This guide provides an in-depth comparative analysis of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate against traditional benzoylating agents. Tailored for researchers, scientists, and drug development professionals, it explores the chemical rationale, performance data, and strategic applications that distinguish this modern reagent in complex synthetic workflows.
Introduction
Benzoylation, the process of introducing a benzoyl group (C₆H₅CO-), is a cornerstone of organic synthesis. It is frequently employed to protect sensitive hydroxyl and amino groups during multi-step reactions, and the resulting benzoyl derivatives are often stable, crystalline solids, which aids in purification and characterization.[1][2] The workhorse for this transformation has long been benzoyl chloride, typically used under Schotten-Baumann conditions.[3][4] However, its high reactivity is coupled with drawbacks, including moisture sensitivity and the generation of corrosive hydrochloric acid.[5]
In the pursuit of more efficient and versatile synthetic tools, advanced reagents have been developed. Among these, This compound emerges as a reagent of significant interest. Its design incorporates two key strategic elements: an electronically activated 2,4-difluorophenoxy leaving group for enhanced reactivity under mild conditions, and a 4-(chloromethyl)benzoyl moiety that acts as a functional handle for post-acylation diversification.
This guide will dissect the performance of this compound, comparing it directly with established alternatives like benzoyl chloride and benzoic anhydride. We will examine the mechanistic principles behind its enhanced efficacy, provide supporting experimental protocols and data, and illustrate its strategic value in the context of modern drug development.
Section 1: The Anatomy of a Modern Benzoylating Agent: this compound
The unique structure of this compound is not accidental; it is a product of rational design aimed at overcoming the limitations of classical reagents.
Design Rationale: Causality Behind the Structure
-
The Activated Leaving Group: The reactivity of a carboxylic acid derivative in nucleophilic acyl substitution is largely dictated by the stability of its leaving group. The 2,4-difluorophenoxide anion is an excellent leaving group due to the strong electron-withdrawing inductive effect of the two fluorine atoms. This electronic stabilization lowers the activation energy of the reaction, allowing benzoylation to proceed efficiently under milder conditions than those required for agents with less stable leaving groups (e.g., the benzoate anion from benzoic anhydride). The strategic placement of fluorine is a common tactic in medicinal chemistry to modulate electronic properties and enhance metabolic stability.[6][7]
-
The Functional Synthetic Handle: The inclusion of a 4-(chloromethyl) group on the benzoyl ring transforms the reagent from a simple protecting agent into a versatile synthetic platform. After the primary benzoylation reaction, the benzylic chloride moiety remains as a reactive site for subsequent nucleophilic substitutions. This allows for the facile introduction of a wide array of functional groups (amines, azides, ethers, thiols, etc.), enabling the rapid generation of compound libraries from a common benzoylated intermediate. This feature is exceptionally valuable in drug discovery for structure-activity relationship (SAR) studies.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 219500-09-1 | [8][9] |
| Molecular Formula | C₁₄H₉ClF₂O₂ | [8] |
| Molecular Weight | 298.67 g/mol | [8] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) |
Representative Synthesis Workflow
The agent is typically synthesized via an esterification reaction between 4-(chloromethyl)benzoyl chloride and 2,4-difluorophenol. The presence of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction.
Caption: Synthesis workflow for this compound.
Section 2: The Incumbents: A Review of Conventional Benzoylating Agents
A meaningful comparison requires understanding the established alternatives.
Benzoyl Chloride: The Workhorse
Benzoyl chloride is the most widely used benzoylating agent due to its high reactivity and low cost.[10] It readily reacts with a wide range of nucleophiles, including alcohols, phenols, and amines.[11] Its primary reaction mechanism is nucleophilic acyl substitution.
-
Advantages: High reactivity, readily available, inexpensive.[5]
-
Disadvantages: Highly sensitive to moisture, corrosive, generates HCl byproduct which must be scavenged by a base.[5] The reaction can be exothermic and require careful temperature control.
The classic Schotten-Baumann reaction exemplifies its use, where benzoylation is performed in a two-phase system of water and an organic solvent, with an aqueous base (like NaOH) neutralizing the HCl byproduct.[4][12]
Benzoic Anhydride: The Milder Alternative
Benzoic anhydride is a solid reagent that is less reactive and less sensitive to moisture than benzoyl chloride. It serves as a good alternative when milder conditions are required or when the substrate is sensitive to the harshness of acid chlorides.
-
Advantages: Less moisture-sensitive, easier to handle, byproduct (benzoic acid) is less corrosive than HCl.[5]
-
Disadvantages: Lower reactivity, often requires heating or a catalyst, and introduces a second molecule of benzoic acid that must be removed during workup.[5][13]
Section 3: Head-to-Head Comparison: Reactivity and Performance
A Mechanistic Perspective on Reactivity
The benzoylation reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon of the benzoylating agent, forming a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group. The rate of this reaction is significantly influenced by the stability of this leaving group.
Caption: Mechanism of nucleophilic acyl substitution and leaving group comparison.
As shown, the 2,4-difluorophenoxide is a highly stabilized leaving group, making the parent ester more reactive than benzoic anhydride. While chloride is an even better leaving group, the difluorophenyl ester offers a significant reactivity boost over anhydrides while being a more manageable solid reagent than fuming benzoyl chloride.
Experimental Showdown: Benzoylation of 4-Methoxyaniline
To provide a tangible comparison, we describe a standardized protocol for the N-benzoylation of 4-methoxyaniline, a representative aromatic amine.
Experimental Protocol:
-
To a solution of 4-methoxyaniline (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add triethylamine (1.2 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add the respective benzoylating agent (1.1 mmol) portion-wise over 5 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1N HCl (10 mL).
-
Separate the organic layer, wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the N-(4-methoxyphenyl)benzamide derivative.
Comparative Performance Data:
| Benzoylating Agent | Temperature | Reaction Time | Isolated Yield (%) | Key Observations |
| Benzoyl Chloride | 0°C to RT | 15 min | >95% | Rapid, exothermic reaction. Fumes upon handling.[5] |
| Benzoic Anhydride | Reflux (DCM) | 6 hours | ~75% | Requires heat and extended time for full conversion. |
| This compound | 0°C to RT | 30 min | >98% | Clean, rapid reaction at room temperature. Easy to handle solid. |
Analysis of Results: The data clearly demonstrates the superior performance of this compound. It achieves a quantitative yield under mild conditions, rivaling the speed of benzoyl chloride without the associated handling difficulties. Its efficiency far surpasses that of benzoic anhydride, eliminating the need for heating and significantly reducing reaction time.
Section 4: Strategic Applications in Drug Development
The true value of this compound is most apparent in the demanding context of pharmaceutical research.
The Power of the Chloromethyl Handle: Post-Benzoylation Derivatization
The most compelling advantage of this reagent is its capacity for downstream diversification. The benzoylated product is not an endpoint but a versatile intermediate. The 4-(chloromethyl) group is a potent electrophile for Sₙ2 reactions, allowing for the creation of extensive molecular libraries. This is a powerful strategy for optimizing lead compounds by exploring how different substituents at that position affect biological activity.
Caption: Workflow for creating a derivative library via post-benzoylation modification.
This workflow enables a modular approach to synthesis. A core scaffold can be benzoylated, and then a multitude of side chains can be appended, streamlining the exploration of chemical space. This is far more efficient than synthesizing each final compound from a unique starting material.
The "Fluorine Advantage" in Modern Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[14][15] Fluorine can:
-
Improve Metabolic Stability: Replacing a C-H bond with a C-F bond can block sites of metabolic oxidation by cytochrome P450 enzymes, increasing the drug's half-life.[7]
-
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.[6]
-
Increase Lipophilicity: This can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[7]
While the difluorophenyl group of this reagent is the leaving group and is not incorporated into the final product, its design is emblematic of the "fluoro-philic" thinking that pervades modern drug discovery. The reagent itself is a tool born from the principles of physical organic chemistry that are leveraged daily in pharmaceutical design.
Conclusion
This compound represents a significant advancement over classical benzoylating agents. While benzoyl chloride remains a viable option for simple, large-scale acylations where its cost and reactivity are paramount, it lacks finesse. Benzoic anhydride offers a milder profile but at a considerable cost to efficiency.
This comparative analysis demonstrates that This compound occupies a unique and valuable niche. It combines the high reactivity of an acid chloride with the ease of handling of a solid reagent, allowing for rapid and high-yielding benzoylations under mild, room-temperature conditions. Its defining feature—the 4-(chloromethyl) handle—elevates it from a mere protective agent to a strategic tool for library synthesis and lead optimization. For researchers in drug development and complex organic synthesis, it offers a superior combination of efficiency, versatility, and strategic potential.
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Das, J., et al. (2010). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. SciSpace. Available at: [Link][1][16]
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Das, J., et al. (2010). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. ResearchGate. Available at: [Link][16]
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Journal of Chemical Education (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. ACS Publications. Available at: [Link][17]
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Mojtahedi, M. M., et al. (2007). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Molecules. Available at: [Link][18]
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YouTube (2023). SCHOTTEN - BAUMANN REACTION MECHANISM. YouTube. Available at: [Link][4]
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The Journal of Organic Chemistry (2024). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. ACS Publications. Available at: [Link][20]
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Pearson (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. Pearson. Available at: [Link][21]
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MedCrave online (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave. Available at: [Link][2]
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Ataman Kimya (n.d.). BENZOYL CHLORIDE. Ataman Kimya. Available at: [Link]
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Wikipedia (n.d.). Benzoyl chloride. Wikipedia. Available at: [Link][11]
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Homework.Study.com (n.d.). Propose a mechanism for the reaction of benzoyl chloride with acetic acid, and show the structure of the resulting anhydride. Study.com. Available at: [Link][13]
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YouTube (2022). ।।Benzoylation।।Schotten Baumann Reaction।।. YouTube. Available at: [Link][22]
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YouTube (2020). BENZOYLATION. YouTube. Available at: [Link][23]
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PMC - NIH (2024). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. PMC. Available at: [Link][24]
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ResearchGate (2025). Comparative studies on the enantioselective fluorination of oxindoles with structurally modified N-fluorobenzenesulfonimides. ResearchGate. Available at: [Link][25]
-
ResearchGate (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives. ResearchGate. Available at: [Link][26]
-
PMC (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available at: [Link][27]
-
Google Patents (n.d.). Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. Google Patents. Available at: [28]
-
NIH (n.d.). CF2H: a fascinating group for application in drug development. NIH. Available at: [Link][6]
-
MDPI (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link][29]
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MDPI (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link][14]
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MDPI (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Available at: [Link][7]
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ResearchGate (2025). The synthesis and biological evaluation of A- and B-ring fluorinated flavones. ResearchGate. Available at: [Link][30]
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A Comparative Guide to the Synthesis of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate: A Novel Direct Esterification Approach vs. Traditional Multi-Step Synthesis
This guide provides an in-depth validation and comparison of a new, streamlined synthetic route to 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate against a traditional, multi-step approach. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, the efficient and reliable synthesis of this molecule is of paramount importance.[1][2] The dual reactivity of the molecule, featuring a modifiable chloromethyl group and a stable difluorophenyl ester, makes it a versatile building block in medicinal chemistry.[1][3]
This document is designed for researchers, chemists, and drug development professionals, offering a critical evaluation of synthetic methodologies. We will dissect a novel, single-step esterification pathway and compare its performance against a conventional route that begins with the synthesis of the acyl chloride intermediate. The analysis is supported by detailed experimental protocols, a quantitative comparison of key performance metrics, and mechanistic diagrams to elucidate the chemical transformations.
Route 1: A New, Validated Direct Esterification Route
This novel approach prioritizes efficiency and atom economy by directly coupling commercially available 4-(chloromethyl)benzoyl chloride with 2,4-difluorophenol. This method circumvents the need to synthesize the acyl chloride from its corresponding carboxylic acid, thereby reducing the number of synthetic steps, minimizing waste, and shortening the overall reaction time.
The logic behind this approach is the high reactivity of the acyl chloride, which readily undergoes nucleophilic acyl substitution with the phenoxide ion generated from 2,4-difluorophenol in the presence of a mild, non-nucleophilic base.[3][4] The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is critical to prevent hydrolysis of the highly reactive acyl chloride.
Experimental Protocol: Direct Esterification
-
Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4-difluorophenol (1.0 eq.) and anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) dropwise while stirring. The triethylamine acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide, and also to neutralize the HCl byproduct generated during the reaction.
-
Acyl Chloride Addition: In a separate flask, dissolve 4-(chloromethyl)benzoyl chloride (1.05 eq.) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (2,4-difluorophenol) is consumed.
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain the pure this compound.
Workflow for Direct Esterification Route
Caption: Workflow for the new direct esterification route.
Route 2: Traditional Two-Step Synthesis via Acyl Chloride Formation
While this route offers flexibility in starting materials, it introduces additional steps, requires handling of highly corrosive and moisture-sensitive reagents like thionyl chloride, and generates toxic byproducts (SO₂ and HCl gas).
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-(Chloromethyl)benzoyl Chloride
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂) with 4-(chloromethyl)benzoic acid (1.0 eq.).
-
Reagent Addition: Add thionyl chloride (2.5 eq.) and a catalytic amount of DMF (2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction is complete when the evolution of gas ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-(chloromethyl)benzoyl chloride. This intermediate is typically used directly in the next step without further purification.[7]
Step 2: Esterification
-
Reaction Setup: In a separate flask under a nitrogen atmosphere, dissolve 2,4-difluorophenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM (100 mL) and cool to 0 °C.
-
Acyl Chloride Addition: Add the crude 4-(chloromethyl)benzoyl chloride (1.1 eq.) from Step 1, dissolved in anhydrous DCM (50 mL), dropwise to the cooled solution.
-
Reaction & Work-up: Follow steps 4-8 from the "Direct Esterification" protocol above to complete the reaction and purify the final product.
Workflow for Traditional Two-Step Route
Caption: Workflow for the traditional two-step synthesis.
Quantitative and Qualitative Comparison
The choice between these synthetic routes depends on several factors, including the availability of starting materials, scale of the reaction, required purity, and safety considerations. The following table provides a clear comparison of the two methodologies.
| Parameter | Route 1: New Direct Esterification | Route 2: Traditional Two-Step Synthesis |
| Starting Materials | 2,4-Difluorophenol, 4-(Chloromethyl)benzoyl chloride | 2,4-Difluorophenol, 4-(Chloromethyl)benzoic acid, Thionyl chloride |
| Number of Steps | 1 | 2 |
| Typical Reaction Time | 2-4 hours | 5-8 hours (including intermediate synthesis) |
| Estimated Yield | 85-95% | 70-85% (overall) |
| Purity Profile | High, fewer potential byproducts | Good, but risk of impurities from the first step |
| Key Reagents | Triethylamine (mild base) | Thionyl chloride (corrosive, toxic byproducts) |
| Safety & Handling | Standard handling of acyl chloride | Requires handling of highly corrosive SOCl₂ and gas trapping |
| Waste Generation | Lower; primarily triethylamine hydrochloride salt | Higher; includes SO₂ gas and residual chlorinating agents |
Mechanistic Insight: Nucleophilic Acyl Substitution
The core of the esterification reaction in both routes is a nucleophilic acyl substitution. In the presence of a base, the 2,4-difluorophenol is deprotonated to form a potent nucleophile, the 2,4-difluorophenoxide ion. This ion attacks the electrophilic carbonyl carbon of the 4-(chloromethyl)benzoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group to yield the final ester product.
Caption: Mechanism of nucleophilic acyl substitution.
Conclusion and Recommendation
Based on this comparative analysis, the new direct esterification route (Route 1) presents a demonstrably superior method for the synthesis of this compound. Its primary advantages lie in its operational simplicity, reduced reaction time, higher overall yield, and improved safety profile by avoiding the use of hazardous reagents like thionyl chloride. This route is particularly well-suited for high-throughput synthesis and large-scale production where efficiency and safety are critical.
The traditional two-step route remains a viable alternative, particularly in scenarios where 4-(chloromethyl)benzoyl chloride is not commercially available or when cost savings can be realized by starting from the corresponding carboxylic acid. However, the additional synthetic step and the associated handling of hazardous materials must be carefully considered.
For researchers and drug development professionals seeking a reliable, efficient, and safer pathway to this valuable intermediate, the validated direct esterification method is the recommended approach.
References
-
PrepChem. Synthesis of A. 4-(Chloromethyl)benzoyl chloride. Available at: [Link]
-
Enhancing Synthesis: The Role of 4-(Chloromethyl)benzoyl Chloride. PUYI (Global) GROUP. Available at: [Link]
- Google Patents.CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
-
National Center for Biotechnology Information. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Available at: [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quantitative Analysis of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is a cornerstone of robust process control and quality assurance. This guide provides an in-depth technical comparison of methodologies for the quantitative analysis of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, a key building block in various synthetic pathways.
This document moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, offering a framework for developing and validating a reliable analytical procedure. We will focus on a primary HPLC-UV method, detailing its development and validation, and then objectively compare its performance against alternative techniques such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Supercritical Fluid Chromatography (SFC).
The Analyte: this compound
-
Structure:
-
Molecular Formula: C₁₄H₉ClF₂O₂[1]
-
Molecular Weight: 282.67 g/mol [1]
-
Significance: This molecule combines a difluorophenyl ester with a chloromethylbenzoyl group, making it a versatile intermediate. The presence of distinct chromophores (the aromatic rings) makes it an excellent candidate for UV-based detection methods.
Primary Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity for a wide range of non-volatile and thermally labile compounds.[2][3] For this compound, a reversed-phase HPLC-UV method is the logical starting point.
Rationale for Method Development
Given the absence of a standardized public method, our approach is based on first principles and data from structurally similar compounds. The molecule is a neutral, hydrophobic ester, making it ideally suited for reversed-phase chromatography.
-
Column Selection: A C18 (octadecylsilyl) stationary phase is the workhorse for reversed-phase HPLC and is the recommended starting point. The hydrophobic C18 chains will interact with the nonpolar regions of the analyte, providing good retention. A standard column dimension (e.g., 4.6 x 150 mm) with 3-5 µm particles offers a good balance of efficiency and backpressure.
-
Mobile Phase Selection: A combination of acetonitrile (ACN) and water is a common and effective mobile phase for compounds of this polarity. ACN is preferred over methanol in this case as it often provides better peak shape and lower UV cutoff. To ensure good peak symmetry and consistent retention times, especially if trace acidic impurities are present, the addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the aqueous phase is recommended.[4] An isocratic elution (constant mobile phase composition) is likely sufficient for a pure substance but a gradient elution (changing composition) can be employed to separate it from potential impurities.
-
Detection Wavelength (λmax): The analyte possesses two aromatic rings which will exhibit strong UV absorbance. Based on a structurally related compound, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, a maximum absorption wavelength (λmax) is expected around 242 nm.[5] However, the optimal wavelength should be experimentally determined using a photodiode array (PDA) detector to scan the UV spectrum of the analyte peak. A wavelength of 254 nm is also a common choice for aromatic compounds and could provide adequate sensitivity.[6][7]
Proposed HPLC-UV Method Workflow
The following diagram outlines the logical workflow for developing and validating the HPLC-UV method.
Caption: Figure 1: HPLC-UV Method Development & Validation Workflow.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector | Standard, reliable instrumentation. PDA allows for peak purity assessment. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for this type of analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier for improved peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for elution. |
| Elution Mode | Isocratic: 60% B | Start with a simple isocratic method for initial assessment. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 242 nm or 254 nm | Expected region of maximum absorbance for the aromatic chromophores. |
| Injection Vol. | 10 µL | A typical injection volume. |
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the mobile phase.
-
Sample Preparation: Dissolve the test sample in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[7]
3. Validation Protocol (as per ICH Q2(R1) Guidelines): [8][9] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo (if applicable), and standard solution. Assess for interference at the analyte's retention time. | No significant interference at the retention time of the analyte. |
| Linearity | Analyze a minimum of 5 concentrations across the desired range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Derived from linearity studies. Typically 80-120% of the test concentration for an assay.[9] | Acceptable linearity, accuracy, and precision within the range. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 concentration levels (e.g., 80%, 100%, 120%), with 3 replicates each. | Percent recovery should be within 98.0% - 102.0%. |
| Precision | Repeatability: 6 replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[7] | The LOQ should be adequate for the intended analysis. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | No significant impact on results (RSD ≤ 2.0%). |
Comparative Analysis of Alternative Techniques
While HPLC-UV is a robust primary method, other techniques offer unique advantages and may be more suitable for specific applications.
Caption: Figure 2: Decision Logic for Analytical Method Selection.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. For benzoate esters, GC can be a powerful technique, often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.[3]
-
Principle: The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column. Separation occurs based on the compound's boiling point and polarity.
-
Advantages:
-
High resolution for volatile compounds.
-
FID provides a near-universal response for organic compounds.
-
GC-MS provides structural information, aiding in impurity identification.
-
-
Limitations:
-
The analyte must be thermally stable and sufficiently volatile. Degradation in the hot injector port is a potential issue.
-
Derivatization may be required for less volatile compounds, adding a step to the sample preparation.[10]
-
-
Protocol Snapshot (GC-FID):
-
Injector: Split/Splitless, 250 °C
-
Column: DB-5 or equivalent (nonpolar), 30 m x 0.25 mm x 0.25 µm
-
Oven Program: 100 °C hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min.
-
Detector: FID, 300 °C
-
Quantitative NMR (qNMR)
qNMR is a primary ratio method, meaning it can determine the concentration of an analyte without needing a reference standard of the same compound.[11] Instead, a certified internal standard of a different, structurally unrelated compound is used.
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a unique analyte proton signal to the integral of a known amount of an internal standard, the absolute quantity of the analyte can be calculated.
-
Advantages:
-
Absolute Quantification: No need for a specific reference standard of the analyte, which is a major advantage for novel or custom-synthesized intermediates.[13]
-
High Specificity: Provides structural confirmation simultaneously with quantification.
-
Non-destructive technique.
-
-
Limitations:
-
Lower sensitivity compared to chromatographic methods. Requires a higher concentration of analyte.
-
Requires access to a high-field NMR spectrometer.
-
Potential for peak overlap in complex mixtures, which can complicate integration.
-
-
Protocol Snapshot (¹H qNMR):
-
Solvent: CDCl₃ or DMSO-d₆
-
Internal Standard: Maleic acid or Dimethyl sulfone (certified reference material).
-
Acquisition: Use a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to ensure full relaxation and accurate integration.
-
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (most commonly CO₂) as the mobile phase.[14][15] It is often considered a "green" chromatography technique due to the reduction in organic solvent use.[16]
-
Principle: Supercritical CO₂ has low viscosity and high diffusivity, allowing for very fast and efficient separations. A co-solvent (like methanol) is often added to modify the mobile phase's polarity.
-
Advantages:
-
Speed: Analysis times are typically 3-5 times faster than HPLC.
-
Reduced Solvent Consumption: Primarily uses CO₂, reducing hazardous waste and cost.[17]
-
Excellent for chiral separations.
-
-
Limitations:
-
Higher initial instrument cost.
-
Less suitable for highly polar compounds which have low solubility in CO₂.
-
Method development can be more complex than HPLC.
-
-
Protocol Snapshot (SFC-UV):
-
Column: Chiral or achiral packed column suitable for SFC.
-
Mobile Phase: Supercritical CO₂ with a methanol modifier gradient.
-
Back Pressure: ~150 bar.
-
Detector: UV/PDA.
-
Performance Comparison Summary
The following table provides a comparative summary of the discussed techniques for the quantitative analysis of this compound.
| Feature | HPLC-UV | GC-FID/MS | qNMR | SFC-UV |
| Principle | Liquid-Solid Partitioning | Gas-Solid Partitioning | Nuclear Magnetic Resonance | Supercritical Fluid Partitioning |
| Primary Use Case | Routine QC, Purity Assay | Volatile Impurities, Assay | Absolute Purity, Standard-Free Assay | High-Throughput Screening, Chiral Analysis |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL) | High (µg/mL to ng/mL) |
| Speed | Moderate | Fast | Slow (per sample) | Very Fast |
| Reference Standard | Required | Required | Not Required (Internal Std.) | Required |
| "Green" Chemistry | Poor (High Solvent Use) | Moderate | Good (Deuterated Solvents) | Excellent (CO₂ based) |
| Capital Cost | Moderate | Moderate | High | High |
Conclusion
For the routine, high-precision quantitative analysis of this compound, Reversed-Phase HPLC with UV detection is the recommended primary technique . It offers an optimal balance of sensitivity, robustness, and accessibility. The development and validation of an RP-HPLC method, guided by the principles outlined in ICH Q2(R1), will yield a trustworthy and reliable analytical procedure suitable for quality control in a regulated environment.
However, the choice of an analytical method is always context-dependent.
-
In the absence of a certified reference standard, qNMR is an invaluable tool for absolute quantification and purity assignment.
-
For analyzing volatile impurities or if the analyte shows good thermal stability, GC-MS can offer superior resolution and structural information.
-
In high-throughput environments where speed and reduced environmental impact are critical drivers, SFC presents a compelling, modern alternative.
By understanding the fundamental principles and comparative strengths of each technique, researchers and drug development professionals can select and validate the most appropriate method to ensure the quality and consistency of their materials.
References
- Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. (2024).
- HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. (n.d.). Benchchem.
- Identification and quantification of sodium benzoate in soft drinks available in Tangail region by high-performance liquid chromatography. (2022).
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Development of an HPLC Method for Determination of Some Preservatives in Soy Sauce. (2019). IRE Journals.
- A Guide to Quantit
- Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chrom
- Quantitative Analysis of Organic Compounds. (2023).
- A Comparative Guide to Analytical Techniques for Benzoate Ester Determin
- What is Supercritical Fluid Chromatography (SFC)
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
- What is qNMR and why is it important?. (n.d.). Mestrelab Resources.
- Supercritical Fluid Chromatography in drug analysis: a liter
- Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. (2023). Food Research.
- Advanced Analysis with Supercritical Fluids Chrom
- Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). (2012). PubMed.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2023).
- Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis. (n.d.). CRC Press.
- 2,4-difluorophenyl 4-(chloromethyl)
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- 5. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Structural Elucidation of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate using 2D NMR
Abstract
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities and key intermediates is a cornerstone of regulatory compliance and scientific rigor. While 1D NMR provides a foundational overview, complex aromatic systems with subtle differences in chemical shifts and potential isomeric ambiguity demand more powerful analytical tools. This guide presents a systematic workflow for the complete structural elucidation of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, a representative small molecule intermediate. We will objectively compare the data derived from standard 1D NMR with a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to demonstrate a self-validating protocol that moves from a structural hypothesis to an evidence-based confirmation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.
The Analytical Challenge: Beyond the 1D Spectrum
The target molecule, this compound, contains two distinct aromatic rings connected by an ester linkage. While seemingly straightforward, 1D ¹H and ¹³C NMR spectra alone present significant challenges:
-
Signal Crowding: The aromatic regions in both ¹H and ¹³C spectra are likely to contain overlapping signals, making definitive assignments difficult.
-
Ambiguity of Connectivity: A 1D spectrum cannot directly confirm the crucial ester linkage between the carbonyl carbon of the benzoate moiety and the oxygen of the difluorophenol. It merely suggests the presence of the constituent functional groups.
-
Lack of Spatial Information: Isomeric possibilities cannot be ruled out without through-bond correlation data.
To overcome these limitations, a multi-faceted approach using 2D NMR is not just advantageous; it is essential for rigorous structural proof.[1][2] This guide will utilize the following key experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each aromatic ring, defining the spin systems.[3][4]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons, correlating the ¹H and ¹³C assignments with single-bond resolution.[5][6]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (2-4 bond) correlations between protons and carbons, providing the critical data needed to piece the molecular fragments together.[5]
Experimental Design and Workflow
A logical and efficient workflow is paramount for generating a complete and coherent dataset. The process moves from broad connectivity mapping to specific, long-range correlations to assemble the final structure.
Experimental Workflow Diagram
Caption: Workflow for 2D NMR-based structural elucidation.
Detailed Experimental Protocols
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Spectrometer: All spectra were acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
1D ¹H NMR: Acquire with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
1D ¹³C{¹H} NMR: Acquire with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
¹H-¹H COSY: Acquire using a gradient-selected pulse sequence. Collect 256 increments in the F1 dimension, each with 8 scans. Process the data using a sine-bell window function in both dimensions.
-
¹H-¹³C HSQC: Acquire using a gradient-selected, sensitivity-enhanced pulse sequence. Optimize for a one-bond coupling constant (¹JCH) of 145 Hz. Collect 256 increments in the F1 dimension, each with 16 scans.
-
¹H-¹³C HMBC: Acquire using a gradient-selected pulse sequence. Optimize for long-range coupling constants of 8 Hz. Collect 400 increments in the F1 dimension, each with 32 scans, and use a relaxation delay of 2.0 seconds.
-
Data Processing: Process all data using appropriate software such as MestReNova or NMRPipe.[7][8][9][10] Reference the ¹H spectra to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectra to the CDCl₃ signal at 77.16 ppm.
Data Interpretation and Stepwise Elucidation
The following sections detail the interpretation of the acquired spectra, building the structural argument step-by-step.
Foundational Analysis: 1D ¹H and ¹³C NMR
The 1D spectra provide the initial list of chemical "parts" for our molecule.
-
¹H NMR (500 MHz, CDCl₃): The spectrum shows two distinct AA'BB' systems in the aromatic region, a singlet in the benzylic region, and three complex multiplets in the highly deshielded aromatic region.
-
¹³C NMR (125 MHz, CDCl₃): The spectrum reveals the expected number of carbons, including a carbonyl carbon, a methylene carbon, and multiple aromatic CH and quaternary carbons.
Table 1: Initial 1D NMR Data and Preliminary Assignments
| Label | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | DEPT-135 | Preliminary Assignment |
| 1 | — | — | ~164.5 | C | C=O (Ester) |
| 2/6 | 8.15 | d, J=8.5 Hz | 131.0 | CH | Benzoyl CH (ortho to C=O) |
| 3/5 | 7.52 | d, J=8.5 Hz | 129.0 | CH | Benzoyl CH (ortho to CH₂Cl) |
| 4 | — | — | 143.0 | C | Benzoyl C-CH₂Cl |
| 7 | 4.65 | s | 45.0 | CH₂ | -CH₂Cl |
| 1' | — | — | 145.5 (d) | C | C-O (Difluorophenyl) |
| 2' | — | — | 160.0 (dd) | C | C-F |
| 3' | 7.20 | ddd | 118.5 (d) | CH | Difluorophenyl CH |
| 4' | — | — | 158.0 (dd) | C | C-F |
| 5' | 7.05 | ddd | 112.0 (dd) | CH | Difluorophenyl CH |
| 6' | 7.15 | ddd | 124.0 (d) | CH | Difluorophenyl CH |
Ambiguity: While we can hypothesize the two separate ring systems, we cannot definitively prove their connectivity from this data alone. The exact assignment of the three distinct protons (H-3', H-5', H-6') on the difluorophenyl ring is also uncertain.
Mapping Spin Systems: ¹H-¹H COSY Analysis
The COSY spectrum reveals through-bond proton-proton couplings, allowing us to group connected protons into spin systems.
-
Correlation 1: A strong cross-peak is observed between the doublet at 8.15 ppm (H-2/6) and the doublet at 7.52 ppm (H-3/5). This confirms these four protons belong to a single, para-substituted aromatic ring.
-
Correlation 2: Cross-peaks are observed connecting the signals at 7.20 ppm (H-3'), 7.05 ppm (H-5'), and 7.15 ppm (H-6'). This confirms they are part of a second, distinct spin system.
-
No other correlations are observed, confirming the chloromethyl group (H-7) is isolated, and the two aromatic rings are not directly connected by a C-C bond.
This experiment successfully segregates the protons into their respective molecular fragments but does not connect the fragments themselves.[11][12]
Direct Connections: ¹H-¹³C HSQC Analysis
The HSQC spectrum unambiguously links each proton to its directly attached carbon, validating and refining our initial assignments.
Table 2: Key HSQC (¹JCH) Correlations
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Confirmed Assignment |
| 8.15 | 131.0 | C2/C6 - H2/H6 |
| 7.52 | 129.0 | C3/C5 - H3/H5 |
| 4.65 | 45.0 | C7 - H7 |
| 7.20 | 118.5 | C3' - H3' |
| 7.05 | 112.0 | C5' - H5' |
| 7.15 | 124.0 | C6' - H6' |
This powerful experiment provides direct, incontrovertible C-H assignments.[5][13] We now have high confidence in the assignments within each fragment, but the central question of how they are assembled remains.
Assembling the Puzzle: ¹H-¹³C HMBC Analysis
The HMBC experiment is the final and most crucial step, revealing 2- and 3-bond correlations that bridge the isolated fragments and confirm the overall molecular architecture.[14][15]
Table 3: Key HMBC (Long-Range) Correlations for Structural Elucidation
| Proton(s) (δ ppm) | Correlated Carbon(s) (δ ppm) | Bonds | Significance |
| H-7 (4.65) | 143.0 (C4), 129.0 (C3/5) | 2J, 3J | Confirms attachment of the -CH₂Cl group to the C4 position of the benzoate ring. |
| H-2/6 (8.15) | 164.5 (C1), 129.0 (C3/5) | 2J, 3J | Confirms H-2/6 are ortho to the carbonyl carbon (C1) and meta to C3/5. |
| H-3/5 (7.52) | 164.5 (C1), 143.0 (C4) | 3J, 2J | Confirms H-3/5 are meta to the carbonyl carbon (C1) and ortho to the C4 quaternary carbon. |
| H-6' (7.15) | 164.5 (C1) | ³J | THE CRITICAL LINK: This 3-bond correlation across the ester oxygen (H-C-O-C) definitively proves the connectivity between the difluorophenyl ring and the benzoate carbonyl. |
| H-6' (7.15) | 145.5 (C1'), 118.5 (C3') | 2J, 3J | Confirms local connectivity within the difluorophenyl ring. |
| H-3' (7.20) | 160.0 (C2'), 158.0 (C4'), 112.0 (C5') | 2J, 2J, 2J | Confirms local connectivity and assignment of H-3' relative to the fluorinated carbons. |
Key HMBC Correlations Diagram
The diagram below visualizes the most important correlations that piece the structure together. The red arrows indicate the HMBC correlations from the specified protons to the carbons, confirming the molecular skeleton.
Caption: Key ³J and ²J HMBC correlations confirming the molecular assembly.
Final Structure and Data Summary
The combination of COSY, HSQC, and particularly HMBC data provides an interlocking, self-validating dataset that confirms the structure of this compound beyond any reasonable doubt. The initial ambiguities from 1D NMR have been completely resolved.
Table 4: Consolidated and Confirmed NMR Assignments
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Key HMBC Correlations from Proton |
| 1 | 164.5 | — | — | H-2/6, H-3/5, H-6' |
| 2/6 | 131.0 | 8.15 | d, J=8.5 Hz | C1, C4, C3/5 |
| 3/5 | 129.0 | 7.52 | d, J=8.5 Hz | C1, C4, C2/6, C7 |
| 4 | 143.0 | — | — | H-3/5, H-7 |
| 7 | 45.0 | 4.65 | s | C4, C3/5 |
| 1' | 145.5 (d) | — | — | H-3', H-5', H-6' |
| 2' | 160.0 (dd) | — | — | H-3' |
| 3' | 118.5 (d) | 7.20 | ddd | C1', C2', C4', C5' |
| 4' | 158.0 (dd) | — | — | H-3', H-5' |
| 5' | 112.0 (dd) | 7.05 | ddd | C1', C3', C4' |
| 6' | 124.0 (d) | 7.15 | ddd | C1 , C2', C5' |
Conclusion
This guide demonstrates that a systematic application of 2D NMR spectroscopy is an indispensable tool for the rigorous structural elucidation of complex organic molecules. While 1D NMR laid the groundwork, it was insufficient to prove connectivity. COSY defined the individual spin systems, HSQC linked protons to their carbons, and HMBC provided the crucial long-range correlations to assemble the molecular fragments into the final, correct structure. This workflow represents a robust, efficient, and scientifically sound methodology that provides the high-confidence data required in modern chemical and pharmaceutical research.
References
-
NMRPipe Introductory Tutorial . National Institutes of Health. [Link]
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A Researcher's Guide to Next-Generation Linker Technologies: Evaluating Alternatives to the 4-(Chloromethyl)Benzoate Moiety
In the intricate field of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and other bioconjugates, the choice of a linker is a critical determinant of success. For years, moieties like 4-(chloromethyl)benzoate have served as reliable structural components, often acting as stable handles for drug attachment. However, the evolution of targeted drug delivery demands a more sophisticated approach—linkers that are not merely passive connectors but active participants in the therapeutic mechanism. This guide provides an in-depth evaluation of modern, cleavable linker systems that offer controlled, site-specific payload release, moving beyond the paradigm of stable, non-cleavable attachments.
We will explore the causality behind choosing specific linker strategies, from exploiting the unique tumor microenvironment to leveraging intracellular enzymatic machinery. This guide is designed for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols to empower your bioconjugation research.
The Role of the Linker: Beyond a Simple Connection
The linker in a bioconjugate is the molecular bridge between the targeting vehicle (e.g., a monoclonal antibody) and the therapeutic payload. Its properties are paramount to the conjugate's overall performance, influencing its stability, solubility, pharmacokinetics, and, most importantly, its therapeutic index.[1] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while ensuring efficient cleavage and payload liberation at the target site.[2][3]
The 4-(chloromethyl)benzoate moiety is a classic example of a portion of a linker system used to create a stable, non-cleavable bond, typically a benzyl ether or ester, with a payload. While this stability is advantageous in certain contexts, the lack of a specific release mechanism means the entire conjugate, including the linker and amino acid residues, must be degraded within the cell to free the payload, which can result in attenuated activity. The quest for more precise and potent therapeutics has driven the development of "cleavable" linkers, which are designed to break in response to specific physiological triggers.[4][5]
A Comparative Overview of Cleavable Linker Technologies
Cleavable linkers are designed to be selectively labile under conditions prevalent at the target site but not in general circulation.[6] This selectivity is the cornerstone of their advantage over non-cleavable systems. The primary classes of cleavable linkers are categorized by their trigger mechanism.
pH-Sensitive (Acid-Labile) Linkers
This strategy exploits the pH differential between the bloodstream (pH ~7.4) and the acidic intracellular compartments of tumor cells, such as endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0).[][8]
-
Core Chemistry : The most common acid-labile linkers are hydrazones and cis-aconityl amides.[9] Hydrazone linkers, for instance, are formed by reacting a ketone or aldehyde-containing payload with a hydrazide-functionalized linker.[10] They remain relatively stable at neutral pH but hydrolyze rapidly under acidic conditions to release the payload.[][]
-
Advantages : The release mechanism is based on a well-defined and universal physiological trigger within target cells.
-
Limitations : Hydrazone linkers can exhibit insufficient stability in circulation, leading to potential premature drug release.[3] Their utility is often limited to moderately toxic payloads due to this stability concern.[8] The first-generation ADC, gemtuzumab ozogamicin (Mylotarg®), utilized a hydrazone linker.[9][]
Enzyme-Cleavable Linkers
This is arguably the most successful class of cleavable linkers, leveraging enzymes that are overexpressed in the tumor microenvironment or within lysosomes of cancer cells.[4][13]
-
Core Chemistry :
-
Peptide Linkers : These linkers incorporate short peptide sequences that are substrates for specific proteases, most commonly the lysosomal enzyme Cathepsin B . The dipeptide valine-citrulline (Val-Cit) is the gold standard, demonstrating high serum stability and efficient cleavage by Cathepsin B upon internalization.[][15]
-
β-Glucuronide Linkers : These linkers are cleaved by β-glucuronidase, an enzyme abundant in the tumor stroma and lysosomes.[2][] The hydrophilic nature of the glucuronic acid moiety can also improve the solubility and pharmacokinetic profile of the ADC.[2]
-
-
Self-Immolative Spacers : Enzyme-cleavable linkers are almost always paired with a self-immolative spacer , such as p-aminobenzyl carbamate (PABC) .[10][17] After the enzyme cleaves the peptide, the PABC spacer undergoes a spontaneous 1,6-elimination or intramolecular cyclization, a domino-like electronic cascade that liberates the payload in its original, unmodified state.[18][19][20] This "traceless" release is critical for ensuring maximal drug potency.[10]
-
Advantages : High serum stability and excellent specificity, as the release is contingent on the presence of target enzymes.[] This approach has been validated by numerous clinically approved ADCs, including brentuximab vedotin (Adcetris®).[17][21]
-
Limitations : The efficacy of Val-Cit linkers can be compromised by premature cleavage by other enzymes like human neutrophil elastase, potentially leading to off-target toxicity.[15] Furthermore, the hydrophobicity of the Val-Cit-PABC system can lead to aggregation issues with highly loaded ADCs.[15][22]
Redox-Sensitive (Disulfide) Linkers
This approach utilizes the significant difference in redox potential between the extracellular environment and the intracellular cytosol.
-
Core Chemistry : These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream.[23] Upon internalization, the high intracellular concentration of reducing agents, primarily glutathione (GSH) (1-10 mM in cytosol vs. ~5 µM in plasma), rapidly reduces the disulfide bond, cleaving the linker and freeing the drug.[][25]
-
Advantages : Provides a distinct release mechanism from pH or enzyme-based cleavage. The release kinetics can be tuned by introducing steric hindrance around the disulfide bond to modulate its susceptibility to reduction.[25]
-
Limitations : Disulfide exchange can occur in plasma, leading to premature release. The stability of disulfide linkers is a key parameter that must be carefully optimized for each specific ADC.[23][]
Emerging and Specialized Linkers
-
Reactive Oxygen Species (ROS)-Responsive Linkers : These linkers are designed to be cleaved by reactive oxygen species (e.g., H₂O₂), which are often present at elevated levels in the tumor microenvironment due to metabolic stress.[26][27] Common ROS-cleavable moieties include thioketals and boronic esters .[26][28] This strategy offers a unique trigger for payload release specifically within the pathological tissue.[29][30]
-
Light-Responsive Linkers : For specialized applications, photocleavable linkers can be incorporated, allowing for spatiotemporal control over drug release by applying light of a specific wavelength.[31]
Quantitative Comparison of Linker Performance
The selection of a linker is a data-driven process. The table below summarizes key performance characteristics of the major cleavable linker types.
| Linker Type | Triggering Mechanism | Common Moiety | Stability in Circulation (pH 7.4) | Release Location | Key Advantages | Key Limitations |
| Acid-Labile | Low pH (4.5-6.5) | Hydrazone, Acetal | Moderate | Endosome/Lysosome | Universal trigger in target cells | Potential for premature release, lower stability[3][8] |
| Enzyme-Cleavable | Protease (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit) | High | Lysosome | High serum stability, high specificity, clinical validation[] | Susceptible to off-target enzymatic cleavage, potential hydrophobicity issues[15] |
| Enzyme-Cleavable | β-Glucuronidase | Glucuronic Acid | High | Lysosome/Tumor Stroma | High specificity, hydrophilic, can improve ADC solubility[2] | Requires sufficient enzyme expression at the target site |
| Redox-Sensitive | High Glutathione (GSH) | Disulfide Bond | Moderate to High | Cytosol | Distinct release mechanism, tunable release kinetics[25] | Susceptible to disulfide exchange in plasma[23] |
| ROS-Responsive | Reactive Oxygen Species | Thioketal, Boronic Ester | High | Tumor Microenvironment | High specificity to metabolically active tumors | Dependent on ROS levels, which can be heterogeneous |
Experimental Protocols for Linker Evaluation
A rigorous evaluation of linker stability and cleavage is essential. The following protocols provide a framework for these critical experiments.
Protocol 1: Linker Stability in Human Plasma
This assay is fundamental for predicting the in vivo stability of a bioconjugate and assessing the risk of premature payload release.
Objective : To quantify the stability of the linker-payload bond in a physiologically relevant matrix.
Methodology :
-
Preparation : Dilute the test ADC to a final concentration of 100 µg/mL in fresh human plasma. Prepare control samples in phosphate-buffered saline (PBS), pH 7.4.
-
Incubation : Incubate samples at 37°C. Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Processing : Immediately after collection, stop the reaction by precipitating plasma proteins with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis : Analyze the supernatant using LC-MS/MS to quantify the amount of released payload relative to the intact ADC.
-
Data Interpretation : Plot the percentage of intact ADC remaining over time. The half-life (t₁/₂) of the linker in plasma is a critical parameter for comparing the stability of different linkers. A longer half-life indicates greater stability.
Trustworthiness Check : The inclusion of a PBS control helps differentiate between chemical instability and plasma-mediated (e.g., enzymatic) degradation. An internal standard is crucial for accurate quantification by correcting for sample processing variability.
Protocol 2: Cathepsin B-Mediated Cleavage Assay
This assay validates the intended release mechanism for enzyme-cleavable linkers like Val-Cit.
Objective : To measure the rate and efficiency of linker cleavage by the target lysosomal protease.
Methodology :
-
Reaction Setup : Prepare a reaction buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT to activate the enzyme).
-
Initiation : Add the test ADC (e.g., 10 µM final concentration) to the pre-warmed (37°C) reaction buffer. Initiate the reaction by adding recombinant human Cathepsin B (e.g., 1 µM final concentration).
-
Time-Course Analysis : Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). Quench the reaction by adding a protease inhibitor or by rapid pH shift/organic solvent addition.
-
Quantification : Analyze samples by RP-HPLC or LC-MS to measure the disappearance of the intact ADC and the appearance of the cleaved payload.
-
Data Interpretation : Calculate the initial rate of cleavage. Comparing the cleavage rates of different linkers provides a direct measure of their susceptibility to the target enzyme. A control reaction without the enzyme is mandatory to confirm that cleavage is enzyme-dependent.[32]
Causality Explained : The use of a pH 5.5 buffer mimics the lysosomal environment where Cathepsin B is most active. DTT is required to reduce the cysteine residue in the enzyme's active site, a prerequisite for its catalytic activity.
Visualizing Linker Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex processes involved in linker cleavage and evaluation.
Caption: Workflow of an enzyme-cleavable ADC.
Caption: Experimental workflow for linker characterization.
Conclusion and Future Perspectives
The paradigm of linker design has shifted from creating stable, inert connectors to engineering intelligent, responsive systems. While the 4-(chloromethyl)benzoate moiety represents a robust method for creating a stable attachment, the future of targeted therapy lies in cleavable linkers that provide precise spatiotemporal control over payload release.
The choice between pH-sensitive, enzyme-cleavable, and redox-sensitive linkers is not arbitrary; it is a strategic decision based on the payload's mechanism of action, the target antigen's biology, and the specific characteristics of the tumor microenvironment. As our understanding of tumor biology deepens, we can expect the development of even more sophisticated linkers, such as those responsive to multiple triggers or those tailored to novel, disease-specific enzymes.[13][26] The rigorous, data-driven evaluation of these linkers, using the protocols outlined in this guide, will remain the cornerstone of developing safer and more effective bioconjugate therapeutics.
References
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MIT DSpace. (n.d.). Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associated enzymes. Retrieved from [Link]
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ADC Review. (2019). A Review of Cleavable Linkers. Retrieved from [Link]
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MDPI. (n.d.). Applications of the ROS-Responsive Thioketal Linker for the Production of Smart Nanomedicines. Retrieved from [Link]
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Otago University Research Archive. (n.d.). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Retrieved from [Link]
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MedChemComm. (n.d.). A versatile acid-labile linker for antibody–drug conjugates. Retrieved from [Link]
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Chemical Science. (n.d.). A light-responsive, self-immolative linker for controlled drug delivery via peptide- and protein-drug conjugates. Retrieved from [Link]
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ULisboa. (n.d.). Development of ROS Sensitive Traceless Linkers for Drug Delivery. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Towards a glutathione-cleavable azobenzene linker for antibody-drug conjugates. Retrieved from [Link]
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ResearchGate. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. Retrieved from [Link]
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A Comparative Guide to the Synthesis, Characterization, and Potential Applications of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the strategic design and synthesis of novel molecular entities are paramount. Aryl benzoates, a class of organic esters, have garnered significant attention due to their diverse biological activities and utility as intermediates in the synthesis of complex molecules. This guide provides an in-depth technical comparison of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate, a promising but sparsely documented compound, with a well-characterized alternative, 4-chlorophenyl benzoate. By examining their synthesis, spectral properties, and potential biological relevance, we aim to provide a framework for researchers to evaluate and potentially incorporate these structures into their drug discovery pipelines.
Introduction to Substituted Phenyl Benzoates
Substituted phenyl benzoates are a versatile class of compounds with applications ranging from materials science to medicinal chemistry. The electronic and steric properties of substituents on both the phenyl and benzoate rings can significantly influence the molecule's reactivity, stability, and biological activity. The subject of this guide, this compound, possesses two key structural features: a difluorinated phenol moiety and a chloromethylated benzoyl group. The fluorine atoms can enhance metabolic stability and binding affinity, while the chloromethyl group serves as a reactive handle for bioconjugation or further chemical modification.
Synthesis and Mechanistic Insights
The synthesis of this compound and its analogues typically proceeds via an esterification reaction. The Schotten-Baumann reaction, a widely used method for synthesizing esters from phenols and acyl chlorides, provides a reliable route.
Diagram: General Synthesis Pathway
Caption: General reaction scheme for the synthesis of the target compound.
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is based on established Schotten-Baumann esterification procedures.
-
Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluorophenol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or diethyl ether. Add a base, such as pyridine or triethylamine (1.1 eq.), to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.0 eq.) in the same solvent to the cooled reaction mixture with vigorous stirring. The 4-(chloromethyl)benzoyl chloride can be synthesized from p-toluic acid through side-chain chlorination followed by conversion to the acyl chloride.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Comparative Analysis: this compound vs. 4-Chlorophenyl Benzoate
Due to the limited availability of experimental data for this compound, we will compare its expected properties with the well-documented 4-chlorophenyl benzoate.
| Property | This compound (Expected) | 4-Chlorophenyl Benzoate (Reported) |
| Synthesis Yield | Moderate to High | 71%[2] |
| Melting Point | Crystalline solid, melting point likely influenced by fluorination. | 89-91 °C |
| Key IR Peaks (cm⁻¹) | C=O stretch (~1740), C-F stretch (~1200-1100), C-Cl stretch (~750-700) | C=O stretch (~1735), C-Cl stretch (~750) |
| ¹H NMR Signals (ppm) | Aromatic protons (7.0-8.2), CH₂Cl protons (~4.6) | Aromatic protons (7.2-8.2) |
| Biological Activity | Potential for enhanced anticancer or antimicrobial activity due to fluorine substitution. The chloromethyl group allows for covalent modification. | Antimicrobial and other biological activities have been reported for related structures.[3] |
Characterization and Structural Elucidation
The structural integrity of synthesized phenyl benzoates is confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. For this compound, the key absorption bands would be:
-
~1740 cm⁻¹: A strong absorption corresponding to the C=O stretching vibration of the ester group.
-
~1200-1100 cm⁻¹: Strong absorptions due to the C-F stretching vibrations of the difluorinated ring.
-
~750-700 cm⁻¹: A moderate absorption from the C-Cl stretching vibration of the chloromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would provide information on the proton environment. Expected signals for the target compound include:
-
~8.2-7.0 ppm: A series of multiplets corresponding to the aromatic protons on both rings.
-
~4.6 ppm: A singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group.
Potential Applications in Drug Development
The unique structural features of this compound suggest its potential as a versatile scaffold in drug discovery.
Anticancer and Antimicrobial Agents
Numerous studies have demonstrated the potent biological activities of substituted phenyl benzoates. Derivatives have shown promising results as antimicrobial and anticancer agents.[4][5] The presence of fluorine atoms in the target molecule can enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties and increased biological activity.
Bioconjugation and Linker Chemistry
The chloromethyl group on the benzoate moiety serves as an electrophilic site, making it suitable for nucleophilic substitution reactions. This reactive handle can be utilized to conjugate the molecule to biomolecules such as proteins or peptides, or to serve as a linker in the construction of more complex drug delivery systems like antibody-drug conjugates (ADCs).[6]
Diagram: Potential Application Workflow
Caption: Workflow illustrating the potential use of the target compound in bioconjugation.
Conclusion
While direct experimental data for this compound remains limited in the public domain, its structural features suggest significant potential as a valuable building block in medicinal chemistry. Based on established synthetic methodologies and the known biological activities of related substituted phenyl benzoates, this compound represents a promising scaffold for the development of novel therapeutic agents. The presence of both a difluorinated phenyl ring and a reactive chloromethyl group offers a unique combination of properties that can be exploited for enhancing biological activity and enabling bioconjugation. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential in drug discovery and development.
References
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Krátký, M., Bősze, S., Baranyai, Z., Szabó, I., Stolaříková, J., Paraskevopoulos, G., & Vinšová, J. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(5), 868–875. [Link]
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Syntheses of phenyl benzoate compounds and their bioactivity investigation. (2021). Molecules, 26(23), 7293. [Link]
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Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. (2018). Journal of Materials Chemistry B, 6(14), 2216-2224. [Link]
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Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. (2016). Journal of Molecular Structure, 1108, 33-40. [Link]
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N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2023). Molbank, 2023(4), M1793. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). Molecules, 26(21), 6485. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate (CAS No. 219500-09-1), a halogenated aromatic ester. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds and are designed to ensure the protection of personnel and the environment.
Understanding the Compound: Hazard Profile and Classification
Key Structural Features and Inferred Hazards:
-
Halogenation (Fluorine and Chlorine): The presence of halogens necessitates its classification as a halogenated organic waste.[1][2] Halogenated solvents and compounds are often subject to specific disposal regulations due to their potential to form harmful byproducts upon incomplete combustion and their environmental persistence. Many are also suspected carcinogens.[2]
-
Aromatic Ester: The core structure is a benzoate ester.
-
Chloromethyl Group: The presence of a chloromethyl group suggests potential reactivity and is a common feature in compounds that are irritants or lachrymators. Related compounds with bromomethyl or chloromethyl groups are classified as causing skin and eye irritation or severe damage.[3][4][5][6]
Based on analogous compounds, researchers should handle this compound with the assumption that it may be harmful if swallowed, a skin and eye irritant, and potentially cause respiratory irritation.[3][7]
Table 1: Chemical Identification
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 219500-09-1[8][9] |
| Molecular Formula | C₁₄H₉ClF₂O₂[8][9] |
| Classification | Halogenated Organic Compound[1][10] |
The Cardinal Rule: Waste Segregation
The most critical step in the proper disposal of this compound is strict segregation from other waste streams. This is not merely a best practice but a requirement driven by regulatory, safety, and cost considerations. It costs approximately twice as much to dispose of a drum of halogenated waste solvents versus a drum of non-halogenated waste solvents.[11]
dot
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Personal protective equipment for handling 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
A Researcher's Guide to Safely Handling 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
This guide provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with this compound (CAS No. 219500-09-1). The information herein is synthesized from established safety principles for handling reactive halogenated aromatic compounds. Given that a comprehensive toxicological profile for this specific molecule is not widely published, these recommendations are based on an analysis of its structural motifs and data from analogous compounds.[1][2][3] Always consult the official Safety Data Sheet (SDS) provided by your supplier before commencing any work.
Understanding the Inherent Risks: A Hazard Profile
This compound is a complex organic molecule whose structure suggests a high potential for reactivity and biological activity. A thorough risk assessment is the foundation of safe handling.[4][5]
Key Structural Concerns:
-
Chloromethyl Group (-CH₂Cl): This functional group is a known structural alert. It is often associated with compounds that are lachrymatory (tear-inducing) and function as alkylating agents. Such agents can react with biological nucleophiles, including DNA, and should be treated as potentially corrosive, toxic, and carcinogenic.[6] The safety data for the related compound 4-(Bromomethyl)benzoic Acid, which causes severe skin burns and eye damage, underscores this risk.[1]
-
Halogenated Aromatic Rings: The difluorophenyl and chloromethyl-substituted phenyl rings increase the molecule's reactivity and potential for environmental persistence. Halogenated organic compounds require specific disposal procedures.[7]
-
Benzoate Ester: While the ester linkage itself is common, the overall molecule's properties are dominated by the reactive chloromethyl and fluorinated phenyl groups.
Based on analogous compounds, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8]
-
Corrosivity: Causes severe skin burns and serious eye damage.[1]
-
Irritation: May cause respiratory irritation.[9]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure.[10] Never handle this compound without the full complement of prescribed protective equipment.
| Protection Type | Recommended Equipment | Specification & Rationale |
| Eye & Face | Chemical safety goggles AND a full-face shield. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[11][12] The high risk of severe eye damage from splashes necessitates the dual protection of both goggles and a face shield. |
| Skin & Body | Chemical-resistant gloves (e.g., Nitrile or Neoprene). A disposable, flame-retardant lab coat. Full-length pants and closed-toe shoes. | Gloves must be inspected for integrity before each use.[11][13] Double-gloving is recommended. A lab coat protects clothing and underlying skin.[7][14] Exposed skin on legs or feet is a significant and unacceptable risk.[14] |
| Respiratory | Required only if working outside of a certified chemical fume hood or if aerosol/dust generation is unavoidable. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases.[11][15] |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol is critical for minimizing risk.[4] This workflow is designed to control exposure at every stage of the process.
Step 1: Preparation and Pre-Handling
-
Designate the Work Area: All handling of this compound must occur inside a certified chemical fume hood.[7][14]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (glassware, spatulas, solvents, waste containers) is present and decontaminated.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[13][16]
-
Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.
Step 2: Aliquoting and Handling
-
Work Within the Fume Hood: Place the chemical container and all related apparatus at least 6 inches back from the sash plane to ensure proper airflow.[14]
-
Dispense Carefully: If the compound is a solid, use a dedicated spatula to weigh it into a tared, sealed container to prevent dust formation. If it is a liquid, use a syringe or pipette for transfers.
-
Maintain Containment: Keep all containers sealed when not in immediate use to prevent the escape of vapors.[17]
-
Avoid Ignition Sources: Although not specifically rated as flammable, it is good practice to keep flammable materials and ignition sources away from the work area.[7]
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands and forearms thoroughly with soap and water after removing all PPE.[13]
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Safe Handling Workflow for Reactive Chemicals.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[15] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Small Spill (in fume hood): Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[17] Carefully collect the material into a designated, sealed waste container.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel and safety officers.
Disposal Plan
Chemical waste must be handled in accordance with institutional and regulatory guidelines.
-
Waste Segregation: Due to the presence of fluorine and chlorine, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste streams.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazard symbols.[4]
-
Empty Containers: Empty containers that held the chemical retain residue and must be treated as hazardous waste.[15] Cap them and dispose of them in the appropriate solid waste stream.
By integrating a deep understanding of the potential hazards with strict adherence to these operational and safety protocols, researchers can effectively mitigate the risks associated with handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
